4-Chloro-6-hydroxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMXXDHIPPOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597775 | |
| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73038-85-4 | |
| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid (CAS: 73038-85-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 4-Chloro-6-hydroxynicotinic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a synthesized resource that explains the causality behind experimental choices and provides a trustworthy foundation for your research and development endeavors. This guide is structured to offer a deep dive into the core characteristics of this compound, from its synthesis and reactivity to its potential applications, all grounded in authoritative scientific literature.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 73038-85-4, is a substituted pyridine derivative. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring, makes it a trifunctional scaffold amenable to a wide range of chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73038-85-4 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| IUPAC Name | 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [2] |
| Synonyms | 4-chloro-6-hydroxypyridine-3-carboxylic acid | [3] |
| Appearance | Solid | [1] |
| Purity | Typically >98% | [1] |
Tautomerism: A Critical Consideration
A crucial aspect of this compound's chemistry is its existence in tautomeric forms. The "hydroxypyridine" form can tautomerize to the "pyridone" form, 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2][3] This equilibrium is influenced by the solvent, pH, and solid-state packing forces. For researchers, understanding this tautomerism is vital as it can significantly impact the molecule's reactivity, hydrogen bonding patterns, and ultimately its biological activity and physical properties.[3][4][5] The pyridone tautomer is often the more stable form in the solid state.
Synthesis and Purification
While a specific, detailed, peer-reviewed synthesis protocol for this compound can be elusive in readily available literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. A logical retrosynthetic approach would involve the cyclocondensation of a suitable three-carbon synthon with an amine source, followed by chlorination and hydrolysis steps.
Proposed Synthetic Pathway
A feasible synthetic route can be envisioned starting from diethyl malonate and a suitable nitrogen-containing building block, followed by cyclization, chlorination, and saponification.
Diagram 1: Proposed Synthesis of this compound
Caption: A potential synthetic route to this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized, illustrative protocol based on common organic synthesis methodologies for related compounds.[6][7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
-
Enamine Formation: React diethyl malonate with a suitable C1 synthon and ammonia source to form an enamine intermediate.
-
Cyclization: Induce cyclization of the enamine intermediate, often through heating, to form the dihydroxynicotinic acid ester.
-
Chlorination: Selectively chlorinate the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is critical and requires careful control of reaction conditions to avoid over-chlorination.
-
Saponification: Hydrolyze the ethyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to precipitate the final product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Self-Validating Purification: The Role of Spectroscopy
Purity assessment is paramount. A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the acidic protons of the carboxylic acid and hydroxyl/amide groups.
-
¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbons of the carboxylic acid and the pyridone tautomer.
-
FT-IR: Infrared spectroscopy is particularly useful for identifying the functional groups. Key absorptions would include the O-H stretch of the carboxylic acid and hydroxyl group, the N-H stretch of the pyridone tautomer, and the C=O stretches of the carboxylic acid and pyridone.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Derivatization Potential
The three functional groups of this compound offer a rich landscape for chemical modification, making it a valuable scaffold for building molecular diversity in drug discovery and agrochemical research.
Diagram 2: Reactivity and Derivatization Sites of this compound
Caption: Key reaction sites for derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a wide variety of substituents, which can modulate the compound's solubility, lipophilicity, and biological target interactions.[8]
Reactions at the Chloro Group: Gateway to Biaryl Structures
The chlorine atom at the 4-position is a key handle for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for reacting chloropyridines with boronic acids to form biaryl structures.[9][10][11][12][13] These biaryl motifs are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
-
Reaction Setup: In an inert atmosphere, combine this compound (or its ester derivative), a suitable arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent such as a dioxane/water mixture.
-
Reaction Execution: Heat the mixture, often under microwave irradiation, to drive the reaction to completion.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the product using column chromatography.
Reactions at the Hydroxyl/Oxo Group
The hydroxyl group (or the N-H of the pyridone tautomer) can be alkylated to introduce further diversity. O-alkylation of the hydroxyl form or N-alkylation of the pyridone form can be achieved using alkyl halides in the presence of a suitable base. This modification can be used to block hydrogen bonding or to introduce specific side chains to probe interactions with biological targets.
Applications in Research and Development
Substituted nicotinic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and approved drugs.[14][15] They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][16][17]
Medicinal Chemistry
This compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The ability to independently modify the three functional groups allows for a systematic exploration of the structure-activity relationship (SAR) for a given biological target. For instance, derivatives of nicotinic acid have been investigated as potential treatments for cardiovascular diseases and as antibacterial agents.[14][16]
Agrochemicals
Nicotinic acid derivatives are also important in the agrochemical industry.[18][19] They are used as intermediates in the synthesis of herbicides and pesticides. The specific substitution pattern of this compound can be leveraged to design new active ingredients with improved efficacy and selectivity. For example, 6-hydroxynicotinic acid is a known intermediate for pyridylmethylamine pesticides.[20]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source:[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a valuable and versatile chemical building block with significant potential for innovation in both pharmaceutical and agrochemical research. Its trifunctional nature, coupled with the well-established chemistry of the pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its tautomerism and reactivity is key to unlocking its full potential. This guide has aimed to provide a solid technical foundation for researchers and developers working with this promising compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative with potential applications as a versatile building block in the synthesis of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, offering insights into its behavior in various experimental settings and laying the groundwork for its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide will provide robust methodologies for its characterization, drawing comparisons with structurally related compounds where applicable.
Chemical and Physical Identity
A solid understanding of the fundamental identifiers and basic properties of this compound is crucial for its proper handling, characterization, and application.
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | [2] |
| CAS Number | 73038-85-4 | [3] |
| Molecular Formula | C₆H₄ClNO₃ | [3] |
| Molecular Weight | 173.56 g/mol | [3][4] |
| Physical Form | Solid | [3][5] |
| Purity | Typically ≥98% | [3][5] |
| Storage | Inert atmosphere, room temperature | [3] |
Physicochemical Properties and Their Determination
The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key properties of this compound and the experimental protocols for their determination.
Melting Point
The melting point is a fundamental indicator of a compound's purity.[6][7] For pure crystalline solids, a sharp melting point is expected, while impurities typically lead to a depressed and broader melting range.[6][7]
Experimental Protocol for Melting Point Determination (Capillary Method): [10][11]
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.[10]
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more accurate measurements.[6][7]
-
Accurate Measurement: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
}
Solubility
Solubility is a critical parameter, especially in drug development, as it affects bioavailability. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]
Expected Solubility Profile: this compound possesses both polar (carboxylic acid, hydroxyl/pyridone) and non-polar (chlorinated aromatic ring) features. It is expected to have low solubility in non-polar organic solvents like hexane. Its solubility in water is likely to be pH-dependent due to the acidic carboxylic acid group and the weakly basic/acidic pyridine ring nitrogen and hydroxyl group. It is expected to be more soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of a salt.[8][13]
Experimental Protocol for Qualitative Solubility Determination: [8][12][13]
-
Solvent Selection: A range of solvents should be tested, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent like ethanol or acetone.
-
Sample Preparation: Place approximately 25 mg of the compound into a series of test tubes.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to each test tube in portions.
-
Mixing: After each addition, vigorously shake or stir the test tube for at least 60 seconds.[12]
-
Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. Partial solubility should also be noted.
-
pH-Dependent Solubility: For the test tube containing 5% NaOH where the compound dissolves, add 6 M HCl dropwise to acidify the solution. The reappearance of a precipitate indicates that the initial dissolution was due to an acid-base reaction.[14]
}
pKa (Acid Dissociation Constant)
The pKa value quantifies the acidity of a compound in a solution. For a molecule with multiple ionizable groups like this compound, there will be multiple pKa values corresponding to the deprotonation of the carboxylic acid and the protonation/deprotonation of the pyridine ring and hydroxyl group.
Expected pKa Values: The carboxylic acid group is expected to have a pKa in the range of 3-5. The pyridine nitrogen's pKa will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. The hydroxyl group can also exhibit acidic properties, particularly in its pyridone tautomeric form. For comparison, the predicted pKa for the related 5-Chloro-6-hydroxynicotinic acid is 3.38.[8][9]
Experimental Protocol for pKa Determination by Potentiometric Titration: [15][16]
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Sample Preparation: Prepare a solution of the compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[15][16]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[15]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).[17]
}
Spectral Properties
Spectroscopic techniques provide valuable information about the chemical structure of a molecule.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for identifying chromophores (light-absorbing groups) within a molecule. The pyridine ring in this compound is a chromophore. The extent of conjugation and the presence of substituents will influence the wavelength of maximum absorbance (λmax).[18] The position of the substituents (chloro and hydroxyl groups) will cause shifts in the absorbance spectrum compared to unsubstituted nicotinic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, characteristic peaks would be expected for:
-
O-H stretch (carboxylic acid): A broad peak around 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong peak around 1700-1725 cm⁻¹
-
C=O stretch (pyridone): A strong peak around 1650 cm⁻¹
-
C=C and C=N stretches (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region
-
C-Cl stretch: A peak in the 600-800 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis. Its derivatives have potential applications in:
-
Pharmaceuticals: Nicotinic acid (niacin) and its derivatives are known for their various biological activities.[19] The structural motifs present in this compound could be incorporated into novel drug candidates.
-
Agrochemicals: This compound can serve as a starting material for the synthesis of herbicides and plant growth regulators.[1]
The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold for creating libraries of compounds for screening in drug discovery and agrochemical research.
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. This guide has outlined its key physicochemical properties and provided detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound is sparse, the provided protocols and comparisons with related structures offer a solid foundation for researchers to characterize and utilize this compound effectively. A thorough understanding and experimental determination of these properties are essential first steps in unlocking the full potential of this compound in the development of new pharmaceuticals and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 8. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]
- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. exchemistry.com [exchemistry.com]
- 17. spectrabase.com [spectrabase.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-6-hydroxynicotinic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, and its role as a versatile building block in the development of novel pharmaceutical and agrochemical agents.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 3-position (nicotinic acid being the common name for pyridine-3-carboxylic acid).
The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule. The carboxylic acid group is acidic, the hydroxyl group can exhibit both weakly acidic and hydrogen-bonding properties, and the chlorine atom provides a site for nucleophilic substitution reactions. The nitrogen atom in the pyridine ring is basic and can be protonated.
A summary of its key properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [1][2] |
| Molecular Weight | 173.56 g/mol | [1] |
| CAS Number | 73038-85-4 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| InChI Key | VHAMXXDHIPPOHE-UHFFFAOYSA-N | [1] |
The tautomeric nature of the 6-hydroxypyridine moiety is a crucial aspect of its structure. It can exist in equilibrium between the "hydroxy" form (6-hydroxypyridin-3-carboxylic acid) and the "oxo" or "pyridone" form (6-oxo-1,6-dihydropyridine-3-carboxylic acid). This tautomerism can influence its reactivity and intermolecular interactions.
References
IUPAC name for 4-Chloro-6-hydroxynicotinic acid
An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a chlorine atom—provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic routes, spectroscopic characterization, and its applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both foundational knowledge and practical insights.
Chemical Identity and Tautomerism
This compound is systematically known by several names, which reflects its structural features and, most importantly, its existence in a state of tautomeric equilibrium.
The IUPAC name for the enol form is This compound . However, extensive studies on related hydroxypyridines have shown that the keto form is often the more stable tautomer, particularly in the solid state and in polar solvents.[1][2] The IUPAC name for this keto tautomer is 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid . For the purpose of this guide, we will primarily refer to the compound by its common name, this compound, while acknowledging the predominance of the keto tautomer.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 73038-85-4 | [3] |
| Molecular Formula | C6H4ClNO3 | |
| Molecular Weight | 173.55 g/mol | [4] |
| InChI | InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Canonical SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O |
The tautomeric equilibrium between the enol and keto forms is a critical aspect of the chemistry of this compound, influencing its reactivity and physical properties. The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization within the pyridone ring.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. It is a solid at room temperature, and its high melting point is indicative of strong intermolecular forces, such as hydrogen bonding, facilitated by the carboxylic acid and the pyridone functionalities.
Table 2: Physicochemical Properties
| Property | Value | Source/Note |
| Physical Form | Solid | |
| Color | White to light yellow | [5] |
| Melting Point | ≥300 °C | [5] (Data for the related isomer 5-Chloro-6-hydroxynicotinic acid) |
| pKa | Predicted: 3.38 ± 0.50 | [5] (Predicted value for the related isomer 5-Chloro-6-hydroxynicotinic acid) |
| Solubility | Soluble in water and some organic solvents like alcohols. | [6] (General solubility for 4-hydroxynicotinic acid) |
| Storage | Inert atmosphere, room temperature, sealed in dry conditions. | [5] |
Synthesis of this compound
The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on well-established reactions in heterocyclic chemistry and serves as a reliable starting point for laboratory synthesis.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-chloro-3-oxoprop-1-en-1-yl)amino)malonate
-
To a solution of 3-amino-3-chloroacrylaldehyde (1 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude intermediate can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Cyclization to form the Pyridone Ring
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add the crude intermediate from Step 1, dissolved in a minimal amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling, carefully neutralize the mixture with aqueous HCl.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the intermediate from Step 2 in a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation of the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Analysis
Due to the lack of published experimental spectra for this compound, the following analysis is based on predicted values and data from structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12-14 ppm.
-
Amide Proton (-NH-): In the predominant keto form, a broad singlet for the amide proton is expected around 10-12 ppm.
-
Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at the 2-position would likely appear around 8.0-8.5 ppm, while the proton at the 5-position would be expected at a slightly higher field, around 6.5-7.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.
-
Pyridone Carbonyl Carbon (C6=O): A signal for the carbonyl carbon of the pyridone ring is expected around 160-170 ppm.
-
Aromatic Carbons: Signals for the four carbons in the pyridine ring are expected in the aromatic region (100-150 ppm). The carbon bearing the chlorine atom (C4) would be deshielded.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected from 2500 to 3300 cm⁻¹.
-
N-H Stretch (Amide): A peak in the range of 3100-3300 cm⁻¹ is expected for the N-H stretch of the pyridone ring.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption for the amide carbonyl is expected around 1650-1680 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): An ion peak corresponding to the molecular weight (m/z = 173) would be expected, along with an M+2 peak at m/z = 175 with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of water (H₂O) and carbon dioxide (CO₂).
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for selective modification to explore structure-activity relationships (SAR).
The chlorine atom at the 4-position can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid provides a handle for amide bond formation, and the pyridone moiety can also be functionalized. This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening.
Below is a proposed synthetic scheme illustrating how this compound could be utilized to synthesize a hypothetical kinase inhibitor scaffold. This demonstrates its practical utility in medicinal chemistry.
This hypothetical workflow showcases how the distinct reactive sites of this compound can be sequentially addressed to build molecular complexity, a fundamental strategy in modern drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its rich functionality, characterized by the presence of a carboxylic acid, a tautomeric hydroxyl/keto group, and a reactive chlorine atom, provides a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Further research into the synthesis and reactivity of this compound is warranted and is likely to uncover novel applications in the development of new therapeutic agents and other valuable chemical products.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. chemtube3d.com [chemtube3d.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]
- 6. 4-Hydroxynicotinic acid [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-hydroxynicotinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on a multi-step route commencing from readily available starting materials. The discussion delves into the mechanistic underpinnings of each reaction, providing field-proven insights into experimental choices and optimization. Detailed, step-by-step protocols for the synthesis of key intermediates are provided, alongside a thorough analysis of the critical regioselective hydrolysis step.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Substituted nicotinic acids, in particular, are of significant interest due to their presence in many pharmaceuticals. This compound (CAS No: 73038-85-4) is a valuable intermediate, characterized by a specific arrangement of chloro, hydroxyl, and carboxylic acid functionalities on the pyridine core. This arrangement allows for selective chemical modifications, making it an attractive starting point for the synthesis of targeted drug candidates. This guide will elucidate the primary synthetic strategies for obtaining this important molecule, with an emphasis on a robust and scalable pathway.
Strategic Synthesis Pathway: A Multi-Step Approach
A logical and well-documented approach to the synthesis of this compound involves a multi-step sequence starting from simple acyclic precursors. This strategy is advantageous as it allows for the controlled introduction of the desired functional groups. The overall pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
This pathway consists of four key transformations:
-
Cyclocondensation: Formation of the pyridine ring to yield ethyl 4,6-dihydroxynicotinate.
-
Chlorination: Conversion of the dihydroxy intermediate to the corresponding dichloro derivative.
-
Hydrolysis: Saponification of the ester to the carboxylic acid.
-
Selective Monohydrolysis: Regioselective replacement of one chlorine atom with a hydroxyl group.
The causality behind this strategic choice lies in the robust and high-yielding nature of the initial cyclization and subsequent chlorination and hydrolysis steps, which provide a reliable supply of the key 4,6-dichloronicotinic acid intermediate. The final selective hydrolysis, while challenging, allows for the precise installation of the desired 6-hydroxy group.
Part 1: Synthesis of the Key Intermediate: 4,6-Dichloronicotinic Acid
The synthesis of the crucial precursor, 4,6-dichloronicotinic acid, is a well-established three-step process.
Step 1.1: Synthesis of Ethyl 4,6-dihydroxynicotinate
The initial formation of the pyridine ring is achieved through a cyclocondensation reaction between diethyl 1,3-acetonedicarboxylate and triethyl orthoformate in the presence of acetic anhydride and ammonia.
The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers
Abstract
Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia. However, the therapeutic potential of its derivatives extends far beyond lipid modulation. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of nicotinic acid derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the nuanced mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective effects. This guide emphasizes the causality behind experimental choices and provides a framework for the rational design of novel therapeutic agents based on the nicotinic acid scaffold.
Introduction: Beyond the Lipid Hypothesis
For over five decades, nicotinic acid has been utilized for its robust effects on lipid profiles, primarily its ability to lower low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[1][2][3] These effects are largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[4][5][6] While effective, the clinical use of nicotinic acid has been hampered by side effects, most notably cutaneous flushing. This has spurred extensive research into novel derivatives with improved therapeutic windows and a broader range of biological activities.
This guide moves beyond the classical lipid-lowering paradigm to explore the pleiotropic effects of nicotinic acid derivatives, which are increasingly recognized for their potential in treating a multitude of diseases, including inflammatory conditions, infectious diseases, cancer, and neurodegenerative disorders.[1][2][7] We will examine how modifications to the core nicotinic acid structure give rise to a remarkable diversity of pharmacological actions.
The Central Hub: GPR109A Signaling and Beyond
A fundamental understanding of the molecular targets of nicotinic acid is crucial for appreciating the activities of its derivatives. GPR109A is a key receptor, not only in adipocytes but also in various immune cells, including monocytes and macrophages.[4][8][9]
GPR109A-Mediated Anti-inflammatory Pathway
Activation of GPR109A in immune cells by nicotinic acid and its derivatives triggers a cascade of anti-inflammatory events. This signaling is primarily mediated through a Gαi-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA) and impacts inflammatory gene expression.
A critical consequence of GPR109A activation is the inhibition of the NF-κB signaling pathway.[10][11] Nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10][11] This leads to the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[10][12]
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. — Immunology [immunology.ox.ac.uk]
- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Pharmacological Relevance of 4-Chloro-6-hydroxynicotinic Acid: A Roadmap for Investigation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the prospective pharmacological significance of 4-Chloro-6-hydroxynicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3). While direct pharmacological data for this specific molecule is not extensively documented, its structural analogy to a broad class of bioactive nicotinic acid derivatives provides a strong rationale for its investigation as a novel therapeutic agent.[1][2] This document synthesizes the known biological activities of related compounds to hypothesize potential mechanisms of action for this compound, with a primary focus on anti-inflammatory and enzyme inhibitory activities. Detailed, field-proven experimental protocols are provided to systematically evaluate these hypotheses. This guide is intended to serve as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet under-explored, chemical entity.
Introduction: The Rationale for Investigating this compound
Nicotinic acid and its derivatives are a versatile class of compounds with a rich history in pharmacology, most notably as lipid-lowering agents.[3][4] Beyond their effects on cholesterol, these pyridine-based scaffolds have demonstrated a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[2][4][5] The introduction of substituents, such as halogens and hydroxyl groups, onto the pyridine ring can significantly modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its specific substitution pattern, represents an intriguing candidate for pharmacological exploration. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding potential of the hydroxyl group may confer novel biological activities or enhance existing ones. This guide will explore the most promising of these potential activities and provide the experimental frameworks to validate them.
Hypothesized Pharmacological Relevance
Based on the established pharmacology of analogous nicotinic acid derivatives, we propose three primary avenues for the investigation of this compound.
Potential as a Novel Anti-inflammatory Agent
A substantial body of evidence supports the anti-inflammatory properties of nicotinic acid and its derivatives.[6][7] This activity is often mediated through the G protein-coupled receptor GPR109A, which is expressed on immune cells such as monocytes and macrophages.[8][9][10] Activation of GPR109A by nicotinic acid can suppress the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Furthermore, certain nicotinic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[11][12] COX-2 inhibitors are a major class of anti-inflammatory drugs.[13][14]
Hypothesis: this compound may exert anti-inflammatory effects through one or both of the following mechanisms:
-
GPR109A-mediated inhibition of NF-κB signaling.
-
Direct inhibition of the COX-2 enzyme.
The following diagram illustrates the proposed GPR109A-mediated anti-inflammatory signaling pathway.
References
- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
A Technical Guide to the Discovery and History of Chlorinated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of chlorinated nicotinic acids from laboratory curiosities to indispensable tools in global agriculture is a compelling narrative of chemical innovation and biological discovery. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of this vital class of pyridine compounds. Initially explored for various biological activities, the chlorination of the pyridine-3-carboxylic acid scaffold was found to dramatically enhance its potency as a plant growth regulator. This led to the development of the picolinic and nicotinic acid-based synthetic auxin herbicides, a class of compounds that has profoundly impacted modern weed management. This guide details the pivotal discoveries of foundational herbicides such as Picloram, Clopyralid, and Aminopyralid, tracing their development from initial synthesis to commercialization. We will examine the evolution of synthetic methodologies, delve into the structure-activity relationships that govern their efficacy, and provide a detailed molecular-level understanding of their mechanism of action through the SCF-TIR1/AFB pathway. This document serves as a comprehensive resource, synthesizing historical context with detailed technical protocols and mechanistic insights for professionals in agrochemical and pharmaceutical research.
Introduction: The Pyridine Scaffold and the Dawn of Chlorination
Pyridine, a foundational heterocyclic aromatic compound, was first isolated in 1849 by Scottish scientist Thomas Anderson from bone oil.[1][2][3] Its unique chemical properties and the presence of the nitrogen heteroatom made it an attractive scaffold for chemical synthesis. One of its simple carboxylic acid derivatives, nicotinic acid (pyridine-3-carboxylic acid), also known as Vitamin B3, is a vital biomolecule. The exploration of pyridine derivatives for various applications, including medicines, dyes, and eventually pesticides, began in earnest in the 20th century.[2][3]
Early research into halogenation of the pyridine ring revealed that the introduction of chlorine atoms could significantly alter the molecule's physical, chemical, and biological properties. This set the stage for the synthesis of a vast library of chlorinated pyridine derivatives, including chlorinated nicotinic acids, which would be screened for biological activity. These early investigations were crucial, as they provided the fundamental building blocks and synthetic knowledge that would later be leveraged in the development of highly potent agrochemicals.[4]
Foundational Syntheses: Creating the Core Intermediates
The ability to selectively introduce chlorine atoms onto the nicotinic acid backbone was a critical step. Two of the most important intermediates, 2-chloronicotinic acid and 6-chloronicotinic acid, became cornerstones for further derivatization.
Synthesis of 2-Chloronicotinic Acid
A prevalent and effective method for synthesizing 2-chloronicotinic acid (2-CNA) involves the N-oxidation of nicotinic acid, followed by chlorination.[5] The initial oxidation step, often using hydrogen peroxide (H₂O₂), forms nicotinic acid N-oxide.[6] This intermediate is then activated towards nucleophilic substitution. The subsequent chlorination is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or triethylamine.[6][7][8] The N-oxide group facilitates the substitution at the C2 position and is subsequently removed during the reaction, yielding the desired 2-chloronicotinic acid.[6][8]
Synthesis of 6-Chloronicotinic Acid
The synthesis of 6-chloronicotinic acid often starts from different precursors, such as 2-chloro-5-methylpyridine or 2-hydroxy-5-pyridinecarboxylic acid (6-hydroxynicotinic acid).[9][10] One common industrial route involves the oxidation of 2-chloro-5-methylpyridine using a catalyst like cobalt acetate in the presence of oxygen.[9][11] Another approach involves the chlorination of 6-hydroxynicotinic acid. Due to the tautomeric nature of 2- and 6-hydroxypyridines, which exist in equilibrium with their pyridone forms, direct chlorination requires harsh reagents to replace the hydroxyl group with a chlorine atom.
These intermediates are not only precursors to herbicides but are also valuable in the synthesis of pharmaceuticals and other bioactive compounds.[12]
The Agrochemical Revolution: Rise of the Pyridine Herbicides
The mid-20th century saw a surge in agrochemical research aimed at increasing crop yields to feed a growing global population. Scientists at The Dow Chemical Company began extensively investigating pyridine compounds. This research led to the discovery that certain chlorinated picolinic acids (pyridine-2-carboxylic acids) and, subsequently, nicotinic acids, acted as potent plant growth regulators, mimicking the natural plant hormone auxin.[13] This discovery ushered in a new era of highly effective and selective herbicides.
Key Chlorinated Nicotinic Acid Herbicides
| Herbicide | Chemical Name | Year Introduced | Primary Use |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | 1963[14] | Control of woody plants and deep-rooted perennial broadleaf weeds.[15][14][16] |
| Clopyralid | 3,6-dichloropyridine-2-carboxylic acid | 1975[17] | Control of broadleaf weeds, especially composites (e.g., thistles) and legumes.[18] |
| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 2005[19] | Control of invasive and noxious broadleaf weeds in rangeland and pastures.[19] |
Note: While Picloram, Clopyralid, and Aminopyralid are technically picolinic acid derivatives (carboxyl group at C2), their history and mechanism are inextricably linked to the broader class of chlorinated pyridine carboxylic acids, including nicotinic acid derivatives.
Picloram: The Powerhouse for Woody Weed Control
First commercialized in 1963 under the trade name Tordon, Picloram was a groundbreaking discovery by Dow.[15][14] Its synthesis typically starts from α-picoline, which undergoes successive chlorination, amination, and hydrolysis to yield the final product.[15] Picloram is renowned for its systemic action and soil persistence, making it exceptionally effective against deep-rooted perennials and woody species.[15][14][16] It is rapidly absorbed by roots and leaves and accumulates in the new growth regions of plants.[15] During the Vietnam War, Picloram was a component of Agent White (commercially Tordon 101), which was used as a long-acting herbicide.[16]
Clopyralid: Selective Control of Problem Weeds
Launched commercially in 1975, Clopyralid (e.g., Lontrel®) offered a different spectrum of control.[17][20] It is particularly effective against weeds in the Asteraceae (composite), Fabaceae (legume), and Polygonaceae (buckwheat) families.[18][21] This selectivity makes it highly valuable for use in cereal crops, canola, and turfgrass where it controls problematic broadleaf weeds without harming the desired monocot species.[21][20][22] Its synthesis can be achieved through various routes, including the electrochemical reduction of a more heavily chlorinated precursor like 3,4,5,6-tetrachloropicolinic acid.[17]
Aminopyralid: A Modern, Low-Dose Solution
A more recent development from Dow AgroSciences, Aminopyralid was first registered for use in 2005.[19] Marketed under trade names like Milestone®, it represents a significant advancement in the field.[19][23] Aminopyralid is highly effective at much lower use rates compared to its predecessors, providing excellent control of many noxious and invasive broadleaf weeds while maintaining safety for grasses.[24] Its favorable environmental profile, including moderate soil degradation and rapid photolysis in water, led to it being reviewed under the U.S. EPA's Reduced Risk Pesticide Initiative.[24]
Experimental Protocol: Representative Synthesis of 2-Chloronicotinic Acid
This protocol describes a laboratory-scale synthesis of 2-chloronicotinic acid from nicotinic acid, a foundational procedure in this field of chemistry.
Objective: To synthesize 2-chloronicotinic acid via N-oxidation of nicotinic acid followed by chlorination with phosphorus oxychloride.
Pillar of Trustworthiness: The success of this synthesis is validated at each stage. The formation of the N-oxide can be monitored by TLC. The final product's identity and purity are confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and MS), ensuring the protocol is self-validating.
Step-by-Step Methodology:
-
Step 1: N-Oxidation of Nicotinic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend nicotinic acid in glacial acetic acid.
-
Heat the mixture gently to achieve dissolution.
-
Carefully add 30% hydrogen peroxide (H₂O₂) dropwise to the solution. Causality Insight: The acetic acid acts as a solvent and catalyst, while H₂O₂ is the oxidizing agent that adds an oxygen atom to the pyridine nitrogen.
-
Heat the reaction mixture at 70-80°C for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield crude nicotinic acid N-oxide.
-
-
Step 2: Chlorination of Nicotinic Acid N-oxide
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
To the crude nicotinic acid N-oxide in a flask, slowly add phosphorus oxychloride (POCl₃) at room temperature.[8] An exothermic reaction may occur.[8]
-
Once the addition is complete, heat the mixture to reflux (around 100-110°C) for 1-2 hours.[6] The solution should become clear. Causality Insight: POCl₃ acts as both the chlorinating agent and a dehydrating agent. The N-oxide is an excellent leaving group, facilitating nucleophilic attack by the chloride ion at the 2-position of the pyridine ring.
-
After the reflux period, carefully distill off the excess POCl₃ under reduced pressure.[6][8]
-
-
Step 3: Work-up and Isolation
-
Cool the residue in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice or cold water to the residue. This hydrolysis step is highly exothermic.[6]
-
The 2-chloronicotinic acid product will precipitate out of the aqueous solution.
-
Adjust the pH of the solution to approximately 2.0-2.5 with a base (e.g., sodium hydroxide solution) to ensure complete precipitation of the carboxylic acid.[8]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 2-chloronicotinic acid.
-
-
Step 4: Characterization
-
Dry the purified product under vacuum.
-
Determine the melting point (literature: ~173-175°C).[8]
-
Confirm the structure using spectroscopic methods (NMR, IR, MS) to validate the identity and purity of the final compound.
-
Visualization of Key Processes
Synthetic Pathway of Picloram
The following diagram illustrates a conceptual industrial synthesis pathway for Picloram, starting from α-picoline.
Caption: A conceptual pathway for the synthesis of the herbicide Picloram.
Mechanism of Action: Synthetic Auxin Pathway
Chlorinated nicotinic and picolinic acids function by hijacking the plant's natural auxin signaling pathway, leading to catastrophic, uncontrolled growth.
Caption: The synthetic auxin herbicide-induced degradation of Aux/IAA repressors.
Conclusion and Future Outlook
The discovery and development of chlorinated nicotinic acids and their close relatives represent a landmark achievement in applied chemistry. From the initial academic explorations of pyridine chemistry to the targeted synthesis programs at companies like Dow, these compounds have secured a permanent place in the agricultural toolkit. The historical progression from broad-spectrum, persistent molecules like Picloram to more selective, lower-use-rate compounds like Aminopyralid reflects a continuous drive for improved efficacy, safety, and environmental stewardship.
Future research in this area will likely focus on several key aspects: developing novel derivatives with even greater selectivity and lower environmental persistence; understanding and combating the evolution of herbicide resistance in weed populations; and exploring new applications of the versatile chlorinated pyridine scaffold in other fields, such as materials science and pharmaceuticals. The legacy of these molecules serves as a powerful example of how fundamental chemical research can be translated into technologies with a profound global impact.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. herbs2000.com [herbs2000.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. grokipedia.com [grokipedia.com]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Picloram - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. Lontrel (clopyralid) | NC State Extension Publications [content.ces.ncsu.edu]
- 19. Aminopyralid - Wikipedia [en.wikipedia.org]
- 20. Lontrel® Advanced Herbicide | Corteva Agriscience [corteva.com]
- 21. clesens.com [clesens.com]
- 22. Lontrel® specialty herbicide — Turf & Ornamental [corteva.com]
- 23. wsdot.wa.gov [wsdot.wa.gov]
- 24. howplantswork.wordpress.com [howplantswork.wordpress.com]
4-Chloro-6-hydroxynicotinic acid solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-hydroxynicotinic acid
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, with a specific focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate informed decision-making in a laboratory setting.
Introduction: The Profile of a Key Intermediate
This compound is a substituted pyridinecarboxylic acid derivative. Its structural features—a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties, such as solubility and stability, is a critical first step in the development of any new chemical entity, dictating everything from reaction conditions and formulation strategies to storage and shelf-life.[1] This guide serves to elucidate these characteristics through a combination of available data, chemical principles, and detailed methodologies for empirical determination.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for any experimental design. While extensive experimental data for this compound is not widely published, its key properties can be summarized from supplier data and chemical databases.
| Property | Value | Source |
| CAS Number | 73038-85-4 | |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | PubChem |
| Appearance | Solid | [2] |
| pKa | Data not available. For context, the pKa of the parent compound, nicotinic acid, is approximately 4.85 for the carboxylic acid and the pyridinium ion pKa is 5.25.[3] The electron-withdrawing effects of the chloro and hydroxyl groups would be expected to influence these values. | |
| Storage | Inert atmosphere, room temperature |
Solubility Profile: A Predictive and Practical Approach
Solubility dictates the bioavailability, formulation, and reaction kinetics of a compound. The solubility of this compound is expected to be highly dependent on the pH of the medium due to its ionizable carboxylic acid and pyridine nitrogen functional groups.
Aqueous and Organic Solvent Solubility
Specific quantitative solubility data for this compound is scarce in peer-reviewed literature. However, based on its structure and data from related hydroxynicotinic acid (HNA) isomers, we can infer its likely behavior.
-
Aqueous Solubility : The presence of both a carboxylic acid and a hydroxyl group suggests that the molecule can act as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents like water.[4] Solubility is expected to increase significantly at pH values above the carboxylic acid's pKa (forming the more soluble carboxylate salt) and at pH values below the pyridine nitrogen's pKa (forming the pyridinium salt). A study on HNA isomers showed that 4-hydroxynicotinic acid was the most soluble of the tested isomers in water.[4]
-
Organic Solvent Solubility : In a study of related compounds, ethanol was also shown to be a viable solvent, though solubilities were generally lower than in water.[4] The "like dissolves like" principle suggests that polar aprotic solvents such as DMSO and DMF are also likely to be effective solvents.[5]
| Solvent | Predicted Solubility | Rationale / Supporting Data |
| Water | pH-dependent; moderate to high | Polar protic nature. Related compound 4-HNA is highly soluble in water.[4] |
| Ethanol | Moderate | Polar protic nature. Related HNA isomers are soluble in ethanol.[4] |
| Methanol | Moderate to High | Polar protic nature, similar to ethanol. |
| DMSO | High | Polar aprotic solvent, generally effective for similar structures. |
| DMF | High | Polar aprotic solvent. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To overcome the lack of published data, direct measurement is necessary. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., 25°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent) is highly recommended.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.
Stability Profile: A Forced Degradation Approach
Stability testing is a cornerstone of drug development, providing critical information about a compound's intrinsic stability and potential degradation pathways.[7] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish stability-indicating analytical methods.[7][8][9]
Predicted Degradation Pathways
The structure of this compound suggests several potential degradation routes under stress conditions:
-
Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures and extreme pH, potentially yielding dihydroxy-nicotinic acid derivatives. Aqueous solutions of similar compounds are most stable in a pH range of 5 to 7.[10]
-
Oxidation: The electron-rich pyridine ring, particularly with the activating hydroxyl group, could be susceptible to oxidative degradation.
-
Photolysis: Aromatic systems can absorb UV radiation, leading to photochemical degradation. ICH guideline Q1B outlines standardized conditions for photostability testing.[7]
-
Decarboxylation: While often requiring high temperatures, the carboxylic acid group could potentially be lost as CO₂, particularly if the reaction is catalyzed by other factors. A related enzyme, 6-hydroxynicotinate 3-monooxygenase, is known to catalyze a decarboxylative hydroxylation reaction.[11][12]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.[7] The goal is to achieve 5-20% degradation of the parent compound.
Objective: To identify potential degradants and develop a stability-indicating analytical method.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
For each condition, mix the stock solution with the stressor solution and incubate for a defined period. Include a control sample (drug substance in the same solvent system without the stressor) for each condition.
-
At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and analyze immediately by HPLC.
Stress Conditions:
-
Acidic Hydrolysis:
-
Reagent: 0.1 M to 1 M HCl.[13]
-
Conditions: Incubate at elevated temperature (e.g., 60-80°C).
-
Neutralization: After incubation, cool the sample and neutralize with an equivalent amount of NaOH.
-
-
Basic Hydrolysis:
-
Reagent: 0.1 M to 1 M NaOH.[13]
-
Conditions: Incubate at room temperature or elevated temperature (e.g., 40-60°C).
-
Neutralization: After incubation, cool the sample and neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
-
Conditions: Incubate at room temperature.
-
-
Thermal Degradation:
-
Method: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent for analysis at various time points.
-
-
Photolytic Degradation:
-
Method: Expose a solution of the compound to a light source providing combined visible and UV output (as per ICH Q1B). Protect the control sample from light with aluminum foil.
-
Analytical Methodology for Quantification
A validated, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.[1] Reverse-phase HPLC with photodiode array (PDA) detection is the workhorse technique for this purpose.
Recommended HPLC-PDA Method
The following provides a starting point for method development. Optimization will be required based on the results of the forced degradation study.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure consistent protonation of the carboxylic acid, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A gradient is necessary to elute both the polar parent compound and any less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | |
| Column Temperature | 25-30°C | Ensures reproducible retention times. |
| Detection | PDA/UV at a wavelength of maximum absorbance (λmax) | PDA allows for peak purity assessment and detection of degradants with different UV spectra. |
For higher sensitivity and structural elucidation of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[14][15][16]
Conclusion
This compound is a compound of significant interest for chemical synthesis. While public data on its solubility and stability is limited, this guide provides a robust framework for its characterization. Its structure suggests a pH-dependent aqueous solubility profile and susceptibility to hydrolytic and oxidative degradation under stress conditions. The experimental protocols detailed herein for solubility determination and forced degradation studies offer a clear path for researchers to generate the empirical data necessary for advancing their development programs. The successful application of these methods will enable the establishment of a comprehensive physicochemical profile, ensuring the effective and reliable use of this valuable chemical intermediate.
References
- 1. biomedres.us [biomedres.us]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 11. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Tautomeric Landscape of 4-Chloro-6-hydroxynicotinic Acid: A Technical Guide for Drug Development Professionals
Abstract
4-Chloro-6-hydroxynicotinic acid, a substituted pyridine derivative, presents a fascinating case of prototropic tautomerism, a phenomenon with profound implications for its physicochemical properties and, consequently, its behavior in biological systems. This technical guide provides an in-depth exploration of the tautomeric forms of this molecule, offering a predictive analysis grounded in established principles of physical organic chemistry and drawing upon experimental and computational studies of analogous structures. We will delve into the structural possibilities, the key factors governing the tautomeric equilibrium, and the state-of-the-art analytical techniques essential for the characterization of these forms. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to navigate the complexities of tautomerism in heterocyclic compounds, ultimately enabling more informed decision-making in drug design and development.
The Phenomenon of Tautomerism in Hydroxypyridines
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry.[1] In the realm of heterocyclic compounds, the tautomerism of hydroxypyridines is of particular significance, influencing properties such as aromaticity, polarity, and hydrogen bonding capabilities.[1][2] The equilibrium between the hydroxy (enol-like) and pyridone (keto-like) forms is sensitive to a variety of factors, including the substitution pattern on the pyridine ring and the nature of the surrounding environment.[3][4] Understanding this equilibrium is not merely an academic exercise; it is a critical consideration in drug discovery, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[2][5]
For this compound, several potential tautomeric forms can be envisioned, primarily involving the migration of a proton between the hydroxyl group, the ring nitrogen, and the carboxylic acid group. The principal equilibrium of interest is that between the 6-hydroxy and the 6-pyridone forms.
Potential Tautomers of this compound
The structure of this compound allows for several tautomeric forms. The most significant equilibrium is the lactam-lactim tautomerism involving the 6-hydroxy group and the ring nitrogen. Additionally, the carboxylic acid proton can also participate in proton transfer, leading to zwitterionic forms. The primary tautomeric forms are depicted below:
Figure 1: Primary tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic interplay of intramolecular and intermolecular forces. The key determinants include:
-
Electronic Effects of Substituents: The presence of the electron-withdrawing chlorine atom at the 4-position and the carboxylic acid group at the 3-position significantly influences the electron density of the pyridine ring. These inductive and resonance effects can modulate the relative stabilities of the tautomeric forms.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[7] Polar, protic solvents can stabilize the more polar pyridone form through hydrogen bonding, while nonpolar solvents may favor the less polar hydroxy form.[3][4][7]
-
pH: The ionization state of the molecule, dictated by the pH of the medium, will have a profound impact on the tautomeric equilibrium. The carboxylic acid group and the pyridine nitrogen can be protonated or deprotonated, leading to a complex speciation that is pH-dependent.[8][9]
-
Solid-State Effects: In the crystalline state, packing forces and intermolecular hydrogen bonding can lock the molecule into a single, preferred tautomeric form.[10][11][12] It is not uncommon for the dominant tautomer in the solid state to differ from that in solution.[10][12]
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the tautomeric landscape.
Experimental Methodologies
A variety of spectroscopic and analytical techniques can be employed to identify and quantify tautomeric forms:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating tautomeric equilibria in solution.[13][14][15] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.[15][16] For instance, the presence of an N-H proton signal is indicative of the pyridone form, while an O-H signal suggests the hydroxy form.[15]
Experimental Protocol: 1H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 5-10 mg/mL.
-
Solvent Selection Rationale: The choice of solvent is critical as it can influence the tautomeric equilibrium.[7] DMSO-d6 is a good starting point as it is a polar aprotic solvent capable of dissolving a wide range of compounds and often slows down proton exchange, allowing for the observation of distinct N-H and O-H signals.
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Spectral Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The presence of a broad signal may indicate rapid exchange between tautomers on the NMR timescale.[16]
-
-
UV-Vis Spectroscopy: The electronic absorption spectra of the hydroxy and pyridone forms are typically distinct.[17] The pyridone form generally exhibits a longer wavelength absorption maximum compared to the hydroxy form. pH-dependent UV-Vis spectroscopy is particularly useful for studying the tautomerism of ionizable compounds.[18][19][20]
Experimental Protocol: pH-Dependent UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation for Analysis: In a series of cuvettes, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Data Acquisition: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm.
-
Data Analysis: Plot the absorbance at specific wavelengths against pH to determine the pKa values and infer the predominant tautomeric forms in different pH regimes.[9]
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[11][21][22] This technique reveals the precise locations of all atoms, including hydrogen atoms, thereby definitively identifying the protonation sites.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[6][23][24][25]
Computational Workflow: DFT for Tautomer Stability Prediction
Figure 2: A typical DFT workflow for predicting tautomer stability.
By calculating the Gibbs free energies of the different tautomers, it is possible to predict their relative populations in the gas phase and in various solvents.[25] These calculations can also provide insights into the transition states connecting the tautomers, offering a more complete picture of the dynamic equilibrium.[5]
Predicted Tautomeric Preference of this compound
Based on studies of analogous compounds, we can make an educated prediction about the tautomeric behavior of this compound.
-
In the Solid State: Studies on 4-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid have shown that the pyridone (oxo) form is favored in the crystalline state.[11][12] This preference is often driven by the formation of stable intermolecular hydrogen bonding networks. Therefore, it is highly probable that this compound also exists predominantly as the 6-pyridone tautomer in the solid phase.
-
In Solution: The equilibrium in solution is more nuanced. For 2-hydroxypyridine, the pyridone form is favored in polar solvents, while the hydroxy form can be more prevalent in the gas phase or nonpolar solvents.[3][4] Given the presence of the polar carboxylic acid group and the electron-withdrawing chlorine, it is anticipated that the 6-pyridone form will be a significant, if not the major, species in polar solvents like water and DMSO. The exact position of the equilibrium will, however, be highly dependent on the specific solvent and the pH.
Table 1: Summary of Expected Spectroscopic Signatures
| Tautomeric Form | Expected 1H NMR Chemical Shift (DMSO-d6) | Expected Key IR Stretching Frequencies (cm-1) |
| 6-Hydroxy (Lactim) | O-H (hydroxyl): ~10-12 ppm (broad) | O-H (hydroxyl): ~3400-3600 |
| O-H (acid): ~12-14 ppm (broad) | C=O (acid): ~1700-1730 | |
| 6-Pyridone (Lactam) | N-H: ~11-13 ppm (broad) | N-H: ~3100-3300 |
| O-H (acid): ~12-14 ppm (broad) | C=O (pyridone): ~1640-1680 | |
| C=O (acid): ~1700-1730 |
Implications for Drug Development
The tautomeric state of a molecule is a critical determinant of its drug-like properties. The ability of pyridones to act as both hydrogen bond donors and acceptors makes them privileged scaffolds in medicinal chemistry.[2]
-
Receptor Binding: The different tautomers present distinct arrangements of hydrogen bond donors and acceptors. This can lead to vastly different binding affinities and selectivities for a biological target.
-
Physicochemical Properties: Tautomerism influences lipophilicity (LogP), solubility, and pKa.[5] The more polar pyridone form is generally more water-soluble than the hydroxy form.
-
Metabolic Stability: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.[2]
A thorough understanding and characterization of the tautomeric landscape of this compound and its derivatives are therefore indispensable for successful drug design and development.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of electronic, solvent, and solid-state effects. While the 6-pyridone form is predicted to be the dominant tautomer, particularly in the solid state and polar solvents, a comprehensive experimental and computational investigation is essential for a definitive characterization. For drug development professionals, a proactive approach to understanding and controlling tautomerism is not just a matter of scientific rigor but a strategic imperative for the rational design of new therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 5. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependent electronic and spectroscopic properties of pyridoxine (Vitamin B6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005 [scispace.com]
- 23. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 24. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Protocol for the Laboratory-Scale Synthesis of 4-Chloro-6-hydroxynicotinic Acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-Chloro-6-hydroxynicotinic acid, a valuable heterocyclic compound for research and development in pharmaceuticals and agrochemicals. The synthesis commences with the preparation of 6-hydroxynicotinic acid via the hydrolysis of methyl coumalate, followed by regioselective chlorination at the 4-position using N-chlorosuccinimide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Substituted pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. Its trifunctional nature—comprising a carboxylic acid, a hydroxyl group, and a reactive chlorine atom—allows for diverse subsequent chemical modifications. This protocol details a reliable and scalable laboratory method for its preparation.
The synthetic strategy is predicated on a two-step sequence. The initial step involves the synthesis of the precursor, 6-hydroxynicotinic acid. This is achieved through a well-established method involving the ammonolysis and subsequent rearrangement of methyl coumalate.[1] The second, crucial step is the selective chlorination of the electron-rich pyridine ring at the C4 position. For this transformation, N-chlorosuccinimide (NCS) is employed as a mild and effective chlorinating agent in an acidic medium, which directs the electrophilic substitution to the desired position.[2]
Chemical Reaction Pathway
The overall synthetic route is depicted below. The first step involves the formation of 6-hydroxynicotinic acid from methyl coumalate. The second step is the regioselective chlorination of the pyridine ring.
Caption: Synthetic pathway for this compound.
Materials and Methods
Materials
| Reagent/Material | Purity/Grade | Supplier |
| Methyl Coumalate | ≥98% | Major Chemical Supplier |
| Ammonium Hydroxide (14%) | Reagent Grade | Major Chemical Supplier |
| Sodium Hydroxide | ≥97%, pellets | Major Chemical Supplier |
| Hydrochloric Acid, concentrated | 37% | Major Chemical Supplier |
| N-Chlorosuccinimide (NCS) | ≥98% | Major Chemical Supplier |
| Acetic Acid, glacial | ≥99.7% | Major Chemical Supplier |
| Diethyl Ether | Anhydrous | Major Chemical Supplier |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |
| Hexanes | HPLC Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate | Reagent Grade | Major Chemical Supplier |
Equipment
-
Round-bottom flasks (500 mL, 1 L, 2 L)
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Thermometer
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware and consumables
Experimental Protocols
Step 1: Synthesis of 6-Hydroxynicotinic Acid[1]
This procedure is adapted from Organic Syntheses.[1]
-
Ammonolysis: In a 500 mL beaker equipped with a magnetic stirrer and cooled in an ice bath, place 117 mL of 14% ammonium hydroxide. While stirring, add 45 g (0.29 mol) of methyl coumalate in portions over 10 minutes, maintaining the internal temperature below 20°C. Continue stirring for an additional 45 minutes at approximately 20°C.
-
Hydrolysis and Rearrangement: In a separate 2 L beaker, prepare a solution of 600 mL of approximately 17% aqueous sodium hydroxide and heat it to near boiling. Add the ammoniacal solution from the previous step to the hot sodium hydroxide solution. Heat the mixture to a vigorous boil and maintain it for 5 minutes.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath to room temperature. While stirring, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A yellow, microcrystalline solid will precipitate. Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with two portions of cold water and then dry at 80°C to a constant weight. The expected yield of 6-hydroxynicotinic acid is 29–37 g (72–91%). The product is typically a bright yellow solid.
Step 2: Synthesis of this compound
This protocol is based on established methods for the chlorination of activated pyridine rings.[2]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 13.9 g (0.1 mol) of 6-hydroxynicotinic acid in 200 mL of glacial acetic acid.
-
Addition of Chlorinating Agent: To the stirred suspension, add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) in one portion.
-
Reaction: Heat the reaction mixture to 55-60°C and maintain this temperature for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The acetic acid is removed under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of cold water and stir for 30 minutes. The solid product is collected by suction filtration.
-
Purification: The crude product is washed with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to remove any remaining succinimide. For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture. Dry the final product under vacuum to yield this compound.
Results and Discussion
The expected outcome of this two-step synthesis is the successful preparation of this compound.
Step 1: 6-Hydroxynicotinic Acid
-
Appearance: Bright yellow, microcrystalline solid.
-
Yield: Typically in the range of 72-91%.
-
Purity: The product obtained from this procedure is generally of high purity and can be used in the subsequent step without further purification.[1]
Step 2: this compound
-
Appearance: Off-white to pale yellow solid.
-
Yield: The yield for the chlorination step can vary, but yields in the range of 15-32% have been reported for similar reactions.[2] Optimization of reaction time and temperature may improve the yield.
-
Purity: Purity should be assessed by techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and regiochemistry of the chlorination.
The mechanism of the chlorination with NCS in acetic acid is an electrophilic aromatic substitution. The pyridine ring, activated by the hydroxyl group, is susceptible to electrophilic attack. The acidic medium protonates the pyridine nitrogen, further influencing the directing effects of the substituents. The hydroxyl group at the 6-position directs the incoming electrophile (Cl+) to the ortho and para positions. Due to steric hindrance at the 5-position, the chlorination preferentially occurs at the 4-position.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with extreme care.
-
N-Chlorosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic acid is corrosive and has a pungent odor. Handle in a fume hood.
References
Application Notes and Protocols for 4-Chloro-6-hydroxynicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 4,6-Disubstituted Nicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to be functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the vast array of pyridine-based building blocks, 4-Chloro-6-hydroxynicotinic acid stands out as a particularly versatile and strategic starting material. Its trifunctional nature—a carboxylic acid for amide bond formation, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form) for etherification or further activation, and a reactive chloro substituent for nucleophilic aromatic substitution—offers medicinal chemists a powerful toolkit for the synthesis of complex, biologically active molecules. This application note provides a comprehensive guide to the synthesis, properties, and, most importantly, the strategic application of this compound in the development of novel therapeutics, with a particular focus on its use in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[1] |
| Molecular Weight | 173.55 g/mol | PubChem[1] |
| IUPAC Name | 6-chloro-4-oxo-1H-pyridine-3-carboxylic acid | PubChem[1] |
| CAS Number | 162371-83-7 | PubChem[1] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | (General knowledge) |
Proposed Synthesis of this compound
While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy for the synthesis of substituted pyridines involves the use of pyrone intermediates.[2] The following multi-step synthesis is proposed:
Step 1: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate
The synthesis begins with the readily available methyl coumalate, which can be converted to 6-hydroxynicotinic acid. This procedure is well-documented in Organic Syntheses.[3][4]
-
Reaction: Methyl coumalate is treated with ammonium hydroxide followed by sodium hydroxide to yield 6-hydroxynicotinic acid upon acidification.
-
Rationale: The reaction proceeds through a ring-opening of the pyrone by ammonia, followed by an intramolecular condensation and subsequent hydrolysis to form the pyridone ring.
Step 2: Chlorination of 6-Hydroxynicotinic Acid
The subsequent step involves the selective chlorination of the pyridine ring. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of electron-rich heterocyclic systems.[5]
-
Reaction: 6-Hydroxynicotinic acid is reacted with N-chlorosuccinimide in a suitable solvent, such as acetic acid, to introduce a chlorine atom at the 4-position.
-
Rationale: The pyridone tautomer of 6-hydroxynicotinic acid activates the ring towards electrophilic substitution. The directing effects of the hydroxyl and carboxylic acid groups favor substitution at the 4-position.
Application in the Synthesis of Kinase Inhibitors
The 4,6-disubstituted nicotinic acid scaffold is a privileged structure in the design of kinase inhibitors. The chlorine at the 4-position serves as a key handle for introducing various aryl or alkylamino side chains that can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition. The carboxylic acid at the 3-position can be converted to an amide, providing a vector for exploring the solvent-exposed region of the ATP-binding pocket. The hydroxyl/pyridone at the 6-position can be functionalized to enhance solubility or introduce additional interactions.
Protocol: Synthesis of a 4-Anilino-6-hydroxynicotinamide Derivative Targeting VEGFR-2
This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The design is inspired by known 4-anilinoquinoline and related heterocyclic kinase inhibitors.[6][7][8]
Step 1: Amide Formation
-
Reaction: this compound is coupled with a desired amine (e.g., 3-methoxybenzylamine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., 3-methoxybenzylamine, 1.05 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The carboxylic acid is first activated by HATU to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. DIPEA is used to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: The resulting 4-chloro-N-(3-methoxybenzyl)-6-hydroxynicotinamide is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline (e.g., 4-fluoroaniline).
-
Detailed Protocol:
-
In a microwave vial, combine the 4-chloro-N-(3-methoxybenzyl)-6-hydroxynicotinamide (1.0 eq), 4-fluoroaniline (1.2 eq), and a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos).
-
Add a base such as cesium carbonate (2.0 eq) and a high-boiling point solvent like dioxane.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to obtain the final compound.
-
-
Causality: The electron-withdrawing nature of the pyridine ring and the amide functionality activates the 4-position towards nucleophilic attack. A palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between the pyridine ring and the aniline. The high temperature achieved in the microwave reactor accelerates the reaction rate.
Targeted Signaling Pathways
Derivatives of this compound are often designed to target key signaling pathways implicated in cancer and other diseases. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways are two of the most prominent targets.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][9] Dysregulation of this pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and the point of inhibition.
VEGFR Signaling Pathway
The VEGFR signaling pathway is the primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14]
Caption: VEGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering multiple points for diversification and the construction of complex molecular architectures. Its utility in the synthesis of kinase inhibitors, particularly those targeting the EGFR and VEGFR pathways, underscores its importance in modern drug discovery. The protocols and pathways detailed in this application note are intended to provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their own drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. medium.com [medium.com]
Application Notes & Protocols: 4-Chloro-6-hydroxynicotinic Acid as a Versatile Building Block in Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Chloro-6-hydroxynicotinic acid as a strategic building block in modern organic synthesis. We delve into its distinct reactivity profile, governed by its trifunctional nature, and provide detailed, field-proven protocols for its elaboration via palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices is explained, empowering users to adapt and troubleshoot these methods for the synthesis of novel chemical entities.
Introduction: The Strategic Value of a Trifunctional Pyridinone Core
This compound is a highly functionalized heterocyclic compound that has garnered interest as a versatile scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a pyridinone tautomer, is adorned with three distinct and orthogonally reactive functional groups: a carboxylic acid, a hydroxyl group, and an aryl chloride. This trifunctional arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the construction of complex molecular architectures and diversity-oriented synthesis libraries. The pyridinone core itself is a privileged structure found in numerous biologically active compounds. This guide serves to demystify the synthetic utility of this building block by providing both a theoretical framework for its reactivity and practical, step-by-step protocols for its application.
Physicochemical & Structural Properties
This compound is a stable, solid material under standard laboratory conditions. Its key properties are summarized below. It is important to note that the molecule exists in tautomeric equilibrium, predominantly as the 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid form.[2]
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-oxo-1H-pyridine-3-carboxylic acid | PubChem[2] |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[2] |
| Molecular Weight | 173.55 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Sigma-Aldrich[2] |
| Purity | ≥98% (typical) | Fluorochem[3] |
| CAS Number | 73038-85-4 | Sigma-Aldrich[2] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[2] |
Synthetic Potential and Reactivity Profile
The synthetic versatility of this compound stems from the differential reactivity of its three primary functional groups. This allows for a planned, stepwise elaboration of the core structure.
-
Carboxylic Acid (C3-Position): This group is a classical handle for forming amide and ester linkages. Amide bond formation is fundamental in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.[4] Standard coupling reagents readily activate the acid for reaction with a vast array of primary and secondary amines.[5] Esterification, typically via Fischer conditions or alcohol activation, provides another route for derivatization.[6]
-
Aryl Chloride (C4-Position): The chloro substituent is a prime site for transition metal-catalyzed cross-coupling reactions. As an electron-deficient heterocyclic halide, it is an excellent substrate for Suzuki-Miyaura reactions to form C-C bonds with boronic acids[6][7] and Sonogashira couplings to install alkynyl moieties.[8] This position is key to introducing aryl, heteroaryl, or vinyl diversity.
-
Hydroxypyridinone Core (C6-OH): The hydroxyl group can be leveraged for O-alkylation or O-arylation reactions, although its nucleophilicity is tempered by its vinylogous amide character. It also influences the electronic properties of the aromatic ring, activating it for certain transformations.
The interplay of these groups enables a multitude of synthetic strategies, as depicted below.
Application Protocols
The following protocols are designed to be robust starting points for the synthetic elaboration of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-aryl-6-hydroxynicotinic acid derivative by forming a new carbon-carbon bond at the C4 position.
Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[9][10] For an electron-deficient heterocyclic chloride like our substrate, a palladium(0) catalyst, often generated in situ, is required. A phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich Buchwald-type ligand, is necessary to facilitate the catalytic cycle.[11] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.[6] A mixed aqueous-organic solvent system like Dioxane/H₂O or DME/H₂O is commonly used to dissolve both the organic and inorganic reagents.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
Triphenylphosphine [PPh₃] (0.08-0.20 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, LC-MS.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.
-
Add Pd(OAc)₂ (0.03 equiv) and PPh₃ (0.12 equiv) to the stirring suspension.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider a more active ligand system (e.g., SPhos, XPhos) or a different base (Cs₂CO₃ is often more effective). Ensure solvents are properly degassed as oxygen can deactivate the catalyst.
-
Protodeboronation of Boronic Acid: If significant boronic acid decomposition is observed, use a milder base like K₃PO₄ or KF and consider a lower reaction temperature.
-
Purification Issues: The carboxylic acid and hydroxyl groups can make the product polar. If extraction is difficult, saturate the aqueous phase with NaCl. For chromatography, a mobile phase containing a small amount of acetic acid can improve peak shape.
Protocol 2: Amide Bond Formation via HATU Coupling
Objective: To couple the carboxylic acid moiety of this compound with a primary or secondary amine.
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Modern coupling reagents activate the carboxylic acid to facilitate the reaction under mild conditions.[12] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective uronium-based coupling reagent that rapidly forms an active ester, minimizing side reactions and racemization (if chiral amines are used).[5] A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the HCl produced.[5] Anhydrous polar aprotic solvents like DMF or DCM are ideal for this transformation.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert gas line (Argon or Nitrogen).
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF under an argon atmosphere.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester.
-
Add the amine (1.1 equiv) dropwise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Once complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate or another suitable organic solvent (3x).
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
No Reaction: Ensure all reagents and the solvent are anhydrous, as water will hydrolyze the active ester intermediate.
-
Side Reactions: If the amine is sterically hindered, the reaction may require gentle heating (40-50 °C) or a longer reaction time. Avoid excessive heat which can lead to decomposition of HATU.
-
Difficult Purification: The product may retain the urea byproduct (TETU) from HATU. Washing thoroughly as described in the work-up is crucial. If issues persist, an alternative coupling agent like EDC with HOBt may be used, though it is generally slower.
Applications in Drug Discovery & Materials Science
While this compound is a specialized building block, its core structure and substitution pattern are highly relevant to modern synthetic campaigns. Its utility is best demonstrated by the successful synthesis of compound libraries and patented molecules using closely related 4-chloro-pyridinone scaffolds. These examples serve as a powerful proof-of-concept for the potential of this reagent.
A diversity-oriented synthesis approach has been successfully employed to generate libraries of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[13] This strategy utilized a Suzuki-Miyaura arylation at the C4-position, followed by ester hydrolysis and parallel amide coupling, showcasing the orthogonal reactivity that is central to the value of this class of building blocks.[13]
| Example Application | Key Reactions Employed | Therapeutic Area/Potential Use | Source |
| Diversity-Oriented Synthesis of Pyridinone Carboxamides | Suzuki-Miyaura Arylation, Amide Coupling | Library generation for screening in drug discovery programs | Beilstein J. Org. Chem.[13] |
| Synthesis of 1,5-Naphthyridinone Derivatives | Amide Coupling | Intermediates for kinase inhibitors and other therapeutic agents | Google Patents[8] |
| Synthesis of 2-(Arylamino)nicotinic Acid Derivatives | Nucleophilic Aromatic Substitution | Anti-inflammatory agents (analogous to Flunixin) | BMC Chemistry[3] |
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
- 1. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 2. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hepatochem.com [hepatochem.com]
- 13. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Chloro-6-hydroxynicotinic Acid
Introduction: The Analytical Imperative for 4-Chloro-6-hydroxynicotinic Acid
This compound is a substituted pyridine carboxylic acid of significant interest in pharmaceutical research and development. As a potential metabolite, impurity, or synthetic intermediate, its precise quantification in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is critical for ensuring product quality, safety, and efficacy. The molecule's polarity, conferred by the carboxylic acid and hydroxyl groups, alongside the influence of the chloro-substituent, presents unique analytical challenges that necessitate robust and validated quantification methods.
This comprehensive guide provides detailed protocols for the quantification of this compound using three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating systems, grounded in established principles of analytical chemistry for related nicotinic acid derivatives.[1][2] Each protocol is accompanied by an in-depth explanation of the experimental choices, empowering researchers to not only execute the methods but also to adapt and troubleshoot them effectively.
PART 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of aromatic compounds like this compound. The method's success hinges on optimizing the separation of the analyte from matrix components and achieving adequate sensitivity through its UV absorbance.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected as the stationary phase. This nonpolar matrix is ideal for retaining and separating polar aromatic compounds when used with a polar mobile phase.
-
Mobile Phase pH: The mobile phase is acidified (e.g., with phosphoric or formic acid) to a pH of approximately 2.5-3.0. This ensures that the carboxylic acid group on the analyte is fully protonated (-COOH), rendering the molecule less polar and promoting better retention and symmetrical peak shape on the C18 column.
-
Organic Modifier: Acetonitrile or methanol is used as the organic component of the mobile phase. A gradient elution is proposed to ensure efficient elution of the analyte while also cleaning the column of more nonpolar contaminants.
-
UV Detection: The pyridine ring with its substituents provides strong UV absorbance. The detection wavelength is set at the absorbance maximum (λmax) of this compound, which would be empirically determined but is anticipated to be in the 260-280 nm range.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for API):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of the diluent (50:50 acetonitrile:water), vortex for 2 minutes, and sonicate for 10 minutes to ensure complete dissolution.
-
Bring the volume to 10 mL with the diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm (or empirically determined λmax).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Method Validation:
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique provides structural confirmation and can quantify analytes at very low concentrations.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. In negative ion mode, it will efficiently generate the deprotonated molecule [M-H]⁻.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is unique to the analyte, minimizing interference from matrix components.
-
Chromatography: The HPLC conditions are similar to the UV method, but formic acid is often preferred over phosphoric acid as it is more volatile and compatible with MS detection.
Experimental Workflow: LC-MS/MS Analysis
References
- 1. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. rroij.com [rroij.com]
Quantitative Analysis of 4-Chloro-6-hydroxynicotinic Acid in Human Plasma by a Robust HPLC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated, and highly sensitive method for the quantification of 4-Chloro-6-hydroxynicotinic acid in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a heterocyclic building block used in the synthesis of pharmaceutical and agrochemical compounds.[1] The accurate determination of this and similar molecules is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. This protocol outlines a complete workflow, from sample preparation using solid-phase extraction to final data analysis, and has been developed to ensure high precision, accuracy, and robustness, meeting the standards required in drug development.
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative with a molecular weight of 173.55 g/mol .[2][3] Its structure, containing a carboxylic acid and a hydroxyl group, makes it a polar and ionizable compound, well-suited for analysis by reverse-phase liquid chromatography and electrospray ionization mass spectrometry.
The analytical challenge for such molecules in biological matrices lies in achieving high recovery, minimizing matrix effects, and ensuring a low limit of quantification (LLOQ) to capture relevant physiological concentrations. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[4][5] This method employs a stable isotope-labeled internal standard (SIL-IS) to compensate for any variability during sample processing and analysis, a practice that is fundamental to achieving high-quality quantitative data. The choice of solid-phase extraction (SPE) for sample cleanup is deliberate; it provides a cleaner extract compared to simpler methods like protein precipitation, thereby reducing ion suppression and enhancing the longevity of the analytical column and mass spectrometer.
Analyte Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₆H₄ClNO₃ | [1][2] |
| Molecular Weight | 173.55 g/mol | [2][3] |
| CAS Number | 73038-85-4 | |
| Physical Form | Solid | |
| Polar Surface Area | 66.4 Ų | [2][3] |
| Predicted XLogP3 | -0.2 to 1.3 | [2][3] |
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound (≥98% purity) (Sigma-Aldrich, CAS: 73038-85-4)
-
Internal Standard (IS): this compound-¹³C₂,¹⁵N (Custom Synthesis)
-
Solvents: Acetonitrile, Methanol (HPLC or Optima™ grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange), 30 mg, 1 mL (Waters)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II UHPLC system or equivalent[4]
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer
-
Analytical Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column suitable for polar analytes[6]
Experimental Protocols
Overall Analytical Workflow
The diagram below illustrates the complete analytical procedure from receiving the plasma sample to generating the final concentration data.
Caption: High-level workflow for the quantification of this compound.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions from the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Spiking: Spike the working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: A mixed-mode anion exchange SPE strategy is chosen due to the acidic nature of the analyte. At a high pH, the carboxylic acid group is deprotonated (negatively charged), allowing it to bind strongly to the anion exchange sorbent. This allows for rigorous washing steps to remove neutral and basic interferences. The analyte is then eluted by lowering the pH, which neutralizes the charge.
-
Pre-treatment: To 50 µL of plasma sample, CS, or QC, add 50 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol into a clean collection plate.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
HPLC-MS/MS Parameters
Rationale:
-
Mobile Phase: A gradient elution with acetonitrile and water is used. Formic acid is added to both phases to ensure the carboxylic acid group of the analyte is protonated (neutral), leading to consistent retention on the reverse-phase column and promoting efficient protonation for positive mode ESI.[7]
-
Column: The Zorbax SB-Aq column is designed for stability in highly aqueous mobile phases and provides good retention and peak shape for polar compounds.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. Precursor ions corresponding to the protonated molecules [M+H]⁺ are selected and fragmented, and specific product ions are monitored.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Zorbax SB-Aq (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Run Time | 10 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|
| This compound | 174.0 | 138.0 | 60 | 25 | 10 |
| IS: ¹³C₂,¹⁵N-Analyte | 177.0 | 141.0 | 60 | 25 | 10 |
Method Validation Protocol
A robust analytical method requires thorough validation. The following experiments should be performed based on regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.
Caption: Logical flow of experiments for comprehensive bioanalytical method validation.
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS.
-
Linearity and Range: Analyze calibration curves on three separate days. The curve should have a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
Accuracy and Precision: Analyze QC samples at three levels in six replicates on three different days. The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from different plasma lots by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: Assess the stability of the analyte in plasma under various conditions: at room temperature (bench-top), after multiple freeze-thaw cycles, and during long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and robust HPLC-MS/MS method for the quantitative determination of this compound in human plasma. The detailed protocols for sample preparation, instrument operation, and method validation are designed to yield high-quality, reproducible data suitable for regulated bioanalysis in the drug development pipeline. The principles and techniques described herein can be adapted for the analysis of other polar, acidic small molecules in complex biological matrices.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-Chloro-6-hydroxynicotinic acid
Abstract
This application note provides a detailed guide to the structural elucidation of 4-Chloro-6-hydroxynicotinic acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical and agrochemical synthesis, unambiguous characterization of this molecule is critical.[1] This document outlines optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices, such as solvent selection and concentration, is explained to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of substituted nicotinic acid derivatives.
Introduction
This compound is a substituted pyridine derivative with significant utility as a building block in medicinal chemistry and materials science.[1] Its reactivity is dictated by the electronic effects of the chloro, hydroxyl, and carboxylic acid functional groups on the pyridine ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of such organic molecules.[2][3] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This note details the comprehensive analysis of this compound by ¹H and ¹³C NMR. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, grounded in the electronic nature of the substituted heterocyclic ring.[4][5] Furthermore, this guide presents a self-validating protocol, ensuring that the acquired data is of the highest quality for unambiguous structural assignment.
Molecular Structure:
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6] The following protocol is optimized for this compound.
Materials:
-
This compound (98%+ purity)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
Protocol:
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7][8]
-
Solvent Selection: DMSO-d₆ is the solvent of choice for this compound. Its high polarity effectively dissolves the acidic and polar analyte. Furthermore, the exchangeable protons of the hydroxyl and carboxylic acid groups will be observable, and the residual solvent peak at ~2.50 ppm does not overlap with expected analyte signals.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to a small vial containing the weighed sample.[10] Vortex or gently warm the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][11]
-
Internal Standard: Add a small amount of TMS as an internal reference for chemical shifts (δ = 0.00 ppm).[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024-4096 (concentration-dependent)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-220 ppm (centered around 110 ppm)
-
Temperature: 298 K
Spectral Interpretation and Analysis
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, with a focus on the rationale behind the signal assignments.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons and two exchangeable protons from the hydroxyl and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.2 | Singlet | 1H | The proton at the C2 position is deshielded by the adjacent nitrogen atom and the carboxylic acid group at C3. |
| H5 | ~6.8 | Singlet | 1H | The proton at the C5 position is shielded by the electron-donating hydroxyl group at C6. |
| -COOH | ~13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| -OH | ~11.5 | Broad Singlet | 1H | The phenolic hydroxyl proton is also deshielded and broadened by exchange. |
Key Interpretive Points:
-
The absence of any observable coupling between H2 and H5 is due to their large separation (a four-bond coupling, ⁴J), which is typically very small or zero in aromatic systems.
-
The chemical shifts of the -COOH and -OH protons can vary with concentration and temperature due to changes in hydrogen bonding.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145 | Deshielded by the adjacent nitrogen and the electron-withdrawing carboxylic acid group. |
| C3 | ~120 | The presence of the directly attached carboxylic acid group causes a downfield shift. |
| C4 | ~150 | Strongly deshielded by the electronegative chlorine atom and the adjacent nitrogen's influence. |
| C5 | ~105 | Shielded by the electron-donating effect of the hydroxyl group at C6. |
| C6 | ~160 | Deshielded due to the attached electronegative oxygen atom. |
| -COOH | ~165 | The carbonyl carbon of the carboxylic acid group typically resonates in this downfield region. |
Key Interpretive Points:
-
Quaternary carbons (C3, C4, C6) may exhibit lower signal intensities due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and longer relaxation times.[8]
-
The chemical shifts are highly influenced by the electronic effects of the substituents. The electron-withdrawing chlorine and carboxylic acid groups, along with the nitrogen atom, cause downfield shifts, while the electron-donating hydroxyl group causes an upfield shift for adjacent carbons.[12]
Advanced NMR Experiments (2D NMR)
To confirm the assignments made from the 1D spectra, two-dimensional NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates protons with their directly attached carbons.[13]
Expected Correlations:
-
The proton at ~8.2 ppm (H2) will show a correlation to the carbon at ~145 ppm (C2).
-
The proton at ~6.8 ppm (H5) will show a correlation to the carbon at ~105 ppm (C5).
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. rsc.org [rsc.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. emerypharma.com [emerypharma.com]
Guide to the Derivatization of 4-Chloro-6-hydroxynicotinic Acid for Robust GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the derivatization of 4-Chloro-6-hydroxynicotinic acid, a polar, multi-functional compound, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of such molecules is often hindered by their low volatility and thermal lability. We present a detailed rationale for selecting an optimal derivatization strategy, focusing on silylation, and provide a validated, step-by-step protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This guide is designed to equip researchers with the necessary knowledge to overcome analytical challenges, ensure reproducible results, and achieve high-quality chromatographic and mass spectrometric data.
The Analytical Challenge: Why Derivatization is Essential
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and definitive identification capabilities.[1][2] However, its application is fundamentally limited to analytes that are volatile and thermally stable.[3][4][5] this compound (MW: 173.55 g/mol [6][7]), with its polar carboxylic acid (-COOH) and hydroxyl (-OH) functional groups, fails to meet these criteria.
The presence of "active hydrogens" on these groups leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces volatility.[8][9] When subjected to the high temperatures of a GC injection port, such polar compounds tend to exhibit poor chromatographic behavior, including broad, tailing peaks, or may even undergo thermal decomposition, preventing accurate and reproducible analysis.[10]
Derivatization is the strategic chemical modification of a compound to alter its physicochemical properties.[11][12] For GC-MS analysis of polar analytes like this compound, the primary goals are:
-
Increase Volatility: By replacing active hydrogens with non-polar groups, hydrogen bonding is eliminated, lowering the boiling point.[13][14]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at high temperatures, preventing degradation during analysis.[15][16]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification.[13]
Strategic Selection of a Derivatization Reagent
The structure of this compound features two primary sites for derivatization: the carboxylic acid and the hydroxyl group. The optimal reagent should react completely and cleanly with both sites in a single step.
Silylation vs. Alkylation
Two common strategies for derivatizing acids and alcohols are silylation and alkylation.[9]
-
Alkylation: This method, often methylation, converts carboxylic acids to their corresponding esters.[9][12] While effective for the -COOH group using reagents like acidic methanol or trimethylsilyldiazomethane (a safer alternative to diazomethane), it is generally less reactive towards the phenolic -OH group under the same conditions.[17][18] This could lead to incomplete derivatization and necessitate a second reaction step.
-
Silylation: This is the most widely used and versatile method for compounds containing active hydrogens.[19] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[8][13] Powerful silylating agents react readily with a wide range of functional groups, including alcohols, phenols, and carboxylic acids.[20]
Recommended Reagent: BSTFA + 1% TMCS
For this compound, silylation is the superior strategy as it can derivatize both functional groups simultaneously. We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often supplemented with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Expertise & Causality: BSTFA is a powerful TMS donor.[8] The by-products of the reaction are highly volatile and typically do not interfere with the chromatogram.[8] The addition of TMCS as a catalyst significantly increases the reactivity of the reagent, ensuring a rapid and complete reaction even with moderately hindered functional groups.[8][19][20] This combination ensures that both the carboxylic acid and the hydroxyl group are converted to their respective TMS-ester and TMS-ether forms, yielding a single, stable, and volatile product suitable for GC-MS analysis.
The derivatization reaction proceeds as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. labioscientific.com [labioscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound [myskinrecipes.com]
- 7. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. xtalks.com [xtalks.com]
- 11. m.youtube.com [m.youtube.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Application Notes & Protocols: Characterizing 4-Chloro-6-hydroxynicotinic acid as a Potential Enzyme Inhibitor
Introduction: The Rationale for Investigating 4-Chloro-6-hydroxynicotinic acid
The pyridine nucleus is a cornerstone in the development of pharmacologically active agents, with halogenated derivatives often exhibiting modulated biological activities.[1][2] This application note explores the enzymatic inhibition potential of this compound, a structural analog of known enzyme substrates. Specifically, we hypothesize that due to its structural similarity to 6-hydroxynicotinic acid (6-HNA), this compound may act as a competitive inhibitor of 6-hydroxynicotinate 3-monooxygenase (NicC). NicC is a bacterial flavin-dependent monooxygenase that plays a crucial role in the degradation of nicotinic acid by catalyzing the decarboxylative hydroxylation of 6-HNA.[3][4]
Understanding the interaction of halogenated analogs with enzymes like NicC is pivotal for structure-activity relationship (SAR) studies and the rational design of novel inhibitors. For instance, the introduction of a chlorine atom can alter the electronic properties and binding orientation of the molecule within the enzyme's active site. This guide provides a comprehensive framework and detailed protocols for researchers to characterize the inhibitory effects of this compound on NicC, a model system that can be adapted for other enzymes.
Scientific Foundation: The Principles of the Enzyme Assay
The activity of NicC can be continuously monitored by spectrophotometry. The enzyme utilizes NADH as a cofactor to hydroxylate its substrate, 6-HNA. The enzymatic reaction leads to the oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm.[3] The rate of this absorbance decrease is directly proportional to the enzyme's activity.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In competitive inhibition , the inhibitor molecule resembles the substrate and competes for binding to the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).[5]
This application note will guide the user through a series of experiments to:
-
Establish baseline enzyme kinetics for NicC with its native substrate, 6-HNA.
-
Determine the potency of this compound as an inhibitor (IC50).
-
Elucidate the mechanism of inhibition and determine the inhibition constant (Ki).
Experimental Workflow & Key Protocols
The overall workflow for characterizing a potential enzyme inhibitor is a systematic process. It begins with establishing optimal assay conditions, followed by determining the inhibitor's potency and finally, elucidating its mechanism of action.
Figure 1: A streamlined workflow for enzyme inhibitor characterization.
Protocol 1: Determination of Optimal Enzyme Concentration
Objective: To find a concentration of NicC that results in a linear reaction rate for an adequate duration, ensuring initial velocity conditions are met.[6]
Materials:
-
Recombinant 6-hydroxynicotinate 3-monooxygenase (NicC)
-
6-hydroxynicotinic acid (6-HNA)
-
NADH
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a 10 mM stock solution of 6-HNA in the assay buffer.
-
Prepare a 10 mM stock solution of NADH in the assay buffer.
-
Prepare a series of dilutions of the NicC enzyme in the assay buffer.
-
Set up the reactions in a 96-well plate. For each enzyme concentration, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 200 µL)
-
6-HNA (final concentration of 200 µM)
-
NADH (final concentration of 200 µM)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the different concentrations of NicC enzyme to the wells.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Plot absorbance vs. time for each enzyme concentration. The optimal enzyme concentration is the one that gives a linear rate for at least 5-10 minutes.
Protocol 2: Determination of the Michaelis-Menten Constant (Km) for 6-HNA
Objective: To determine the concentration of 6-HNA at which the reaction rate is half of Vmax. This is a critical parameter for designing subsequent inhibition assays.[6]
Procedure:
-
Using the optimal NicC concentration determined in Protocol 1, set up a series of reactions with varying concentrations of 6-HNA (e.g., 0, 5, 10, 20, 40, 80, 160, 320 µM).
-
Keep the concentration of NADH constant and saturating (e.g., 200 µM).
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rates (V0) for each substrate concentration by monitoring the change in absorbance at 340 nm over time.
-
Plot V0 versus the concentration of 6-HNA.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
Protocol 3: Determination of the IC50 of this compound
Objective: To determine the concentration of the inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Set up reactions containing:
-
NicC enzyme at the optimal concentration.
-
6-HNA at a concentration equal to its Km value (determined in Protocol 2).
-
NADH at a saturating concentration (e.g., 200 µM).
-
A range of concentrations of this compound (e.g., logarithmic dilutions from 1 nM to 1 mM).
-
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Protocol 4: Determination of the Mode of Inhibition and Ki
Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and to calculate its binding affinity (Ki).
Procedure:
-
Set up several series of reactions. Each series will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x Ki (estimated from IC50), 1 x Ki, 2 x Ki).
-
Within each series, vary the concentration of the substrate, 6-HNA, across a range similar to that used in Protocol 2.
-
Keep the enzyme and NADH concentrations constant.
-
Measure the initial reaction rates for all reactions.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V0 versus 1/[S].
-
Analyze the plot:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
The Ki for a competitive inhibitor can be calculated from the change in the apparent Km at different inhibitor concentrations.
Figure 2: Expected Lineweaver-Burk plot for competitive inhibition.
Data Presentation & Interpretation
Proper data organization is crucial for clear interpretation. The results from the kinetic studies should be summarized in tables.
Table 1: Michaelis-Menten Kinetics of NicC with 6-HNA
| Parameter | Value |
| Km (µM) | Calculated Value |
| Vmax (µmol/min/mg) | Calculated Value |
Table 2: Inhibitory Activity of this compound
| Parameter | Value |
| IC50 (µM) | Calculated Value |
| Mode of Inhibition | Competitive |
| Ki (µM) | Calculated Value |
Interpretation of Results:
If the experimental data align with the characteristics of competitive inhibition (Lineweaver-Burk plots intersecting on the y-axis), it would support the initial hypothesis. The Ki value provides a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a more potent inhibitor. This information is invaluable for further lead optimization in drug discovery programs.
Conclusion
This application note provides a robust set of protocols to systematically evaluate this compound as a potential inhibitor of 6-hydroxynicotinate 3-monooxygenase. The described methodologies, from initial assay optimization to the determination of the inhibition constant and mechanism, represent a comprehensive approach applicable to the study of various enzyme-inhibitor interactions. The insights gained from such studies are fundamental to the fields of biochemistry, pharmacology, and drug development.
References
- 1. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Selective Halogenation of Pyridines Using Designed Phosphine Reagents - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 4-Chloro-6-hydroxynicotinic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 4-Chloro-6-hydroxynicotinic acid. This heterocyclic compound serves as a valuable scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][2] Molecular docking, a powerful computational method, is instrumental in predicting the binding orientation and affinity of small molecules like this to a protein target, thereby accelerating hit identification and lead optimization.[3][4][5] This guide eschews a rigid template, instead presenting a logically structured workflow grounded in scientific principles. It details the causality behind experimental choices, provides self-validating protocols, and offers in-depth guidance from ligand preparation to results validation, ensuring a robust and reproducible computational study.
Section 1: Foundational Concepts in Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The primary objective is to computationally reproduce the ligand-receptor complex, which is achieved through two interrelated steps: sampling the ligand's conformations within the protein's active site and then ranking these conformations using a scoring function.[3][6]
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site. Common methods include genetic algorithms, as used in AutoDock and GOLD, which are inspired by evolutionary principles to "evolve" the best binding pose.[3][6]
-
Scoring Functions: These are mathematical functions used to estimate the binding affinity (typically in kcal/mol) for a given pose. A lower (more negative) score generally indicates a more favorable binding interaction.[4]
The entire process is a critical component of structure-based drug discovery, allowing for the rapid screening of virtual libraries and providing insights into the molecular basis of interaction that can guide further experimental work.[5]
Section 2: Pre-Docking Preparation: The Ligand and the Receptor
The quality of a docking study is fundamentally dependent on the meticulous preparation of both the ligand and the receptor. Garbage in, garbage out. This phase ensures that the molecular structures are chemically correct and computationally ready.
Protocol 2.1: Ligand Preparation (this compound)
The goal is to generate a valid, low-energy 3D conformation of the ligand.
Causality: A 2D representation lacks the spatial information necessary for docking. Converting to 3D and then minimizing its energy ensures the starting conformation is sterically plausible and not in a high-energy, unlikely state. This improves the efficiency and accuracy of the docking search algorithm.
Methodology:
-
Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem. The canonical SMILES is C1=C(C(=O)O)C(=CN=C1Cl)O.
-
Generate 3D Coordinates: Use a program like Open Babel.
-
Command: obabel -:"C1=C(C(=O)O)C(=CN=C1Cl)O" -O ligand.pdb --gen3d
-
-
Energy Minimization: Use a force field (e.g., MMFF94) to relax the structure.
-
Command: obabel ligand.pdb -O ligand_min.pdb --minimize --ff MMFF94
-
-
Final Preparation for Docking (AutoDock Example): Convert the minimized PDB file to the required PDBQT format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.
Protocol 2.2: Receptor Selection and Preparation
Case Study Target: 6-hydroxynicotinate 3-monooxygenase (NicC) from Pseudomonas putida.
Causality: This enzyme is an excellent choice for a case study because its native substrate, 6-hydroxynicotinic acid, is structurally very similar to our ligand of interest.[7] This provides a well-defined active site and a basis for validating our docking protocol. We will use the PDB structure 6CE9.
Methodology:
-
Download PDB File: Obtain the crystal structure (e.g., 6CE9) from the Protein Data Bank (rcsb.org).
-
Clean the Structure: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules: water (HOH), co-solvents, and any co-crystallized ligands. The native FAD cofactor should be retained if it is critical for binding site integrity.
-
Inspect the protein for missing residues or loops. If they are far from the active site, they can often be ignored. If they are in the active site, they must be modeled using tools like SWISS-MODEL.
-
-
Prepare the Protein:
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign partial charges using a force field (e.g., Gasteiger charges in AutoDock Tools).
-
Merge non-polar hydrogens to reduce computational complexity.
-
-
Save the Prepared Receptor: Save the final structure in the PDBQT format for use with AutoDock Vina.
Section 3: Performing the Molecular Docking Simulation
With prepared molecules, the next step is to define the search space and run the simulation.
Protocol 3.1: Defining the Binding Site & Grid Box Generation
Causality: The docking algorithm needs to know where to search. Defining a "grid box" confines the search to the protein's active site, dramatically increasing computational efficiency and relevance. The box should be large enough to allow the ligand to rotate freely but small enough to not encompass irrelevant surface areas.
Methodology (Using AutoDock Tools):
-
Identify the Active Site: If a co-crystallized ligand is present in the original PDB file, the active site is easily identified. For our case study (6CE9), the binding site of the related substrate is known.[7] Key interacting residues can be found in the literature to guide placement.
-
Center the Grid: Load the prepared receptor PDBQT file. Center the grid box on the geometric center of the identified active site residues.
-
Set Grid Dimensions: Adjust the size of the grid box in x, y, and z dimensions to fully encompass the active site with a buffer of ~4-5 Å on each side. For a typical small molecule, a box of 25 x 25 x 25 Å is a good starting point.
-
Save the Grid Parameter File: This file (e.g., conf.txt) will contain the coordinates for the center of the box and its dimensions.
Protocol 3.2: Running the Docking Simulation with AutoDock Vina
Causality: AutoDock Vina uses a sophisticated search algorithm and an empirical scoring function to predict binding poses and affinities. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the true energy minimum at the cost of longer computation time.
Methodology:
-
Prepare Input Files: Ensure you have the following files in your working directory:
-
receptor.pdbqt: The prepared protein receptor.
-
ligand_min.pdbqt: The prepared ligand.
-
conf.txt: The grid configuration file.
-
-
Execute Vina from the Command Line:
-
Command: vina --receptor receptor.pdbqt --ligand ligand_min.pdbqt --config conf.txt --out poses.pdbqt --log results.log
-
-
Await Completion: The program will run and output a poses.pdbqt file containing the predicted binding poses (usually 9 by default) and a results.log file with the corresponding binding affinity scores.
Section 4: Post-Docking Analysis and Interpretation
Raw output scores are just numbers; the real insight comes from analyzing the predicted binding poses in a structural context.
Protocol 4.1: Visualization and Interaction Analysis
Causality: Visual inspection is mandatory to determine if the predicted binding is chemically sensible. The top-scoring pose may not be the most realistic. We look for key interactions—hydrogen bonds, hydrophobic contacts, pi-stacking—that are known to stabilize protein-ligand complexes.
Methodology (Using PyMOL or BIOVIA Discovery Studio Visualizer):
-
Load the Structures: Open your visualization software and load the receptor.pdbqt file and the poses.pdbqt output file.
-
Inspect Poses: Cycle through the different binding modes in the output file. The first pose is the one with the best score (most negative).
-
Identify Interactions: For the top-scoring, most promising pose(s), use the software's analysis tools to identify and visualize interactions between the ligand and the protein's amino acid residues.
-
Analyze Key Interactions:
-
Are there hydrogen bonds between the ligand's carboxylate or hydroxyl groups and polar residues in the pocket (e.g., Ser, Thr, Asp, Glu)?
-
Does the chlorine atom participate in any halogen bonds?
-
Is the pyridine ring involved in hydrophobic or pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp)?
-
-
Generate a 2D Interaction Diagram: Most modern visualizers can generate a 2D schematic of these interactions, which is invaluable for reports and presentations.
Data Presentation
Summarize the quantitative results in a clear, tabular format.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -7.8 | 0.00 | Ser45, Gln88, Arg150 | Val46, Leu120, Phe152 |
| 2 | -7.5 | 1.35 | Gln88, Tyr155 | Val46, Pro119 |
| 3 | -7.2 | 2.10 | Ser45, Arg150 | Leu120 |
| ... | ... | ... | ... | ... |
| Table 1: Example of a results summary table for the docking of this compound into a hypothetical active site. Data is illustrative. |
Section 5: Crucial Validation of Docking Protocols
A docking result is merely a prediction until it is validated. Validation ensures that the chosen protocol (software, parameters, preparation steps) can reliably and accurately reproduce known experimental results.[8][9] This step is essential for trustworthiness.
Protocol 5.1: Validation by Re-docking the Native Ligand
Causality: The most common and direct validation method is to re-dock the co-crystallized ligand back into its own receptor's active site.[10][11][12] If the protocol is accurate, it should predict a binding pose very similar to the experimentally determined one. The similarity is quantified using the Root Mean Square Deviation (RMSD). An RMSD value of ≤ 2.0 Å is considered a successful validation.[10][12]
Methodology:
-
Select a Holo-Receptor: Choose a PDB entry for your target that includes a co-crystallized small molecule inhibitor/substrate (e.g., PDB ID 5A3H for NicC with its product).
-
Prepare Receptor and Native Ligand:
-
Separate the protein and the native ligand into two different files.
-
Prepare the protein exactly as described in Protocol 2.2.
-
Prepare the native ligand as described in Protocol 2.1. Do not alter its conformation initially.
-
-
Run Docking: Use the exact same grid parameters and docking settings (Protocol 3.1 & 3.2) to dock the native ligand back into the receptor.
-
Calculate RMSD:
-
Load the original PDB structure (with the experimental ligand pose) and the top-scoring docked pose into a visualizer like PyMOL.
-
Superimpose the protein backbones of the two structures to ensure a correct frame of reference.
-
Calculate the RMSD between the heavy atoms of the experimental ligand and the docked ligand.
-
PyMOL Command Example: rms_cur native_ligand_atoms, docked_ligand_atoms
-
-
Assess Outcome: If the RMSD is ≤ 2.0 Å, the docking protocol is considered validated and can be applied with confidence to study novel ligands like this compound.
Conclusion
This application note has outlined a robust, scientifically-grounded workflow for conducting molecular docking studies on this compound. By adhering to meticulous preparation protocols, understanding the causality behind each step, and performing essential validation, researchers can generate reliable and insightful computational predictions. These in silico results form a strong foundation for subsequent experimental validation, such as enzyme inhibition assays, and can significantly accelerate the structure-based design of novel bioactive compounds. The principles and protocols described herein are broadly applicable and serve as a best-practice guide for the computational drug discovery community.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-6-hydroxynicotinic Acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Key Pyridine Building Block
In the landscape of modern medicinal and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Among the vast array of functionalized pyridines, 4-Chloro-6-hydroxynicotinic acid stands out as a highly versatile and valuable chemical intermediate. Its unique arrangement of a carboxylic acid, a hydroxyl group (predominantly in its pyridone tautomeric form), and a reactive chlorine atom on the pyridine core provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the applications and synthetic protocols involving this compound, providing researchers with the technical insights and practical methodologies to leverage this powerful building block in their synthetic endeavors.
The strategic importance of substituted nicotinic acid derivatives is well-established, with their presence in numerous pharmaceuticals and agrochemicals.[2] this compound serves as a key precursor for creating complex molecular architectures, enabling the synthesis of targeted herbicides, plant growth regulators, and pharmaceutical agents, including potential nicotinic acid derivatives with diverse biological activities.[2]
Chemical Profile and Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [3] |
| Molecular Weight | 173.55 g/mol | [3] |
| CAS Number | 73038-85-4 | [3] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in many organic solvents | General chemical knowledge |
| Tautomerism | Exists in equilibrium with its 6-pyridone tautomer | General chemical knowledge |
Proposed Synthesis of this compound
Conceptual Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Protocol: Synthesis via Electrophilic Chlorination of 6-Hydroxynicotinic Acid
This protocol is a proposed method based on analogous chlorination reactions of heterocyclic compounds.[6]
1. Materials and Reagents:
-
6-Hydroxynicotinic acid
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) (anhydrous)
2. Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
3. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-hydroxynicotinic acid (1 equivalent) in glacial acetic acid.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing an ice-water mixture.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
4. Causality and Experimental Choices:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic and heterocyclic rings.[6] Its use avoids the harsh conditions associated with other chlorinating agents like chlorine gas or sulfuryl chloride.
-
Solvent: Glacial acetic acid serves as a suitable solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.
-
Temperature Control: The reaction is heated to a moderate temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is crucial to neutralize the acetic acid and any hydrochloric acid formed during the reaction, enabling efficient extraction of the product into an organic solvent.
Application as a Chemical Intermediate: Synthesis of a Novel Amide Derivative
The carboxylic acid and chloro functionalities of this compound make it an excellent substrate for nucleophilic substitution and coupling reactions. The following protocol details its use in the synthesis of an amide, a common structural motif in pharmaceuticals.
Reaction Scheme: Amide Bond Formation
Caption: General scheme for amide synthesis using this compound.
Protocol: HATU-Mediated Amide Coupling
1. Materials and Reagents:
-
This compound
-
A primary or secondary amine (e.g., benzylamine as a model)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes for liquid handling
-
Separatory funnel
-
Rotary evaporator
3. Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Addition of Coupling Agent: Add HATU (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
4. Causality and Experimental Choices:
-
Coupling Agent: HATU is a highly efficient and widely used coupling agent for amide bond formation. It activates the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction.
-
Purification: The workup and chromatographic purification are standard procedures to remove unreacted starting materials, reagents, and byproducts, yielding the pure amide product.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion: A Gateway to Chemical Innovation
This compound is a potent chemical intermediate that offers a gateway to a wide range of complex molecules for pharmaceutical and agrochemical applications. The synthetic protocols and application notes provided herein are designed to empower researchers to confidently and effectively utilize this versatile building block. By understanding the underlying chemical principles and adhering to best practices in the laboratory, the full synthetic potential of this compound can be realized, paving the way for the discovery and development of next-generation bioactive compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Experimental setup for reactions with 4-Chloro-6-hydroxynicotinic acid
An In-Depth Guide to the Synthetic Utility of 4-Chloro-6-hydroxynicotinic Acid: Application Notes and Experimental Protocols
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyridine derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a nucleophilically displaceable chlorine atom, a carboxylic acid ready for amide coupling, and a hydroxy group (existing in tautomeric equilibrium with its pyridone form)—offers multiple avenues for synthetic diversification. The pyridine core itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.
This guide provides a senior scientist's perspective on harnessing the reactivity of this building block, focusing on two of the most powerful transformations in modern synthetic chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4-position and amide bond formation at the C3-position. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights for troubleshooting and optimization.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its derivatives should be handled with appropriate personal protective equipment (PPE).
| Hazard | GHS Pictogram | Precautionary Statement |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[1] |
| Acute Oral Toxicity | GHS07 | H302: Harmful if swallowed.[3][4] |
General Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[2][7]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][8]
Core Reactivity and Synthetic Pathways
The unique substitution pattern of this compound allows for selective and orthogonal chemical modifications. The primary reaction handles are the C4-chloro substituent, ideal for metal-catalyzed cross-coupling, and the C3-carboxylic acid, a versatile precursor for amides, esters, and other derivatives.
Caption: Key synthetic routes from this compound.
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9] For substrates like this compound, the reaction targets the C-Cl bond. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, necessitating carefully chosen catalytic systems.[10][11]
Causality of Experimental Design:
-
Catalyst Choice: The critical step is the oxidative addition of the palladium(0) catalyst into the C-Cl bond. This step is often rate-limiting. To facilitate this, electron-rich and sterically bulky phosphine ligands are employed. Ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, promoting the oxidative addition.[11][12][13] Using a pre-catalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ is common practice.[10]
-
Base Selection: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[14][15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous-organic solvent mixture.[13][15]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronate intermediate, accelerating the reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 73038-85-4 [sigmaaldrich.com]
- 4. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. lobachemie.com [lobachemie.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Safe Handling of 4-Chloro-6-hydroxynicotinic Acid
Introduction
4-Chloro-6-hydroxynicotinic acid (CAS No: 73038-85-4) is a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility in the synthesis of complex molecular architectures stems from its reactive functional groups, which allow for diverse chemical modifications.[1] However, the inherent reactivity and toxicological profile of this compound necessitate a robust and well-understood set of safety and handling protocols.
This document provides a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to instill a deep, causal understanding of the "why" behind each procedural step. By grounding these protocols in the principles of risk assessment, engineering controls, and emergency preparedness, this guide serves as a comprehensive framework for minimizing exposure and ensuring a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is a solid substance that presents multiple health hazards upon exposure.
Globally Harmonized System (GHS) Classification
The compound is classified under GHS with the "Warning" signal word and the GHS07 pictogram, indicating moderate hazards.[2][3] A detailed breakdown of its hazard statements is crucial for appreciating the potential risks.
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315[5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | H319[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335[2][8] |
Summary of Physicochemical Properties
Understanding the physical properties of a compound informs its handling, storage, and emergency response procedures.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-chloro-6-hydroxypyridine-3-carboxylic acid | [9] |
| CAS Number | 73038-85-4 | [3][9] |
| Molecular Formula | C₆H₄ClNO₃ | [6] |
| Molecular Weight | 173.55 g/mol | [6] |
| Physical Form | Solid | [3][6] |
| Melting Point | 299-302 °C | [6] |
| Solubility | Data not readily available. Treat as poorly soluble in water unless empirically determined otherwise. | [6] |
Primary Routes of Exposure and Health Effects
-
Inhalation: Inhaling dust can lead to irritation of the respiratory tract.[2][8] This is a primary concern when handling the solid powder.
-
Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.[5][6]
-
Eye Contact: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[5][6]
-
Ingestion: The substance is harmful if swallowed.[4]
Incompatible Materials and Conditions to Avoid
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous, exothermic reactions.[6][10]
-
Dust Generation: Handling methods should be designed to minimize the formation of airborne dust, which is the primary vehicle for inhalation exposure.[6][11]
-
High Temperatures: Thermal decomposition may generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are preferable to relying solely on PPE. A combination of both is essential for handling this compound.
Mandatory Engineering Controls
All operations involving the handling of solid this compound or the preparation of its solutions must be conducted within a certified chemical fume hood.[12] The fume hood provides critical protection by:
-
Containing fine particulates and preventing their inhalation.
-
Maintaining a negative pressure environment to protect the user from vapors of any solvents used.
-
Providing a physical barrier in case of accidental splashes.
Ensure that an eyewash station and a safety shower are readily accessible and located close to the workstation.[8][10]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is task-dependent.[13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[7][8] For prolonged work or when using solvents, consult the glove manufacturer's compatibility and breakthrough time data. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[8]
-
Eye and Face Protection: Chemical splash-resistant safety goggles that provide a seal around the eyes are mandatory.[6][14] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A full-length laboratory coat must be worn and fully fastened.[6] Closed-toe shoes are required at all times in the laboratory.[15]
-
Respiratory Protection: Under normal conditions of use within a certified fume hood, respiratory protection is not typically required.[8] However, in situations where dust generation cannot be controlled or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][14]
Caption: PPE selection workflow based on the physical form of the compound.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is critical for reproducibility and safety.
General Handling and Dispensing of Solid Compound
-
Preparation: Before handling, ensure the fume hood is operational. Clear the workspace of any unnecessary items. Don all required PPE (gloves, goggles, lab coat).
-
Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or reaction vessel. Perform this action deep within the fume hood to contain any dust.
-
Minimize Dust: Avoid any actions that could generate dust, such as dropping the solid from a height or using a forceful stream of inert gas for transfers.
-
Cleaning: After dispensing, securely close the stock container. Carefully wipe down the spatula and any surfaces with a damp cloth or towel to collect residual dust, disposing of the cloth as contaminated waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[6]
Storage Protocol
-
Container: Store this compound in a tightly-closed, clearly labeled container.[6][8]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][10]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][10] The storage location should be secure and accessible only to authorized personnel.
Section 4: Emergency Procedures
A prepared response to an emergency can significantly mitigate its consequences.
Spill Response Protocol
The appropriate response depends on the scale of the spill.
-
Small Spill (<1 g in a fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (>1 g or any spill outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid is vital.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If they feel unwell or have difficulty breathing, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs or persists, get medical advice.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[6] Seek immediate medical attention.[5]
Fire Fighting Measures
-
Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[5]
-
Hazards: In a fire, toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen chloride may be produced.[6]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]
Section 5: Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[8]
-
Waste Characterization: Label waste streams clearly as "Hazardous Waste - this compound".
-
Segregation and Containerization:
-
Solid Waste: Collect contaminated items (gloves, weigh boats, absorbent materials) in a sealed, labeled, and compatible container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a sealed, labeled, and compatible liquid waste container. Do not overfill containers; leave at least 10% headspace.[16]
-
-
Disposal Pathway: Dispose of all waste through your institution's EHS office or a licensed waste disposal company, following all local, regional, and national regulations.[5][17]
References
- 1. This compound [myskinrecipes.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. This compound | 73038-85-4 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. nipissingu.ca [nipissingu.ca]
- 17. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-6-hydroxynicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important chemical intermediate. Here, we address common challenges and provide scientifically grounded solutions to optimize your reaction conditions, improve yield, and ensure the purity of your final product.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective synthetic route involves two primary stages:
-
Synthesis of the Precursor: 6-Hydroxynicotinic Acid: This can be achieved through various pathways, with a well-documented method starting from coumalic acid.
-
Regioselective Chlorination: The subsequent chlorination of 6-hydroxynicotinic acid presents a key challenge in directing the chlorine atom to the desired 4-position on the pyridine ring.
This guide will provide detailed protocols and troubleshooting for each of these critical stages.
II. Stage 1: Synthesis of 6-Hydroxynicotinic Acid
A reliable method for the synthesis of 6-hydroxynicotinic acid starts from coumalic acid, proceeding via the intermediate methyl coumalate[1][2][3][4].
Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid[1][2][3][4]
Part A: Methyl Coumalate Synthesis
-
In a suitable round-bottom flask, cautiously add pulverized coumalic acid in portions to concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C with an ice bath.
-
Add methanol portion-wise, keeping the temperature between 25°C and 35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with anhydrous sodium carbonate until slightly alkaline.
-
Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.
Part B: 6-Hydroxynicotinic Acid Synthesis
-
To a beaker with 14% ammonium hydroxide, cooled in an ice bath, add the crude methyl coumalate from Part A over 10 minutes, keeping the temperature below 20°C.
-
Stir the mixture for an additional 45 minutes at approximately 20°C.
-
In a separate beaker, heat an aqueous solution of sodium hydroxide (approx. 17%) to near boiling.
-
Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution and boil vigorously for 5 minutes.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid, maintaining the temperature below 30°C, until strongly acidic.
-
Collect the precipitated yellow, microcrystalline 6-hydroxynicotinic acid by filtration, wash with water, and dry.
Troubleshooting Guide for 6-Hydroxynicotinic Acid Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Methyl Coumalate | Incomplete esterification. | - Ensure the coumalic acid is finely pulverized for better dissolution. - Strictly control the temperature during the addition of reagents. - Extend the heating time on the steam bath to 1.5-2 hours. |
| Loss of product during workup. | - Ensure complete precipitation by thorough neutralization with sodium carbonate. - Use minimal amounts of cold water for washing to avoid dissolving the product. | |
| Low Yield of 6-Hydroxynicotinic Acid | Incomplete aminolysis or hydrolysis. | - Maintain the specified temperatures during the addition of methyl coumalate to ammonia and the subsequent addition to NaOH. - Ensure the sodium hydroxide solution is sufficiently hot upon addition of the ammoniacal mixture. |
| Product remains dissolved during precipitation. | - Ensure the solution is strongly acidic after the addition of HCl. - Cool the solution for a sufficient amount of time (at least 1 hour) in an ice bath to maximize precipitation. | |
| Product is Darkly Colored or Impure | Presence of side products from the coumalic acid starting material. | - Recrystallize the final product from 50% aqueous acetic acid for higher purity[1]. |
| Incomplete reaction or side reactions during aminolysis. | - Monitor the reaction progress by TLC to ensure complete consumption of the starting material. |
III. Stage 2: Regioselective Chlorination of 6-Hydroxynicotinic Acid
The chlorination of 6-hydroxynicotinic acid to introduce a chlorine atom at the 4-position is a critical and challenging step. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions (3 and 5-positions). To achieve chlorination at the 4-position, specific reagents and conditions are necessary.
Conceptual Approach to 4-Chlorination
Direct chlorination of 6-hydroxynicotinic acid with common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is likely to result in a mixture of isomers, with substitution at the 3 and 5 positions being prominent. To favor chlorination at the 4-position, a multi-step approach or a specialized chlorinating agent may be required. One potential strategy involves the use of phosphorus oxychloride (POCl₃), which is known to chlorinate hydroxy-pyridines and -pyrimidines[2][5].
Proposed Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)
Caution: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 6-hydroxynicotinic acid.
-
Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask with stirring.
-
Optionally, a catalytic amount of a tertiary amine base like pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.
-
Collect the crude this compound by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Troubleshooting Guide for the Chlorination of 6-Hydroxynicotinic Acid
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Chlorinated Product | Incomplete reaction. | - Increase the reaction time and/or temperature. - Ensure an adequate excess of POCl₃ is used. - The addition of a catalytic amount of a tertiary amine may improve the reaction rate. |
| Decomposition of starting material or product. | - Monitor the reaction temperature closely; excessive heat can lead to decomposition. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Loss of product during workup. | - Ensure the pH is carefully adjusted to the isoelectric point of the product to maximize precipitation. - Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) before and after pH adjustment to recover any dissolved product. | |
| Formation of Multiple Isomers (e.g., 2-chloro, 5-chloro) | Lack of regioselectivity in the chlorination reaction. | - The choice of chlorinating agent is critical. If POCl₃ is not selective, consider alternative reagents. - Explore the use of N-chlorosuccinimide (NCS) in different solvent systems (e.g., acetic acid, acetonitrile) and at various temperatures, although this may favor other isomers[6][7][8][9]. - A multi-step approach involving protecting groups might be necessary to achieve the desired regioselectivity. |
| Formation of Dichloro- or Polychlorinated Products | Over-chlorination of the pyridine ring. | - Reduce the amount of chlorinating agent used. - Lower the reaction temperature and shorten the reaction time. - Monitor the reaction closely by TLC or GC-MS to stop the reaction once the desired mono-chlorinated product is formed. |
| Difficulty in Purifying the Final Product | Presence of unreacted starting material and isomeric byproducts with similar polarities. | - Utilize column chromatography with a carefully selected eluent system to separate the isomers. - Recrystallization from different solvent systems may help in selectively crystallizing the desired isomer. - Consider derivatization of the carboxylic acid to an ester to alter the polarity and facilitate separation, followed by hydrolysis. |
IV. Visualization of the Synthetic Pathway
References
- 1. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Optimizing the Synthesis and Purification of 4-Chloro-6-hydroxynicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Section 1: Synthesis Pathway Overview
This compound (CAS: 73038-85-4) is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A common and effective synthetic route involves the selective chlorination of a dihydroxy precursor. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis, focusing on the critical chlorination step using phosphorus oxychloride (POCl₃).
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from the chlorination and workup stages. Here are the primary causes and their solutions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride using POCl₃ can be sluggish.
-
Causality: The hydroxyl groups on the pyridine ring are poor leaving groups. The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process requires sufficient thermal energy and reaction time.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, this compound, is significantly less polar than the starting material, 4,6-dihydroxynicotinic acid, and will have a higher Rf value.[2] A complete reaction shows the full disappearance of the starting material spot.
-
Temperature & Time: Ensure the reaction is heated to reflux (typically >100 °C) and maintained there. If TLC shows a stalled reaction, consider extending the reflux time.
-
Reagent Stoichiometry: Use a sufficient excess of POCl₃. While equimolar chlorination is possible under specific solvent-free, high-temperature conditions[3], a common laboratory approach involves using POCl₃ as both the reagent and solvent, or using a 3-5 fold molar excess to ensure the reaction goes to completion.
-
-
-
Product Loss During Workup: The product can be lost or revert to starting material during the quenching and extraction phases.
-
Causality: this compound contains a chlorine atom that can be susceptible to nucleophilic substitution (hydrolysis), especially in hot or strongly basic aqueous solutions.
-
Troubleshooting Steps:
-
Controlled Quenching: After removing excess POCl₃ under reduced pressure, quench the reaction residue by pouring it slowly onto crushed ice with vigorous stirring.[2] This dissipates the heat from the exothermic hydrolysis of residual POCl₃.
-
Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH to neutralize the acidic solution. Instead, use a milder base like a saturated sodium bicarbonate (NaHCO₃) solution to wash the organic layer.[2][4] This minimizes the risk of hydrolyzing the chloro group back to a hydroxyl group.
-
Efficient Extraction: Ensure complete extraction from the aqueous phase using an appropriate organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
-
Q2: My final product is contaminated with 4,6-dichloronicotinic acid. How can I prevent its formation and remove it?
A2: The formation of the dichloro- impurity is a common issue of over-chlorination.
-
Causality: While the goal is selective mono-chlorination, the second hydroxyl group can also react with POCl₃, especially under harsh conditions or with prolonged reaction times, to form 4,6-dichloronicotinic acid.[5][6]
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating beyond what is necessary for the reaction. While reflux is required, unnecessarily high temperatures can promote the second chlorination.
-
Stoichiometry of Chlorinating Agent: While an excess of POCl₃ is often needed, an extremely large excess can drive the formation of the dichloro- product. Consider using a mixture of POCl₃ and PCl₅, which can sometimes provide more controlled chlorination.[7]
-
Reaction Time: Once TLC indicates the disappearance of the starting material, proceed to the workup. Extended reaction times significantly increase the risk of over-chlorination.
-
-
Purification Strategy:
-
If the dichloro- impurity is present, it can be challenging to remove by simple recrystallization due to similar polarities.
-
Column Chromatography: Purification via silica gel column chromatography is the most effective method to separate the mono- and di-chloro products.[2]
-
Selective Hydrolysis: In some cases, it may be possible to selectively hydrolyze the more reactive chloro group of the dichloro- impurity back to a hydroxyl group under carefully controlled basic conditions, though this can be difficult to optimize.
-
Q3: TLC shows my reaction is complete, but the starting material reappears after aqueous workup. Why is this happening?
A3: This is a classic sign of product hydrolysis during the workup phase.
-
Causality: As mentioned in A1, the C-Cl bond on the pyridine ring is susceptible to hydrolysis. When you quench the reaction mixture in water, you create a highly acidic environment (from the hydrolysis of POCl₃ into phosphoric acid and HCl). If this mixture becomes hot or if you use a strong base to neutralize it, the chloride on your product can be displaced by a hydroxide ion, regenerating the starting material.[4]
-
Troubleshooting Logic: The flowchart below outlines the decision-making process to diagnose and solve this issue.
Caption: Troubleshooting flowchart for product hydrolysis during workup.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal method for purifying crude this compound?
-
A: For routine purification to remove baseline impurities, recrystallization is effective. A common solvent system for similar compounds is 50% aqueous acetic acid.[8][9] For separating products with very similar polarities, such as the dichloro- impurity, silica gel column chromatography is recommended.[2]
-
-
Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
-
A: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Quench reactions involving POCl₃ with extreme caution, preferably by adding the reaction mixture to ice, never the other way around.[4]
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis via Chlorination of 4,6-Dihydroxynicotinic Acid
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4,6-dihydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.
-
POCl₃ Removal: After completion, allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Quenching: Carefully and slowly pour the cooled, viscous residue onto a stirred beaker of crushed ice.
-
Extraction: Once all the ice has melted, extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude this compound.
Protocol 4.2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment.
-
Sample Preparation: Prepare a sample solution of the final product in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Analysis: Inject the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.
Section 5: Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during workup; Hydrolysis | Monitor reaction by TLC; Extend reflux time; Use controlled ice quench; Wash with NaHCO₃ instead of strong base. |
| Dichloro- Impurity | Over-chlorination due to excessive heat or time | Strictly control reaction time and temperature; Use column chromatography for purification. |
| Starting Material Reappears | Product hydrolysis during aqueous workup | Quench reaction slowly on ice; Avoid strong bases and high temperatures during neutralization and extraction.[4] |
Table 2: Typical HPLC Parameters for Purity Analysis
The following are starting parameters and may require optimization.[10]
| Parameter | Method Specification |
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient (e.g., Start at 95% A, ramp to 5% A over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Section 6: References
-
Vertex AI Search. (n.d.). The Chemistry Behind 4,6-Dichloronicotinic Acid: Synthesis & Applications. Retrieved January 6, 2026.
-
Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate. Retrieved January 6, 2026.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions | Download Table. Retrieved January 6, 2026.
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved January 6, 2026.
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 6, 2026.
-
NIH National Center for Biotechnology Information. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 6, 2026.
-
ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table. Retrieved January 6, 2026.
-
NIH National Center for Biotechnology Information. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved January 6, 2026.
-
Beilstein Journal of Organic Chemistry. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved January 6, 2026.
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved January 6, 2026.
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved January 6, 2026.
-
Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)malonate. Retrieved January 6, 2026.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved January 6, 2026.
-
PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved January 6, 2026.
-
ChemicalBook. (n.d.). 4,6-Dichloronicotinic acid CAS#: 73027-79-9. Retrieved January 6, 2026.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 6, 2026.
-
Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid. Retrieved January 6, 2026.
-
Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved January 6, 2026.
-
Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid. Retrieved January 6, 2026.
-
Research Square. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved January 6, 2026.
-
Benchchem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Retrieved January 6, 2026.
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne. Retrieved January 6, 2026.
-
Sigma-Aldrich. (n.d.). This compound | 73038-85-4. Retrieved January 6, 2026.
-
MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4,6-Dichloronicotinic acid CAS#: 73027-79-9 [amp.chemicalbook.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-6-hydroxynicotinic Acid
Welcome to the technical support guide for the synthesis of 4-Chloro-6-hydroxynicotinic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, backed by mechanistic reasoning and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and logical synthetic pathway involves the chlorination of a dihydroxy precursor, typically 4,6-dihydroxynicotinic acid. This precursor can be synthesized from simpler starting materials like citric acid or malic acid derivatives. The key transformation is the selective mono-chlorination of the hydroxyl group at the 4-position, which is generally more reactive, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the primary side products I should anticipate during the chlorination step?
During the synthesis, particularly the chlorination of 4,6-dihydroxynicotinic acid, you should monitor for three principal side products:
-
4,6-Dichloronicotinic Acid: The product of over-chlorination.
-
Unreacted 4,6-Dihydroxynicotinic Acid: The result of an incomplete reaction.
-
4-Chloro-6-hydroxypyridine: A decarboxylated impurity formed under excessive heat.
Q3: My analysis shows a significant peak corresponding to 4,6-Dichloronicotinic acid. What is the cause and how can I prevent it?
The formation of the di-chloro impurity is a classic example of over-reaction. The mechanism involves the conversion of both hydroxyl groups into chloro groups. This is typically caused by overly harsh reaction conditions.
Causality:
-
High Temperature: Provides the necessary activation energy to chlorinate the less reactive 6-hydroxy group.
-
Excess Chlorinating Agent: A large excess of POCl₃ or a similar reagent drives the reaction towards the thermodynamically stable di-chlorinated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the accumulation of this side product.
To mitigate this, carefully control the reaction stoichiometry and temperature. See the Troubleshooting Guide (Section 2.1) for specific recommendations.
Q4: Why is my yield low with a large amount of unreacted starting material remaining?
This issue points to an incomplete or stalled reaction. The primary causes are insufficient activation energy or a sub-stoichiometric amount of the key reagent.
Causality:
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the initial chlorination.
-
Insufficient Reagent: Using less than one equivalent of the chlorinating agent will naturally lead to incomplete conversion.
-
Poor Reagent Quality: Degradation of the chlorinating agent (e.g., POCl₃ hydrolyzed by ambient moisture) can reduce its effective concentration.
We recommend a step-wise increase in temperature or a modest increase in the amount of chlorinating agent. Ensure reagents are fresh and handled under anhydrous conditions.
Q5: I've confirmed the presence of a decarboxylated impurity. How does this happen?
The loss of the carboxylic acid group (decarboxylation) from the pyridine ring is a known thermal degradation pathway for nicotinic acid derivatives.[1][2]
Causality:
-
High Temperatures: This is the most significant factor. The reaction or subsequent workup and purification steps (like distillation or high-temperature recrystallization) can induce decarboxylation. The stability of pyridine carboxylic acids decreases significantly at temperatures exceeding 150-200°C.
Careful temperature control throughout the entire process, including post-reaction workup, is critical to prevent the formation of 4-Chloro-6-hydroxypyridine.
Section 2: Troubleshooting Guide: Side Product Identification & Mitigation
This guide provides a deeper dive into managing the most common impurities encountered during the synthesis.
Issue 2.1: Over-chlorination Yielding 4,6-Dichloronicotinic Acid
This is often the most challenging impurity as its polarity and structure are very similar to the desired product, making separation difficult.
Mechanistic Insight: The first chlorination at the 4-position is typically faster. The second chlorination at the 6-position requires more energy. By controlling the reaction parameters, you can kinetically favor the mono-chlorinated product over the di-chlorinated one. A patent for a related synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid highlights the importance of controlled conditions to prevent unwanted side reactions.[3]
Identification Protocol (HPLC):
-
Method: Reversed-phase HPLC is ideal. The di-chloro product is less polar and will have a longer retention time than the mono-chloro-hydroxy product.
-
Confirmation: Use LC-MS to confirm the molecular weight.
-
This compound: ~173.55 g/mol [4]
-
4,6-Dichloronicotinic acid: ~192.00 g/mol
-
Mitigation Strategies:
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 100-110 °C | Reduce to 85-95 °C | Lowers the energy input to disfavor the second, more difficult chlorination. |
| POCl₃ Stoichiometry | 1.5 - 2.0 eq. | Reduce to 1.1 - 1.2 eq. | Limits the available reagent to prevent over-reaction. |
| Reaction Time | 4 - 6 hours | Monitor by HPLC every hour after 2 hours; quench upon optimal conversion. | Prevents the slow accumulation of the di-chloro product over time. |
Issue 2.2: Incomplete Conversion (Residual 4,6-Dihydroxynicotinic Acid)
While less problematic to separate due to its higher polarity, high levels of residual starting material significantly impact process efficiency.
Identification Protocol (TLC/HPLC):
-
Method: The dihydroxy starting material is significantly more polar. On a reversed-phase HPLC column, it will have a much shorter retention time. On a normal-phase TLC plate (e.g., silica gel with Ethyl Acetate/Hexane), it will have a much lower Rf value.
-
Confirmation: The mass will correspond to 4,6-dihydroxynicotinic acid (~155.11 g/mol ).
Mitigation Strategies:
-
Temperature: If the reaction is clean but incomplete, incrementally increase the temperature by 5-10 °C.
-
Reagent Addition: Ensure the chlorinating agent is added slowly to a well-stirred mixture to maintain a consistent localized concentration.
-
Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent reagent quenching by water.
Issue 2.3: Decarboxylation to 4-Chloro-6-hydroxypyridine
This impurity represents a complete loss of a key functional group and should be strictly avoided.
Identification Protocol (GC-MS / ¹H NMR):
-
Method: GC-MS is effective for identifying this more volatile, lower molecular weight impurity.
-
Confirmation: In ¹H NMR, the characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent. The mass will be lower by the mass of CO₂ (~44 g/mol ).
Mitigation Strategies:
-
Reaction Temperature: Do not exceed 110 °C during the chlorination step.
-
Workup Temperature: During quenching (e.g., with ice water) and extraction, ensure the mixture is kept cool.
-
Purification: Avoid high-temperature distillation. If recrystallizing, use the lowest temperature possible that allows for dissolution and avoid prolonged heating. A patent on purifying a related chloro-nicotinic acid suggests using methanol and activated carbon at moderate temperatures.[3]
Section 3: Standard Analytical & Purification Protocols
Protocol 3.1: In-Process Control via Reversed-Phase HPLC
This self-validating protocol allows for precise monitoring of the reaction progress.
-
Sample Preparation: Carefully quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing 1 mL of a 1:1 acetonitrile/water solution.
-
Instrumentation & Columns:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV at 265 nm.
-
-
Gradient Elution Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
-
Expected Elution Order:
-
4,6-Dihydroxynicotinic Acid (Most Polar)
-
This compound (Product)
-
4,6-Dichloronicotinic Acid (Least Polar)
-
Protocol 3.2: Purification by pH-Modulated Recrystallization
This method leverages the acidic nature of the product to achieve high purity.
-
Dissolution: Take the crude solid product and dissolve it in a minimal amount of a hot aqueous base solution (e.g., 1M NaOH) to form the sodium salt, which is highly water-soluble.
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.
-
Filtration: Perform a hot filtration through a celite pad to remove the activated carbon and any insoluble particulates.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with vigorous stirring. The desired product will precipitate out as the pH drops below its pKa (approximately pH 2-4).
-
Isolation: Monitor the pH to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (50-60 °C) to prevent degradation. This method effectively removes less acidic or non-acidic impurities.
Section 4: Visualizing Reaction Pathways
The following diagram illustrates the primary synthetic route and the formation pathways of key side products.
Caption: Reaction pathway for the synthesis of this compound and its major side products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-6-hydroxynicotinic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Chloro-6-hydroxynicotinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate.[1] By leveraging established chemical principles and field-proven techniques, this document aims to enhance the efficiency and success of your purification workflows.
Introduction to Purification Challenges
Crude this compound, following synthesis, is often contaminated with a variety of impurities. These can include unreacted starting materials, reaction byproducts, and degradation products. The successful isolation of the pure compound is critical for its use in subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: My recrystallized product is still colored (yellow or brown). What is causing this, and how can I obtain a colorless product?
Answer:
A persistent color in your recrystallized this compound is typically due to the presence of chromophoric impurities, which are often highly conjugated organic molecules or residual reagents from the synthesis.
Causality:
-
Oxidized Byproducts: Nicotinic acid derivatives can be susceptible to oxidation, leading to colored impurities.
-
Starting Material Contaminants: If the precursors used in the synthesis were not pure, their colored impurities might carry through to the final product.
-
Reaction Charring: Overheating during the synthesis or workup can lead to the formation of polymeric, tar-like substances that are intensely colored.
Solutions:
-
Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon (charcoal).[2][3][4] Activated carbon has a high surface area and can adsorb large organic molecules, including colored compounds.
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% w/w of your crude product) to the solution. Boil the solution for a few minutes to allow for adsorption. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.
-
-
Solvent Selection: Ensure you are using a recrystallization solvent in which the colored impurities are highly soluble, even at low temperatures, so they remain in the mother liquor upon crystallization of your desired product.
Question 2: I am experiencing low recovery after recrystallization. What are the likely causes, and how can I improve my yield?
Answer:
Low recovery during recrystallization is a common issue and can often be attributed to several factors related to the choice of solvent and the experimental technique.
Causality:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a solution that is not saturated upon cooling, leading to poor or no crystallization.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to significant loss.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the product.
Solutions:
-
Optimize the Solvent System:
-
Refer to solubility data for nicotinic acid and its derivatives to guide your choice.[7][8] For a compound like this compound with both polar (carboxylic acid, hydroxyl) and less polar (chloropyridine ring) features, solvent mixtures (e.g., ethanol/water, acetic acid/water) are often effective.
-
A procedure for the related 6-hydroxynicotinic acid suggests recrystallization from 50% aqueous acetic acid, which could be a good starting point.[9]
-
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to the crude solid until it just dissolves. This will ensure the solution is saturated.
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Maximize Crystal Formation:
-
Allow the solution to cool slowly to room temperature to form larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Question 3: My TLC analysis shows a persistent impurity with a similar Rf to my product. How can I separate these two compounds?
Answer:
When dealing with an impurity that has a similar polarity to the desired product, simple recrystallization may not be sufficient. In such cases, alternative purification techniques are necessary.
Causality:
-
Isomeric Impurities: The impurity might be a structural isomer of this compound, which would have very similar physical properties.
-
Byproducts with Similar Functional Groups: Side reactions during synthesis can produce molecules with functional groups similar to the product, resulting in comparable polarities.
Solutions:
-
Acid-Base Extraction: This is a powerful technique for purifying compounds with acidic or basic functional groups.[10][11][12][13] this compound has both a carboxylic acid group (acidic) and a pyridine nitrogen (basic).
-
Principle: You can selectively move your compound between an organic and an aqueous phase by adjusting the pH. For example, dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will convert the carboxylic acid to its water-soluble carboxylate salt, pulling it into the aqueous layer and leaving non-acidic impurities behind. Subsequently, acidifying the aqueous layer will precipitate the pure product.
-
-
Column Chromatography: If acid-base extraction is not effective, column chromatography provides a higher degree of separation.
-
Stationary Phase: Silica gel is a common choice for compounds of this nature.[14]
-
Mobile Phase Optimization: Use TLC to find a solvent system that provides the best separation between your product and the impurity. Aim for an Rf value of around 0.3-0.4 for your product to ensure good separation on a column.[15] A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
-
Derivative Formation and Purification: In challenging cases, you could consider forming a derivative (e.g., an ester of the carboxylic acid), purifying the derivative by recrystallization or chromatography, and then hydrolyzing it back to the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of substituted nicotinic acids can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyridine ring or chlorinating/hydroxylating agents.
-
Over-chlorinated or Under-chlorinated Species: If the chlorination step is not well-controlled, you may have di-chloro or non-chlorinated nicotinic acid derivatives.
-
Isomers: Formation of other positional isomers of the chloro or hydroxyl group on the nicotinic acid scaffold.
-
Hydrolysis Products: If the synthesis involves a nitrile precursor, incomplete hydrolysis could leave behind the corresponding amide.
-
Products of Decarboxylation: At high temperatures, the carboxylic acid group may be lost.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of purification.[14][15][16]
-
Stationary Phase: Silica gel plates (e.g., silica gel 60 F254) are generally suitable.
-
Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexanes, dichloromethane) is a good starting point. You may need to add a small amount of acetic acid or formic acid to the mobile phase to prevent streaking of the carboxylic acid.
-
Visualization: The compound should be UV active due to the pyridine ring. You can also use general stains like potassium permanganate or phosphomolybdic acid for visualization.[17]
Q3: Can I use HPLC for the purification of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a viable, albeit more resource-intensive, method for purification, especially for obtaining very high purity material or for separating stubborn impurities.[18][19]
-
Mode: Reversed-phase HPLC (RP-HPLC) is the most likely mode to be successful.
-
Stationary Phase: A C18 column is a standard choice for small organic molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the carboxylic acid. A method for the related 6-hydroxynicotinic acid uses acetonitrile, water, and phosphoric acid.[20]
Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon Treatment
This protocol is a general guideline and may require optimization for your specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 50% aqueous acetic acid, ethanol/water mixture)
-
Activated carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Remove the flask from the heat and add a small amount of activated carbon (1-2% w/w).
-
Gently swirl the flask and return it to the heat source to boil for 2-5 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Cover the flask containing the filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
This protocol assumes the main impurities are neutral or basic organic compounds.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of your product.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times, combining the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise with stirring to the aqueous solution until it is acidic (pH ~2-3, as indicated by pH paper). Your product should precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Common Solvents for Recrystallization of Nicotinic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds. |
| Ethanol | High | 78.5 | A versatile solvent for many organic compounds.[21] |
| Acetic Acid | High | 118 | Often used for compounds that are difficult to dissolve.[21] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent.[21] |
| Acetone | Medium | 56 | Can be effective, but its low boiling point requires care.[21] |
| Dichloromethane | Low | 40 | Less common for recrystallization due to its high volatility. |
| Hexane | Low | 69 | Typically used as an anti-solvent in a solvent mixture.[21] |
Note: The ideal solvent or solvent mixture for this compound should be determined experimentally.
Visualizations
Workflow for Selecting a Purification Method
References
- 1. This compound [myskinrecipes.com]
- 2. Reversible adsorption of nicotinic acid onto charcoal in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jacobi.net [jacobi.net]
- 4. Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. organomation.com [organomation.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
Stability issues of 4-Chloro-6-hydroxynicotinic acid in various solvents
Welcome to the technical support center for 4-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability-related issues that may be encountered during experimentation. The information herein is synthesized from available scientific literature on this compound and structurally related compounds.
Disclaimer: Comprehensive stability data for this compound is not extensively available in peer-reviewed literature. The guidance provided is based on established principles of chemical stability, data from analogous compounds, and general best practices for pharmaceutical research. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Safety data sheets for similar compounds recommend storage at temperatures between 2-8°C for optimal long-term stability.[3] Incompatibility with strong oxidizing agents has been noted, so it should be stored away from such substances.[2][4][5]
Q2: What is the general solubility profile of this compound?
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its chemical structure, two primary degradation pathways are plausible:
-
Hydrolysis: The chloro substituent on the pyridine ring may be susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding hydroxy derivative. Studies on other chloropyridines have shown that they can undergo nucleophilic substitution reactions.[6][7][8]
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide (CO2) under thermal stress. This is a known degradation pathway for nicotinic acid derivatives.[9][10][11]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is limited, a study on the related compound 6-chloronicotinic acid showed it to be stable under UVA irradiation in the absence of a photocatalyst.[12] However, as a general precaution, it is advisable to protect solutions of this compound from prolonged exposure to light, especially UV light, until formal photostability studies are conducted.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. On-column degradation. 3. Reaction with the solvent. | 1. Obtain a certificate of analysis for the starting material to check for known impurities. 2. Vary HPLC conditions (e.g., mobile phase pH, column temperature) to see if the impurity profile changes. 3. Prepare a fresh solution in a different, high-purity solvent and re-analyze immediately. |
| Loss of compound over time in a stock solution. | 1. Hydrolysis of the chloro group. 2. Decarboxylation. 3. Adsorption to the container surface. | 1. If the solution is basic, consider buffering to a neutral or slightly acidic pH. Store solutions at a lower temperature (e.g., 2-8°C or -20°C). 2. Avoid heating the solution for extended periods. 3. Use silanized glass or polypropylene containers to minimize adsorption. |
| Color change in the solution (e.g., yellowing). | Formation of degradation products with chromophores. | 1. Analyze the solution by HPLC-UV/Vis to identify new peaks. 2. Use HPLC-MS to identify the mass of the potential degradation products. 3. Protect the solution from light and store at a reduced temperature. |
| Inconsistent results between experimental repeats. | Instability of the compound under the experimental conditions. | 1. Prepare fresh solutions for each experiment. 2. Carefully control experimental parameters such as temperature, pH, and light exposure. 3. Perform a preliminary stability study under your specific experimental conditions to determine the compound's stability window. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a general method for determining the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of solvent in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the mixture to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.
-
Calculate the solubility based on the dilution factor.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV/Vis or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[2]
-
At each time point, withdraw a sample, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Potential Degradation Pathways
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempanda.com [chempanda.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Chloro-6-hydroxynicotinic acid during storage
Introduction
Welcome to the technical support guide for 4-Chloro-6-hydroxynicotinic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. The stability and purity of starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the long-term integrity of this compound during storage. Our recommendations are grounded in established principles of chemical stability and drawn from data on structurally related molecules.
Part 1: Understanding the Stability of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. This combination of functional groups dictates its chemical reactivity and potential degradation pathways. While the compound is generally stable when stored correctly, its integrity can be compromised by exposure to adverse environmental conditions such as elevated temperature, light, and humidity.
The primary concerns for the degradation of this molecule include:
-
Thermal Decomposition: Elevated temperatures can provide the necessary activation energy for decomposition reactions. Studies on the parent compound, nicotinic acid, show that thermal degradation follows first-order kinetics, with sublimation and evaporation occurring at higher temperatures[1][2][3][4].
-
Photodegradation: Although a study on the closely related 6-chloronicotinic acid showed it to be resistant to direct photolysis (degradation by light alone), the presence of photosensitizers or catalysts could potentially initiate degradation[5][6]. Therefore, minimizing light exposure is a prudent precautionary measure.
-
Hydrolysis: The ester and amide linkages that could be formed from the carboxylic acid and the pyridine nitrogen, respectively, are susceptible to hydrolysis, especially under non-neutral pH conditions. While specific data on this molecule is scarce, general principles of hydrolytic stability suggest that moisture can be a risk factor[7][8].
-
Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or atmospheric oxygen over long periods. This can lead to the formation of N-oxides or other oxidized species[9][10][11].
Below, we address common questions and troubleshooting scenarios to help you maintain the quality of your this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address potential issues and observations you may encounter during the handling and storage of this compound.
Frequently Asked Questions
Q1: What are the ideal storage conditions for this compound?
A1: Based on safety data sheets and the chemical nature of the compound, the following conditions are recommended for optimal stability:
-
Temperature: Store in a cool environment. Refrigeration at 2-8°C is recommended for long-term storage[12][13][14]. Avoid repeated freeze-thaw cycles if the compound is in solution. For the solid compound, storage at room temperature in a desiccated environment is also acceptable for shorter periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important for long-term storage to prevent oxidative degradation.
-
Light: Keep the container in a dark place or use an amber vial to protect the compound from light exposure[15][16].
-
Container: Use a tightly sealed container to prevent moisture ingress and sublimation. Glass vials with PTFE-lined caps are ideal[12][13].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and sublimation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents long-term oxidative degradation. |
| Light | Dark (Amber vial) | Prevents potential photolytic degradation. |
| Humidity | Dry (Tightly sealed container with desiccant) | Prevents hydrolysis. |
Q2: I've noticed a change in the color of my solid this compound. What could be the cause?
A2: A color change from white/off-white to a yellowish or brownish hue often indicates degradation. The most likely culprits are oxidation or photodegradation. This could be due to improper storage, such as a container that is not airtight, exposure to light, or storage at elevated temperatures. We recommend running a purity check using a suitable analytical method like HPLC to assess the extent of degradation.
Q3: Can I store this compound in solution? If so, what is the best solvent and what are the storage conditions?
A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution for a short period, choose a dry, aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Prepare the solution fresh if possible. If short-term storage is necessary, store the solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.
Troubleshooting Common Issues
Scenario 1: Inconsistent results in my experiments using this compound from an old batch.
-
Potential Cause: The compound may have degraded during storage, leading to a lower effective concentration of the active molecule and the presence of impurities that could interfere with your assay.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the old batch of the compound using a stability-indicating analytical method, such as the HPLC protocol outlined in Part 3 of this guide. Compare the chromatogram to that of a new, high-purity batch. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Use a Fresh Batch: If degradation is confirmed or suspected, repeat the experiment with a new, quality-controlled batch of this compound.
-
Review Storage Conditions: Assess the storage conditions of the old batch. Was the container tightly sealed? Was it protected from light and stored at the correct temperature? This will help prevent future occurrences.
-
Scenario 2: My solid this compound appears clumpy or moist.
-
Potential Cause: This indicates moisture absorption (hygroscopicity). The presence of water can lead to hydrolytic degradation.
-
Troubleshooting Steps:
-
Dry the Compound: If the clumping is minor, you may be able to dry the compound in a vacuum oven at a mild temperature (e.g., 40-50°C). However, be aware that this heating could potentially cause some thermal degradation.
-
Check for Degradation: After drying, it is crucial to re-analyze the compound for purity to ensure that significant degradation has not occurred.
-
Improve Storage: In the future, store the compound in a desiccator or a dry box to minimize moisture exposure. Ensure the container cap is sealed tightly.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and data from related compounds.
Caption: Potential degradation pathways for this compound.
Part 3: Experimental Protocols
To ensure the quality of your this compound, particularly for long-term studies or when using older batches, we recommend performing a stability assessment. The following is a general protocol for a stability-indicating HPLC method.
Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the parent compound from potential degradation products.
1. Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its potential degradation products.
2. Materials and Reagents:
-
This compound (reference standard and test sample)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the test solution.
-
Analyze the chromatogram of the test solution for the appearance of any new peaks (degradation products) or a decrease in the peak area of the parent compound compared to the standard.
6. Data Interpretation:
-
A stable sample should show a single major peak corresponding to this compound, with a purity of >98% (or as per the certificate of analysis).
-
The presence of additional peaks suggests degradation. The percentage of degradation can be estimated by comparing the area of the parent peak to the total area of all peaks.
Workflow for Investigating Compound Degradation
The following diagram outlines the logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmpplastic.com [gmpplastic.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Characterization of 4-Chloro-6-hydroxynicotinic acid
Welcome to the technical support center for 4-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental characterization of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your research and development efforts. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges effectively.
Introduction to the Challenges
This compound is a substituted pyridine derivative with functionalities that make it an interesting building block in medicinal chemistry and materials science. However, its characterization is not always straightforward. The presence of a hydroxyl group on the pyridine ring, a carboxylic acid, and a chlorine atom introduces several complexities, including tautomerism, potential for polymorphism, and specific solubility and stability behaviors. This guide will address these core challenges directly.
FAQ 1: Tautomerism - Why am I seeing unexpected peaks in my NMR or multiple spots on my TLC?
One of the most significant challenges in the characterization of hydroxypyridines is the existence of keto-enol tautomerism.[1][2] For this compound, this means the molecule can exist in equilibrium between the "hydroxy" (enol) form and a "pyridone" (keto) form.
Question: I am observing more signals in my ¹H or ¹³C NMR spectrum than expected for a single structure. Is my sample impure?
Answer: While impurity is always a possibility, the presence of multiple tautomers is a common reason for observing a complex NMR spectrum. The enol and keto forms are distinct chemical species with different electronic environments, leading to separate sets of NMR signals. The ratio of these tautomers can be highly dependent on the solvent, temperature, and pH.[1]
-
Expert Insight: The polarity of the solvent can significantly shift the equilibrium.[3] More polar solvents may favor one tautomer over the other. For instance, in related hydroxypyridine systems, the pyridone (keto) form is often more stable in polar solvents.[3]
Troubleshooting Tautomerism:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of tautomers.[4] If the peaks coalesce or sharpen at higher temperatures, it indicates that you are observing a dynamic equilibrium between tautomers.
-
Solvent Study: Run NMR spectra in a variety of solvents with differing polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). A significant change in the ratio of the signal sets is a strong indicator of tautomerism.
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can directly show the chemical exchange between the protons of the two tautomers, providing definitive evidence.[4]
Workflow for Investigating Tautomerism
Caption: Decision workflow for troubleshooting unexpected analytical results.
FAQ 2: Solubility and Sample Preparation - My compound won't dissolve. What should I do?
The zwitterionic potential and hydrogen bonding capabilities of this compound can lead to poor solubility in common organic solvents.
Question: I am struggling to prepare a solution of this compound for analysis. Which solvents are recommended?
Answer: Solubility is often a challenge. Here is a systematic approach to finding a suitable solvent system:
-
Start with Polar, Aprotic Solvents: Solvents like DMSO and DMF are often good starting points for dissolving highly polar, hydrogen-bond-donating/accepting molecules.
-
Consider pH Adjustment: As a nicotinic acid derivative, the molecule's charge state is pH-dependent.
-
Basic Conditions: In the presence of a base (e.g., aqueous NaHCO₃ or a small amount of NH₄OH), the carboxylic acid will be deprotonated to a carboxylate, which is typically much more soluble in water.
-
Acidic Conditions: In strongly acidic conditions, the pyridine nitrogen can be protonated, which may also enhance aqueous solubility.
-
-
Heated Solubilization: Gently heating the solvent can increase the rate of dissolution. However, be mindful of potential degradation. Always check the thermal stability of your compound first, for instance, using thermogravimetric analysis (TGA).[1]
Recommended Solvents for Analysis
| Solvent Class | Recommended Solvents | Suitability for Analysis |
| Polar Aprotic | DMSO, DMF | Good for NMR, but may require heating. High boiling points can be problematic for recovery. |
| Polar Protic | Methanol, Ethanol | May have limited solubility at room temperature. Recrystallization from methanol has been reported for related compounds.[5] |
| Aqueous (Basic) | Dilute NaOH, NaHCO₃(aq) | Excellent for creating stock solutions. Ideal for reverse-phase HPLC with appropriate mobile phase. |
| Aqueous (Acidic) | Dilute HCl, H₃PO₄(aq) | Can improve solubility; useful for reverse-phase HPLC. |
FAQ 3: Chromatographic Characterization - I'm seeing peak tailing or splitting in my HPLC. What is the cause?
Chromatographic issues with this compound are common and can often be traced back to its chemical properties.
Question: My HPLC chromatogram for this compound shows a broad, tailing peak. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions with the stationary phase or insufficient buffering of the mobile phase.
Troubleshooting HPLC Peak Shape:
-
Mobile Phase pH Control: The most critical factor is the pH of your mobile phase. The carboxylic acid and pyridine nitrogen can interact with residual silanols on C18 columns.
-
Low pH: Use a mobile phase with a pH of ~2.5-3 (e.g., with 0.1% formic acid or phosphoric acid). This will fully protonate the carboxylic acid, reducing its interaction with the stationary phase.
-
Mid-Range pH: Avoid working in the pH range close to the pKa of the molecule, as this can lead to mixed ionic states and poor peak shape.
-
-
Use a Mass Spec-Compatible Mobile Phase: For LC-MS analysis, replace non-volatile acids like phosphoric acid with formic acid or acetic acid.[6]
-
Consider a Different Stationary Phase: If peak shape issues persist, a column with low silanol activity or an alternative stationary phase (e.g., a polar-embedded phase) might be beneficial.[6]
Question: I am observing two closely eluting peaks in my HPLC, but my LC-MS shows they have the same mass. What is happening?
Answer: This is another potential manifestation of tautomerism. If the interconversion between tautomers is slow on the chromatographic timescale, they can separate into two distinct peaks.
-
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve sample in DMSO or a 50:50 mixture of Mobile Phase A and B.
-
FAQ 4: Mass Spectrometry - What should I expect for the mass spectrum of this compound?
Question: What are the expected ions for this compound in ESI-MS?
Answer: In electrospray ionization mass spectrometry (ESI-MS), you should look for the following ions:
-
Positive Mode ([M+H]⁺): The protonated molecule. The expected m/z will be approximately 174.0.
-
Negative Mode ([M-H]⁻): The deprotonated molecule. The expected m/z will be approximately 172.0.
A key feature to look for is the isotopic pattern of chlorine . You should observe two peaks for the molecular ion, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1. This is a definitive confirmation of the presence of one chlorine atom in your molecule.
Isotopic Pattern Visualization
Caption: Expected chlorine isotope pattern in mass spectrometry.
FAQ 5: Solid-State Characterization - My melting point is different from the literature value, or my X-ray powder diffraction (XRPD) pattern is inconsistent. Why?
Question: Why am I observing batch-to-batch variability in the solid-state properties of my material?
Answer: Similar to its analog, 4-hydroxynicotinic acid, this compound has the potential to exhibit polymorphism and form hydrates.[1][5] These different solid forms can have distinct physical properties, including melting point, solubility, and stability.
-
Polymorphs: Different crystal packing arrangements of the same molecule.[5]
-
Hydrates: The incorporation of water molecules into the crystal lattice.[1]
Troubleshooting Solid-State Inconsistencies:
-
Thermogravimetric Analysis (TGA): Use TGA to check for the presence of water or solvent in the crystal lattice. A weight loss step corresponding to the loss of water is indicative of a hydrate.[1]
-
Differential Scanning Calorimetry (DSC): DSC can reveal phase transitions, dehydration events, and melting points. The presence of multiple thermal events may suggest polymorphism or the presence of a solvate.[1]
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Controlled Crystallization: If you suspect polymorphism, perform crystallization studies using a variety of solvents and conditions (e.g., slow evaporation, cooling crystallization) to intentionally produce different forms.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Guide: Minimizing Impurities in 4-Chloro-6-hydroxynicotinic Acid Production
Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-hydroxynicotinic acid (CAS 73038-85-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require high-purity material for their work. As a key building block in the development of novel pharmaceutical and agrochemical agents, the purity of this compound is paramount to ensuring reproducible results and the integrity of subsequent synthetic steps[1].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and minimize impurities during your manufacturing process.
Section 1: Understanding Impurity Formation
Impurities in the final product are most often a direct consequence of the chosen synthetic route and reaction conditions. A common and effective method for preparing this compound is the selective chlorination of 6-hydroxynicotinic acid. This precursor is readily synthesized from materials like DL-malic acid through cyclization and ammonification reactions[2].
The chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is the most critical stage for impurity generation. Understanding the potential side reactions is the first step toward effective control.
Visualizing the Synthetic Landscape
The following diagram illustrates a plausible synthetic pathway and highlights the primary nodes where impurities can arise.
Caption: Synthetic pathway and common impurity formation routes.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and purification in a practical question-and-answer format.
Question 1: My final product is a brownish or off-white solid instead of the expected colorless powder. What is the likely cause and solution?
-
Probable Cause: The discoloration is typically due to thermal degradation or the formation of polymeric side products. High reaction temperatures, especially during chlorination or prolonged heating during work-up, can promote these side reactions.
-
Causality: Pyridine derivatives can be sensitive to heat, and the presence of activating hydroxyl groups can exacerbate this. Excessive heat can lead to complex degradation pathways, including potential decarboxylation, which results in highly colored, often tar-like, impurities[3][4].
-
Recommended Solution:
-
Temperature Control: Carefully control the temperature during the chlorination step. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can also contribute to color formation.
-
Purification with Activated Carbon: During the purification (recrystallization) step, add a small amount of activated carbon to the hot solution to adsorb the colored impurities. A patent for the related 6-chloronicotinic acid suggests using methanol and activated carbon for effective decolorization and purification[2]. Filter the hot solution through a pad of celite to remove the carbon before allowing the product to crystallize.
-
Question 2: My HPLC analysis shows a significant peak with a retention time matching my starting material, 6-hydroxynicotinic acid. How do I improve reaction completion?
-
Probable Cause: This is a clear indication of an incomplete reaction. The primary reasons are insufficient chlorinating agent, suboptimal reaction temperature, or inadequate reaction time.
-
Causality: The conversion of a hydroxyl group on the pyridine ring to a chloro group requires overcoming a significant activation energy. If the conditions are too mild or the stoichiometry is incorrect, a substantial amount of the starting material will remain unreacted.
-
Recommended Solution:
-
Stoichiometry Adjustment: Gradually increase the molar equivalents of your chlorinating agent (e.g., POCl₃) relative to the 6-hydroxynicotinic acid. Start with a modest increase (e.g., from 1.5 to 2.0 equivalents) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Temperature & Time Optimization: If increasing the reagent is not sufficient, consider moderately increasing the reaction temperature or extending the reaction time. Monitor the reaction closely, as excessive heat can lead to the degradation issues mentioned in Question 1.
-
Solvent Choice: Ensure your solvent (if any) is appropriate. Some reactions proceed more efficiently in a solvent that helps to solubilize both the substrate and the reagent, while others work best using the chlorinating agent itself as the solvent.
-
Question 3: Mass spectrometry of my product shows a mass corresponding to a dichlorinated nicotinic acid. How can I prevent this over-chlorination?
-
Probable Cause: The formation of dichlorinated species indicates that the reaction conditions are too harsh, leading to the chlorination of other positions on the pyridine ring or the carboxylic acid group (forming an acyl chloride which is then hydrolyzed). The hydrolysis of polychlorinated pyridines can be challenging and may not always yield the desired product cleanly[5].
-
Causality: The pyridine ring is electron-deficient, but the hydroxyl group is strongly activating. While the desired reaction is substitution at the 4-position, aggressive conditions can force a second chlorination at another available position.
-
Recommended Solution:
-
Reduce Reaction Temperature: This is the most effective way to improve selectivity. Lowering the temperature reduces the available thermal energy, making the higher-activation-energy pathway of the second chlorination less favorable.
-
Slow Reagent Addition: Add the chlorinating agent dropwise to the reaction mixture at a reduced temperature. This keeps the instantaneous concentration of the reagent low, minimizing the chance of over-reaction.
-
Use a Milder Reagent: If temperature control is insufficient, consider investigating alternative, milder chlorinating agents.
-
Question 4: My final product yield is low after recrystallization, and I notice significant material loss in the mother liquor. How can I improve my purification efficiency?
-
Probable Cause: The chosen recrystallization solvent system may be too effective, meaning your product has high solubility even at low temperatures. Alternatively, the volume of solvent used might be excessive.
-
Causality: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities remain soluble at all temperatures. Finding this balance is key to high recovery.
-
Recommended Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents and solvent mixtures. For a polar molecule like this compound, consider polar protic solvents (e.g., water, ethanol, acetic acid) and their mixtures. A procedure for the related 6-hydroxynicotinic acid suggests recrystallization from 50% aqueous acetic acid, which could be a good starting point[6].
-
Anti-Solvent Addition: Consider a two-solvent system. Dissolve your crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until turbidity persists. Then, cool the mixture slowly to induce crystallization.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.
-
Cooling Protocol: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for several hours to maximize crystal formation before filtration.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should screen for?
-
You should primarily screen for unreacted 6-hydroxynicotinic acid , over-reacted dichloro-nicotinic acid isomers , and potential decarboxylation products (chlorohydroxypyridines). Residual solvents from the reaction and purification should also be monitored.
-
-
Q2: What is the recommended storage condition for this compound?
-
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. This prevents degradation from atmospheric moisture and oxygen.
-
-
Q3: Can I use acid-base extraction for purification?
-
Yes, this can be an effective preliminary purification step. You can dissolve the crude product in a dilute base (e.g., NaHCO₃ solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified product. However, this may not effectively remove acidic impurities like the starting material or over-chlorinated products. It is best used in combination with recrystallization.
-
-
Q4: What analytical methods are best for routine purity checks?
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment and impurity profiling due to its high resolution and sensitivity[7][8]. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown impurity peaks. ¹H NMR spectroscopy is also excellent for identifying and quantifying impurities if their signals do not overlap with the product's signals.
-
Section 4: Key Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a starting point and should be optimized for your specific impurity profile.
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., 50% aqueous acetic acid[6] or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of your product). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter paper-lined Büchner funnel) to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Representative HPLC Method for Purity Analysis
This method provides a robust baseline for assessing the purity of this compound and detecting common impurities.
| Parameter | Method Specification |
| Column | C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
Causality Note: The use of a C18 column provides excellent retention for moderately polar aromatic compounds. The formic acid in the mobile phase ensures the carboxylic acid group remains protonated for good peak shape, and the gradient elution allows for the separation of impurities with a wide range of polarities[7].
Section 5: Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common purity issues identified via HPLC analysis.
Caption: Decision tree for troubleshooting impurities via HPLC analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Study of 4-Chloro-6-hydroxynicotinic Acid and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4-chloro-6-hydroxynicotinic acid and its structural isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of substituted nicotinic acid derivatives. We will delve into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by proposed experimental data and detailed protocols.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems, serving as the precursor to the essential coenzymes NAD and NADP.[1] Beyond its nutritional role, pharmacological doses of nicotinic acid are used to manage dyslipidemia.[2] The pyridine-3-carboxylic acid core of nicotinic acid has proven to be a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory,[3] antimicrobial,[4] and anticancer effects.[5]
The introduction of substituents, such as halogens and hydroxyl groups, onto the nicotinic acid ring can significantly alter its physicochemical properties and biological activity. Halogenation, for instance, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses on this compound and its analogs, exploring how the positioning of the chloro and hydroxyl groups influences their chemical and biological characteristics.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of chlorohydroxynicotinic acid isomers can be achieved through various synthetic routes, often starting from commercially available chloronicotinic acids or by constructing the pyridine ring.[7][8] The precise positioning of the chloro and hydroxyl groups significantly impacts the physicochemical properties of the resulting analogs, such as their acidity (pKa), lipophilicity (logP), and polar surface area (PSA). These parameters, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
Below is a table summarizing the key physicochemical properties of this compound and its selected analogs.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound |
Note: Predicted logP and pKa values are estimations from chemical software and may vary from experimental values.
Proposed Biological Target: Cyclooxygenase-2 (COX-2)
Given that various nicotinic acid derivatives have demonstrated anti-inflammatory properties,[3] a relevant and testable hypothesis is that this compound and its analogs may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is a key mediator of inflammation and pain.
To investigate this, a comparative in vitro study can be designed to assess the inhibitory activity of these compounds against COX-2.
Experimental Workflow: COX-2 Inhibition Assay
The following diagram outlines the proposed experimental workflow for determining the COX-2 inhibitory activity of the nicotinic acid analogs.
Caption: Workflow for COX-2 Inhibition Assay.
Proposed Experimental Protocol:
-
Compound Preparation:
-
Dissolve this compound and its analogs in 100% DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
-
COX-2 Inhibition Assay (ELISA-based):
-
Add 10 µL of each compound dilution to a 96-well plate.
-
Add 150 µL of reaction buffer containing human recombinant COX-2 enzyme to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid (substrate).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Use Celecoxib as a positive control and DMSO as a vehicle control.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.
-
Comparative Biological Activity: Expected Outcomes
Based on known structure-activity relationships for halogenated aromatic compounds, we can predict a range of potencies for the different isomers. The position of the electron-withdrawing chloro group and the electron-donating hydroxyl group can influence the electronic distribution within the pyridine ring and affect how the molecule interacts with the active site of the COX-2 enzyme.
The following table presents hypothetical, yet plausible, IC50 values for the COX-2 inhibition assay, which could be expected from the proposed study.
| Compound | Predicted COX-2 IC50 (µM) | Rationale for Predicted Activity |
| This compound | 5.2 | The para-position of the chloro group to the nitrogen and ortho to the carboxylic acid may provide a favorable electronic and steric profile for binding to the COX-2 active site. |
| 6-Chloro-4-hydroxynicotinic acid | 12.8 | The chloro group at the 6-position might introduce steric hindrance that slightly reduces binding affinity compared to the 4-chloro isomer. |
| 5-Chloro-6-hydroxynicotinic acid | 2.5 | The ortho-position of the chloro group to the carboxylic acid could enhance its acidity and potential for hydrogen bonding interactions within the active site, leading to higher potency. |
| 2-Chloro-6-hydroxynicotinic acid | 8.7 | The chloro group at the 2-position may influence the conformation of the carboxylic acid, potentially leading to a moderately active compound. |
| Nicotinic Acid (unsubstituted) | >100 | The unsubstituted parent compound is expected to have minimal to no direct inhibitory activity on COX-2, highlighting the importance of the chloro and hydroxyl substituents. |
| Celecoxib (Positive Control) | 0.05 | A potent and selective COX-2 inhibitor, serving as a benchmark for the assay. |
Structure-Activity Relationship (SAR) Discussion
The hypothetical data suggests a clear structure-activity relationship among the chlorohydroxynicotinic acid isomers. The relative positions of the chloro, hydroxyl, and carboxylic acid groups appear to be critical for COX-2 inhibitory activity. The enhanced potency of the 5-chloro-6-hydroxy isomer suggests that the proximity of the chloro and carboxylic acid groups may be a key determinant of activity. This could be due to the electron-withdrawing nature of the chlorine atom influencing the acidity of the carboxylic acid, a group often involved in key interactions with enzyme active sites.
The following diagram illustrates the key structural features and their potential influence on biological activity.
Caption: Structure-Activity Relationship Summary.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and its analogs. While the presented biological data is hypothetical, it is based on established principles of medicinal chemistry and provides a strong foundation for future experimental work. The proposed workflow and protocols offer a clear path for researchers to investigate the potential of these compounds as, for example, novel anti-inflammatory agents.
Future studies should aim to:
-
Synthesize and characterize a broader range of halogenated and hydroxylated nicotinic acid analogs.
-
Experimentally validate the predicted physicochemical properties.
-
Conduct in vitro screening against a panel of relevant biological targets.
-
Perform cell-based assays to assess cytotoxicity and efficacy in a more physiological context.
-
For promising lead compounds, undertake in vivo studies to evaluate their pharmacokinetic profiles and therapeutic potential.
By systematically exploring the structure-activity relationships of substituted nicotinic acids, the scientific community can unlock the full potential of this versatile scaffold in the development of new and effective medicines.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 9. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-6-hydroxynicotinic Acid and Other Halogenated Nicotinic Acids for Researchers and Drug Development Professionals
Introduction: The Significance of Halogenated Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, known for their broad-spectrum lipid-lowering effects and roles in cellular metabolism. The introduction of halogen substituents onto the pyridine ring of nicotinic acid can profoundly alter its physicochemical properties, reactivity, and biological activity. This strategic halogenation allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide focuses on 4-Chloro-6-hydroxynicotinic acid, providing a comparative analysis with other halogenated nicotinic acid derivatives to highlight the structural nuances that drive their performance in various applications.
Physicochemical Properties: A Comparative Analysis
The position and nature of the halogen and hydroxyl groups on the nicotinic acid scaffold significantly influence key physicochemical parameters such as molecular weight, lipophilicity (XLogP3), and polar surface area. These properties, in turn, affect solubility, membrane permeability, and target-binding interactions.
Table 1: Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₆H₄ClNO₃ | 173.56 | -0.2 | 66.4 |
| 5-Chloro-6-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | 0.3 | 66.4 |
| 6-Chloro-4-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | 1.3 | 66.4 |
| 6-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | -0.5 | 66.4 |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 1.5 | 50.2 |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 1.5 | 50.2 |
| 2-Fluoronicotinic acid | C₆H₄FNO₂ | 141.10 | 0.8 | 50.2 |
| 6-Fluoronicotinic acid | C₆H₄FNO₂ | 141.10 | 0.8 | 50.2 |
| Nicotinic acid | C₆H₅NO₂ | 123.11 | 0.4 | 50.2 |
Data sourced from PubChem and commercial supplier information.[1][3][4][5][6][7][8][9]
Expert Insights: The introduction of a chlorine atom and a hydroxyl group increases the molecular weight compared to the parent nicotinic acid. Notably, the position of these substituents dramatically impacts the calculated lipophilicity (XLogP3). This compound exhibits a negative XLogP3 value, suggesting higher hydrophilicity compared to its isomers, 5-chloro-6-hydroxynicotinic acid and 6-chloro-4-hydroxynicotinic acid. This difference in lipophilicity can have significant implications for solubility in both aqueous and organic media, as well as for the compound's ability to cross biological membranes.
Synthesis Strategies and Methodologies
The synthesis of halogenated nicotinic acids often involves multi-step processes, starting from readily available pyridine derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the starting materials.
General Workflow for the Synthesis of Halogenated Hydroxynicotinic Acids
The synthesis of chloro-hydroxynicotinic acids typically involves the chlorination of a hydroxynicotinic acid precursor or the hydroxylation of a chloronicotinic acid derivative. The specific reagents and reaction conditions are crucial for achieving the desired regioselectivity.
Caption: Generalized synthetic workflow for halogenated hydroxynicotinic acids.
Experimental Protocol: Synthesis of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid
Step 1: Preparation of 5-chloro-6-hydroxynicotinoyl chloride [10]
-
Slurry 70 g (0.5 mol) of 6-hydroxynicotinic acid in 750 ml of chloroform and 10 g (0.12 mol) of pyridine.
-
Slowly add 190 g (1.6 mol) of thionyl chloride under reflux.
-
Allow the mixture to react at 55 °C for 60 minutes.
-
Pass 70 g (0.98 mol) of chlorine gas into the solution over 60 minutes at a temperature of 60 °C.
-
Cool the mixture to room temperature to precipitate the 5-chloro-6-hydroxynicotinoyl chloride as a white product.
Step 2: Conversion to 5,6-dichloronicotinic acid [10] This intermediate can then be further reacted with an acid chloride and subsequently hydrolyzed with water to yield 5,6-dichloronicotinic acid.
Causality of Experimental Choices: The use of thionyl chloride in the presence of a catalytic amount of pyridine is a standard method for converting carboxylic acids to acid chlorides. The subsequent chlorination with gaseous chlorine at an elevated temperature facilitates the electrophilic substitution on the pyridine ring. The choice of chloroform as a solvent is due to its inertness under these reaction conditions.
Spectroscopic and Structural Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of synthesized compounds.
Comparative Spectroscopic Data
While specific spectra for this compound were not found in the initial searches, data for related isomers and precursors are available and provide a basis for comparison.
Table 2: Key Spectroscopic Data for Related Halogenated Nicotinic Acids
| Compound | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 5-Chloro-6-hydroxynicotinic acid | 13.51 (s, 1H, COOH), 10.43 (s, 1H, OH), 8.93 (d, 1H), 8.51 (d, 1H) | 191.4, 164.9, 163.0, 156.3, 149.1, 144.8, 135.9 | Data available on SpectraBase[11] |
| 2-Chloronicotinic acid | 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) (in CDCl₃) | 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8 (in CDCl₃) | Data available from various sources. |
| 6-Hydroxynicotinic acid | 8.08, 8.07, 6.60 (in D₂O) | 146.07, 140.76, 120.50 (in D₂O) | Broad O-H stretch, C=O stretch, C=C and C=N ring vibrations.[1] |
¹H and ¹³C NMR data for 5-Chloro-6-hydroxynicotinic acid are from a supplementary information file.[12] NMR and IR data for other compounds are from various public databases and publications.[1][6]
Expert Interpretation: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence and position of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will cause characteristic shifts in the signals of the pyridine ring protons and carbons. In IR spectroscopy, the characteristic absorption bands for the O-H (both carboxylic acid and phenol), C=O, and C-Cl bonds, as well as the pyridine ring vibrations, can be used to confirm the presence of these functional groups. Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Biological Activity and Structure-Activity Relationships (SAR)
Halogenation is a powerful tool to modulate the biological activity of nicotinic acid derivatives. The position and nature of the halogen can influence receptor binding, enzyme inhibition, and overall pharmacological profile.
Potential Therapeutic Applications
Nicotinic acid derivatives have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Activity: Certain nicotinic acid derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9]
-
Anti-inflammatory Effects: Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.
-
Anticancer Properties: The nicotinic acid scaffold is being explored for the development of new cytotoxic agents.
Structure-Activity Relationship Insights
The introduction of a halogen atom can impact biological activity through several mechanisms:
-
Modulation of Acidity: The electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group, which may affect its interaction with biological targets.
-
Lipophilicity and Membrane Permeability: As seen in the physicochemical properties table, halogenation can significantly alter the lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Direct Interactions with Target Sites: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can enhance binding affinity and selectivity.
Caption: Interplay of structure, physicochemical properties, and biological activity.
Expert Discussion: The higher hydrophilicity of this compound compared to its isomers suggests it may have a different pharmacokinetic profile. For instance, it might exhibit higher aqueous solubility but lower cell membrane permeability. The relative positions of the chloro and hydroxyl groups will also create a unique electronic distribution across the pyridine ring, which could lead to differential binding affinities for various biological targets. Further experimental studies are required to elucidate the specific biological activities of this compound and to establish a clear structure-activity relationship in comparison to its halogenated counterparts.
Conclusion and Future Directions
This compound presents an interesting profile for researchers in drug discovery and materials science due to its distinct physicochemical properties compared to its isomers. While a comprehensive experimental comparison with other halogenated nicotinic acids is not yet available in the public domain, the theoretical and extrapolated data presented in this guide offer a solid foundation for initiating research projects.
Future work should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Conducting comprehensive spectroscopic analysis to create a complete reference dataset.
-
Performing head-to-head comparative studies of its biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) against its isomers and other halogenated nicotinic acids.
-
Investigating its potential as a precursor for the synthesis of novel bioactive compounds.
By systematically exploring the properties and potential of this compound, the scientific community can unlock new opportunities for the development of innovative therapeutics and functional materials.
References
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. This compound | 73038-85-4 [sigmaaldrich.com]
- 4. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chloronicotinic acid [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloro-6-hydroxynicotinic Acid
For researchers and professionals in drug development and agrochemical synthesis, 4-Chloro-6-hydroxynicotinic acid serves as a crucial heterocyclic building block.[1] Its utility, however, is entirely dependent on its structural integrity. The presence of potential isomers, such as 6-Chloro-4-hydroxynicotinic acid or 2-Chloro-6-hydroxynicotinic acid, or residual starting materials from synthesis, can derail a research program, leading to failed reactions, impure products, and misleading biological data.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure of synthesized this compound. We will move beyond simple data reporting to explain the causality behind our experimental choices, advocating for an orthogonal, multi-technique approach that constitutes a self-validating system for structural elucidation.
The Orthogonal Validation Strategy: A Mandate for Confidence
In structural chemistry, confidence is not derived from a single piece of evidence but from the confluence of data from multiple, independent (orthogonal) analytical techniques. Each method interrogates the molecule from a different perspective. When the distinct "views" from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy align to describe the same structure, we achieve a high degree of certainty. This strategy is paramount for substituted pyridines where subtle positional changes of functional groups can be difficult to discern.[2][3]
Caption: Orthogonal workflow for structural validation.
Primary Analytical Techniques: An In-Depth Comparison
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry provides the most fundamental piece of information: the molecular weight of the synthesized compound. For this compound (C₆H₄ClNO₃), the expected molecular weight is approximately 173.55 g/mol .[4]
Expertise & Causality: We don't just use any MS. High-Resolution Mass Spectrometry (HRMS) is essential. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the molecular formula. This is a critical first step to distinguish our target compound from potential impurities with different elemental compositions but similar nominal masses.
Trustworthiness - The Chlorine Isotopic Pattern: A key self-validating feature in the mass spectrum is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5][6] This results in two molecular ion peaks in the mass spectrum: the molecular ion (M⁺) and an "M+2" peak, separated by two mass units. The relative intensity of the M+2 peak will be about one-third that of the M⁺ peak.[5][6][7] Observing this 3:1 M⁺/(M+2) ratio is strong evidence for the presence of a single chlorine atom in the molecule.[8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups.[9] For this compound, we are verifying the existence of the carboxylic acid, the hydroxyl group, and the substituted pyridine ring.
Expected Vibrational Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Strong hydrogen bonding causes significant peak broadening.[10] |
| Carboxylic Acid | C=O stretch | ~1700 - 1725 | Conjugation with the pyridine ring may slightly lower this frequency.[11][12] |
| Pyridine Ring | C=C / C=N stretches | ~1600 - 1450 | A series of sharp peaks characteristic of the aromatic heterocyclic ring.[9] |
| Hydroxyl Group | O-H stretch | ~3400 (broad) | Associated with the tautomeric pyridone form. |
| Carbon-Chlorine | C-Cl stretch | ~800 - 600 | Found in the fingerprint region; can be difficult to assign definitively. |
Expertise & Causality: The broadness of the O-H stretch is a classic indicator of a carboxylic acid. The presence of peaks in the 1600-1450 cm⁻¹ range confirms the aromatic nature of the pyridine core. While the C-Cl stretch is harder to pinpoint, its presence is more definitively confirmed by MS. This is a prime example of how one technique (IR) provides supporting evidence for a hypothesis confirmed by another (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous validation.
This technique provides information about the number, environment, and connectivity of protons. For our target molecule, we expect to see signals for the two protons on the pyridine ring, the carboxylic acid proton, and the hydroxyl proton.
-
Pyridine Protons: We anticipate two distinct signals in the aromatic region (typically 6.5-8.5 ppm).[13] Due to the substitution pattern, these protons will appear as singlets, as they have no adjacent proton neighbors to couple with. The electron-withdrawing nature of the chlorine, nitrogen, and carboxylic acid groups will influence their exact chemical shifts.
-
Labile Protons (COOH and OH): The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>11 ppm).[13] The hydroxyl proton signal can be sharp or broad and its position is highly dependent on solvent and concentration. A D₂O exchange experiment can be used to confirm these labile protons, as they will be replaced by deuterium, causing their signals to disappear from the spectrum.
This provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal.
-
Expected Signals: this compound has six carbon atoms, all in unique chemical environments. Therefore, we expect to see six distinct signals in the ¹³C NMR spectrum.
-
Chemical Shift Regions:
-
Carboxylic Carbon (C=O): ~165-175 ppm.
-
Aromatic Carbons: ~110-160 ppm. The carbon directly attached to the chlorine atom (C4) will be significantly influenced by the halogen's electronegativity and isotopic composition.[14] The carbon attached to the hydroxyl group (C6) and the carbon bearing the carboxylic acid (C3) will also have characteristic shifts.
-
Trustworthiness - The Isomer Problem: This is where NMR truly shines. An isomer like 6-Chloro-4-hydroxynicotinic acid would also show six ¹³C signals and two ¹H aromatic singlets. However, the precise chemical shifts of these signals, particularly for the carbons directly bonded to the substituents (C4 and C6), would be different. Comparing the observed spectrum to predicted spectra or data from known, related structures is the definitive way to confirm the correct substitution pattern.[15][16] The one-bond chlorine-isotope effect can be a powerful tool for unambiguously identifying the chlorinated carbon in the ¹³C NMR spectrum.[14][17]
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| HRMS | Exact Mass & Elemental Formula, Presence of Chlorine | High sensitivity and accuracy, Confirms elemental composition, Isotopic pattern is definitive for halogens.[8] | Destructive, Provides no connectivity information. |
| FT-IR | Presence of Key Functional Groups | Fast, non-destructive, excellent for confirming functional groups (e.g., COOH).[9] | Less specific for overall structure, Fingerprint region can be complex. |
| ¹H NMR | Proton environment & connectivity | Provides detailed information on H-framework, splitting patterns reveal neighboring protons. | Labile protons (OH, COOH) can have variable shifts. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Definitive for counting unique carbons, sensitive to subtle structural changes (isomerism).[18] | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. |
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized solid. Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis (Negative Ion Mode): Electrospray is often performed in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion of C₆H₄ClNO₃ (Expected m/z ~171.98).
-
Verify the exact mass is within a 5 ppm error tolerance of the calculated value.
-
Confirm the presence of the M+2 peak at ~173.98 with a relative abundance of ~33% of the M peak.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands corresponding to the O-H (acid), C=O, and C=C/C=N functional groups as listed in the table above.
Protocol 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can help in observing the labile OH and COOH protons. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
(Optional) D₂O Exchange: To confirm labile protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals for the COOH and OH protons should disappear or significantly diminish.
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and splitting patterns to assign the protons. Count the signals in the ¹³C spectrum to confirm all six unique carbons are present and assign them based on expected chemical shifts.
Alternative & Complementary Methods
-
High-Performance Liquid Chromatography (HPLC): While not a primary tool for structural elucidation, HPLC coupled with a UV or DAD detector is the gold standard for assessing the purity of the synthesized compound.[2][19] It can separate the target molecule from starting materials, by-products, and isomers, providing a quantitative measure of purity.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule.[20] While powerful, it is dependent on the ability to grow a suitable single crystal, which is not always feasible.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-4-hydroxynicotinic acid | C6H4ClNO3 | CID 19067735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. jetir.org [jetir.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Biological Landscape of 4-Chloro-6-hydroxynicotinic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of derivatives of 4-chloro-6-hydroxynicotinic acid. While direct comparative studies on a series of these specific derivatives are not extensively available in current literature, this document synthesizes information from closely related nicotinic acid analogs to project potential therapeutic applications and provides detailed experimental protocols for their evaluation.
Introduction: The this compound Scaffold
Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic functionalization of the pyridine ring allows for the fine-tuning of their pharmacological profiles. The this compound scaffold, in particular, offers several points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The presence of a chloro group at the 4-position and a hydroxyl group at the 6-position can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, all of which are critical for target engagement and biological activity.
Potential Biological Activities: An Extrapolation from Nicotinic Acid Analogs
Based on extensive research into various nicotinic acid derivatives, we can anticipate that compounds derived from this compound may exhibit significant antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Nicotinic acid derivatives have shown considerable promise as antimicrobial agents. For instance, a series of acylhydrazones derived from nicotinic acid demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Another study on nicotinic acid-based acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives also reported significant antibacterial and antifungal activities[2].
Key Insights:
-
Derivatives often show greater potency against Gram-positive than Gram-negative bacteria[2].
-
Simple modifications, such as the introduction of a 5-nitrofuran substituent, can significantly enhance antimicrobial efficacy[2].
-
The acylhydrazone derivatives of nicotinic acid have been found to be more active against Gram-positive bacteria, while the 3-acetyl-1,3,4-oxadiazolines showed better activity against yeasts[2].
It is plausible that amides and esters of this compound could exhibit similar, if not enhanced, antimicrobial effects due to the electronic influence of the chloro and hydroxyl groups.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and nicotinic acid derivatives have emerged as a promising class of compounds. Studies have shown that certain nicotinic acid-based compounds can exhibit significant cytotoxic potential against various human cancer cell lines[3]. One study highlighted a derivative that demonstrated promising inhibition of VEGFR-2, a key target in angiogenesis, and induced apoptosis in cancer cells[3].
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on the nicotinic acid scaffold are crucial for cytotoxic activity.
-
The replacement of the nicotinoyl group with other acyl groups, such as a simple benzoyl group, can lead to a significant loss of activity, underscoring the importance of the pyridine nitrogen[4].
-
Modifications to other parts of the molecule, while maintaining the core nicotinoyl moiety, can also modulate anticancer potency[4].
Derivatives of this compound could be designed to target specific signaling pathways involved in cancer progression, with the substituents at the 4 and 6 positions potentially influencing their selectivity and potency.
Enzyme Inhibition
Nicotinic acid and its derivatives are known to interact with various enzymes, making them interesting candidates for the development of enzyme inhibitors. The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), for example, is involved in the bacterial degradation of nicotinic acid[5][6]. The study of such enzymes can provide insights into designing inhibitors. Furthermore, derivatives of other heterocyclic scaffolds with chloro and hydroxyl substitutions have been shown to be effective enzyme inhibitors[7].
Potential Targets:
-
Kinases: As suggested by the anticancer potential, derivatives could be designed to inhibit protein kinases involved in cell signaling.
-
Bacterial Enzymes: The antimicrobial activity of these compounds may stem from the inhibition of essential bacterial enzymes.
-
Other Metabolic Enzymes: The core structure could be adapted to target a range of other enzymes implicated in various diseases.
Experimental Protocols
To facilitate the investigation of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of this compound Derivatives (Amides and Esters)
The synthesis of amide and ester derivatives from this compound can be achieved through standard coupling reactions.
Diagram of Synthetic Workflow:
Caption: General synthetic scheme for amide and ester derivatives.
Step-by-Step Protocol for Amide Synthesis:
-
Activation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Alternatively, the acid can be converted to the acid chloride using thionyl chloride.
-
Coupling: To the activated intermediate, add the desired amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Diagram of Antimicrobial Assay Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include positive controls (microorganism in medium without compound) and negative controls (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Diagram of MTT Assay Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: A Hypothetical Comparison
While specific comparative data for this compound derivatives is lacking, the following table illustrates how such data could be presented, using hypothetical values based on the activities of related nicotinic acid derivatives found in the literature.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. HCT-15 |
| Parent Acid | -OH | >128 | >100 |
| Derivative A | -NH-CH₂-Ph | 16 | 25.4 |
| Derivative B | -NH-(4-F-Ph) | 8 | 15.8 |
| Derivative C | -O-CH₂-CH₃ | 64 | 52.1 |
| Derivative D | -O-(4-NO₂-Ph) | 32 | 38.9 |
This data is purely illustrative and intended to serve as a template for presenting future experimental results.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of new therapeutic agents with diverse biological activities. While direct comparative studies are needed to fully elucidate the structure-activity relationships of its derivatives, the existing literature on related nicotinic acid analogs provides a strong rationale for their investigation as antimicrobial, anticancer, and enzyme inhibitory agents. The experimental protocols detailed in this guide offer a robust framework for the synthesis and evaluation of a library of these promising compounds. Future research should focus on the systematic synthesis of a diverse range of derivatives and their comprehensive biological screening to identify lead compounds for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. High‐Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15‐Specific Protease mUSP18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-6-hydroxynicotinic Acid Isomers
For professionals in drug development and chemical research, the precise structural elucidation of molecular isomers is a critical step that underpins efficacy, safety, and intellectual property. Nicotinic acid derivatives, in particular, are a cornerstone of many pharmaceutical compounds, and the positional isomerism of substituents like chlorine and hydroxyl groups can dramatically alter their biological activity. This guide provides an in-depth spectroscopic comparison of 4-Chloro-6-hydroxynicotinic acid and its key isomers, offering both experimental data for select compounds and a predictive framework for their differentiation.
The primary isomers under consideration are this compound, 6-Chloro-4-hydroxynicotinic acid, and 5-Chloro-6-hydroxynicotinic acid. While a complete set of experimental spectra for all isomers is not publicly available, this guide will utilize existing data for 5-Chloro-6-hydroxynicotinic acid as a reference and draw on established principles of spectroscopy to predict the spectral characteristics of the other isomers. This approach not only provides a practical comparison but also equips researchers with the foundational knowledge to interpret their own future experimental results.
The Structural Basis for Spectroscopic Differences
The key to differentiating these isomers lies in how the relative positions of the chloro, hydroxyl, and carboxylic acid groups on the pyridine ring influence the electronic environment of the hydrogen and carbon atoms. These differences manifest as distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of the protons on the pyridine ring is highly sensitive to the electron-donating or -withdrawing effects of the adjacent substituents.
Predicted ¹H NMR Spectral Characteristics:
| Isomer | Predicted Chemical Shifts (ppm) and Splitting Patterns | Rationale |
| This compound | H-2: ~8.0-8.2 ppm (singlet)H-5: ~6.5-6.7 ppm (singlet) | The H-2 proton is adjacent to the nitrogen and deshielded, while the H-5 proton is shielded by the hydroxyl group. The para-relationship of these protons would result in minimal to no observable coupling, appearing as singlets. |
| 6-Chloro-4-hydroxynicotinic acid | H-2: ~8.1-8.3 ppm (singlet)H-5: ~7.0-7.2 ppm (singlet) | The H-2 proton remains deshielded by the nitrogen. The H-5 proton is now adjacent to the electron-withdrawing chlorine, leading to a downfield shift compared to the 4-chloro isomer. Again, a para-relationship suggests singlet signals. |
| 5-Chloro-6-hydroxynicotinic acid | H-2: ~8.2-8.4 ppm (doublet)H-4: ~7.8-8.0 ppm (doublet) | In this isomer, the two remaining ring protons (H-2 and H-4) are in a meta-relationship, which would result in doublet signals with a small coupling constant (J ≈ 2-3 Hz). The H-2 proton, being adjacent to the nitrogen, would appear further downfield. |
Note: Predicted values are based on general substituent effects on pyridine rings. Actual values may vary based on solvent and other experimental conditions.
Experimental Data: 5-Chloro-6-hydroxynicotinic acid
Experimental ¹H NMR data for 5-Chloro-6-hydroxynicotinic acid is available and confirms the predicted pattern of two doublets for the ring protons.[1][2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information on the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring functional groups.
Predicted ¹³C NMR Spectral Characteristics:
| Isomer | Key Predicted Chemical Shift Differences | Rationale |
| This compound | C-4: ~155-160 ppm (bearing Cl)C-6: ~160-165 ppm (bearing OH) | The carbon attached to the chlorine will be significantly downfield, as will the carbon bearing the hydroxyl group. The remaining carbon signals will be influenced by their proximity to these groups and the nitrogen atom. |
| 6-Chloro-4-hydroxynicotinic acid | C-6: ~150-155 ppm (bearing Cl)C-4: ~165-170 ppm (bearing OH) | The positions of the highly deshielded carbons are swapped compared to the 4-chloro isomer, providing a clear point of differentiation. |
| 5-Chloro-6-hydroxynicotinic acid | C-5: ~125-130 ppm (bearing Cl)C-6: ~155-160 ppm (bearing OH) | The carbon bearing the chlorine (C-5) will be at a distinct chemical shift compared to the isomers where chlorine is at C-4 or C-6. The signal for C-6 will be in a similar region to the 4-chloro isomer. |
Note: Predicted chemical shifts are estimates. Authoritative chemical shift prediction resources and databases can provide more precise estimations.[3][4][5]
Experimental Data: 5-Chloro-6-hydroxynicotinic acid
¹³C NMR data for 5-Chloro-6-hydroxynicotinic acid is available from PubChem, showing distinct signals for the six carbon atoms.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Tautomers
IR spectroscopy is particularly useful for confirming the presence of the key functional groups (O-H, C=O, C=C, C-Cl) and for studying the tautomeric forms of these molecules. The hydroxypyridine core of these molecules can exist in equilibrium between the hydroxy and the pyridone tautomeric forms. The position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies can provide insight into which form predominates in the solid state.
Expected Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) | A very broad band indicative of hydrogen-bonded dimers.[6] |
| N-H Stretch (Pyridone Tautomer) | ~3100 - 3000 cm⁻¹ | Often overlaps with C-H stretches. |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 cm⁻¹ | A strong, sharp absorption.[6] |
| C=O Stretch (Pyridone Tautomer) | 1680 - 1640 cm⁻¹ | A strong absorption, typically at a lower wavenumber than the carboxylic acid carbonyl. |
| C=C and C=N Ring Stretching | 1600 - 1400 cm⁻¹ | A series of bands characteristic of the aromatic pyridine ring. |
| C-Cl Stretch | 850 - 550 cm⁻¹ | The exact position can be influenced by the substitution pattern on the ring.[6] |
A study on the crystal structures of hydroxynicotinic acids, including 5-Chloro-6-hydroxynicotinic acid, indicates that these molecules tend to crystallize in the oxo (pyridone) tautomeric form, which is supported by the presence of N-H and C=O stretching frequencies in their FT-IR spectra.[7]
Experimental Data: 5-Chloro-6-hydroxynicotinic acid
An FTIR spectrum for 5-Chloro-6-hydroxynicotinic acid is available and shows the characteristic broad O-H stretch of the carboxylic acid, along with strong carbonyl absorptions.[1][8]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. All three isomers of this compound have the same molecular formula (C₆H₄ClNO₃) and therefore the same nominal molecular weight (approximately 173.5 g/mol ).
High-resolution mass spectrometry can confirm the elemental composition. While the molecular ion peak will be the same for all isomers, subtle differences in fragmentation patterns upon electron ionization (EI-MS) might be observable, although these are often difficult to predict without experimental data. A common fragmentation pathway for nicotinic acids is the loss of CO₂ (44 Da) from the carboxylic acid group.
Experimental Data: 5-Chloro-6-hydroxynicotinic acid
The mass spectrum for 5-Chloro-6-hydroxynicotinic acid shows the expected molecular ion peaks corresponding to the chlorine isotopes (³⁵Cl and ³⁷Cl).[1]
Experimental Protocols
For researchers aiming to generate their own comparative data, the following are standard protocols for the spectroscopic techniques discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the sample and its residual water peak does not obscure the aromatic region.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard benchtop FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation (LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the sample solution.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Perform a full scan to determine the molecular weight.
-
If desired, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Visualizing the Comparison
The following diagrams illustrate the structures of the isomers and a conceptual workflow for their spectroscopic differentiation.
Caption: Molecular structures of the primary isomers.
Caption: Workflow for isomeric differentiation.
Conclusion
References
- 1. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6-hydroxynicotinic Acid
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of substituted nicotinic acid derivatives is a cornerstone of innovation. Among these, 4-Chloro-6-hydroxynicotinic acid stands as a valuable building block, sought after for its utility in the synthesis of a range of biologically active molecules. This guide provides an in-depth comparison of synthetic strategies for this target molecule, offering a critical evaluation of efficiency, scalability, and practical considerations. We will navigate the synthesis of the key precursor, 6-hydroxynicotinic acid, and subsequently explore the nuanced challenge of its selective chlorination.
Part 1: Synthesis of the Precursor: 6-Hydroxynicotinic Acid
The journey to this compound begins with the efficient synthesis of its precursor, 6-hydroxynicotinic acid. Two primary routes dominate the landscape: a classical chemical approach starting from coumalic acid and a more contemporary enzymatic route utilizing nicotinic acid.
Route 1: Chemical Synthesis from Coumalic Acid
This established method involves a two-step process commencing with the esterification of coumalic acid, which itself can be derived from the biorenewable feedstock, malic acid. The subsequent reaction with ammonia yields 6-hydroxynicotinic acid.
Mechanism and Rationale:
The synthesis begins with the esterification of coumalic acid with methanol in the presence of concentrated sulfuric acid. This reaction proceeds via a standard Fischer esterification mechanism to produce methyl coumalate. The subsequent step involves a fascinating ring transformation. Treatment of methyl coumalate with ammonia opens the pyrone ring, and subsequent intramolecular cyclization and rearrangement leads to the formation of the 6-hydroxynicotinic acid product. The use of a strong base like sodium hydroxide in the final step ensures the completion of the reaction.
Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [1][2][3]
-
Step 1: Preparation of Methyl Coumalate
-
In a round-bottom flask, add 35 g of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid with swirling, maintaining the temperature below 30°C using an ice-water bath.
-
Slowly add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.
-
Heat the mixture on a boiling water bath for 1.5 hours.
-
Cool the mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.
-
Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral.
-
Filter the precipitated methyl coumalate and wash it four times with 100 ml portions of cold water.
-
Air-dry the product. The expected yield of methyl coumalate is approximately 47%.
-
-
Step 2: Preparation of 6-Hydroxynicotinic Acid
-
In a beaker placed in an ice-water bath, prepare a mixture of 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.
-
With stirring, add 18 g of methyl coumalate portion-wise over about 5 minutes, keeping the temperature below 20°C.
-
Stir the resulting solution for an additional 45 minutes at 20°C.
-
Add the solution to a boiling solution of 40 g of sodium hydroxide in 250 ml of water.
-
Boil the mixture for 5 minutes, then cool to 10°C in an ice-water bath.
-
Acidify the solution with concentrated hydrochloric acid with stirring to precipitate the product, maintaining the temperature below 30°C.
-
Allow the acidified solution to stand in the ice-water bath for 1 hour.
-
Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The yield of 6-hydroxynicotinic acid is typically around 58%.
-
Workflow for Chemical Synthesis of 6-Hydroxynicotinic Acid:
Caption: Chemical synthesis of 6-hydroxynicotinic acid from coumalic acid.
Route 2: Enzymatic Synthesis from Nicotinic Acid
A greener and often more efficient alternative to the classical chemical route is the enzymatic hydroxylation of nicotinic acid. This method leverages the high specificity of microorganisms to achieve the desired transformation under mild conditions.
Mechanism and Rationale:
This biotechnological process utilizes whole-cell catalysis by microorganisms from genera such as Pseudomonas, Bacillus, or Achromobacter.[4][5] These organisms possess nicotinic acid hydroxylase enzymes that catalyze the direct hydroxylation of the pyridine ring at the 6-position. The reaction is typically carried out in an aqueous medium under aerobic conditions. The presence of magnesium or barium ions can enhance the reaction by precipitating the product as a salt, thus driving the equilibrium towards product formation and simplifying purification.[5]
Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid [5]
-
1. Microorganism and Culture:
-
A suitable microorganism, such as Achromobacter xylosoxydans, is cultured in a fermenter containing a nutrient medium with nicotinic acid as an inducer.
-
-
2. Enzymatic Hydroxylation:
-
The cultured cells are harvested and suspended in an aqueous solution of nicotinic acid.
-
The reaction is carried out at a controlled temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0) under aerobic conditions.
-
An equivalent quantity of magnesium or barium ions is added to the reaction mixture.
-
-
3. Product Isolation:
-
The resulting magnesium or barium salt of 6-hydroxynicotinic acid precipitates from the reaction mixture and is separated by filtration or centrifugation.
-
The free 6-hydroxynicotinic acid is liberated by acidifying the salt suspension with an acid like hydrochloric acid.
-
The final product is collected by filtration, washed, and dried.
-
Workflow for Enzymatic Synthesis of 6-Hydroxynicotinic Acid:
Caption: Enzymatic synthesis of 6-hydroxynicotinic acid from nicotinic acid.
Comparison of Precursor Synthesis Routes
| Parameter | Chemical Synthesis (from Coumalic Acid) | Enzymatic Synthesis (from Nicotinic Acid) |
| Starting Material | Coumalic Acid (from Malic Acid) | Nicotinic Acid |
| Key Reagents | H₂SO₄, Methanol, NH₃, NaOH, HCl | Microorganism, Mg²⁺/Ba²⁺ salts |
| Reaction Conditions | High temperatures, strong acids and bases | Mild (20-40°C, near-neutral pH) |
| Overall Yield | ~50-60% | >90%[5] |
| Environmental Impact | Use of harsh reagents, waste generation | Greener, aqueous medium |
| Scalability | Well-established for large scale | Requires fermentation expertise and infrastructure |
Part 2: The Challenge of Selective Chlorination
Potential Chlorination Strategies (Experimental Validation Required)
The following are proposed methods for the selective chlorination of 6-hydroxynicotinic acid. It is crucial to note that these are theoretical pathways and would require significant experimental optimization and validation.
1. N-Chlorosuccinimide (NCS) in Acetic Acid:
N-Chlorosuccinimide is a common reagent for the chlorination of activated aromatic and heterocyclic rings. The use of acetic acid as a solvent can modulate the reactivity.
-
Proposed Reaction: 6-hydroxynicotinic acid is dissolved in glacial acetic acid, and a stoichiometric amount of NCS is added. The reaction mixture is heated to facilitate the reaction.
-
Rationale: The acidic medium may protonate the pyridine nitrogen, influencing the directing effects of the substituents. However, competing chlorination at other positions is a significant risk. A similar reaction on a different pyridine derivative has been reported with low to moderate yields (15-32%).
2. Phosphorus Oxychloride (POCl₃):
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, often used to convert hydroxyl groups on heterocyclic rings to chlorides.
-
Proposed Reaction: 6-hydroxynicotinic acid is treated with an excess of POCl₃, potentially with the addition of a base like triethylamine or pyridine to scavenge the generated HCl. The reaction would likely require elevated temperatures.
-
Rationale: POCl₃ can activate the hydroxyl group, making the ring more susceptible to nucleophilic attack by chloride ions. However, this reagent is highly reactive and may lead to over-chlorination or other side reactions.
3. Sulfuryl Chloride (SO₂Cl₂):
Sulfuryl chloride is another effective chlorinating agent for a variety of substrates, including aromatic compounds.
-
Proposed Reaction: 6-hydroxynicotinic acid is reacted with sulfuryl chloride in an inert solvent. The reaction may be initiated by a radical initiator or proceed via an electrophilic mechanism.
-
Rationale: The reaction mechanism can be tuned by the choice of solvent and the presence or absence of initiators, potentially offering a pathway to selective chlorination. Careful control of stoichiometry and temperature would be critical to avoid multiple chlorinations.
Conceptual Workflow for Selective Chlorination:
Caption: Conceptual workflow for the selective chlorination of 6-hydroxynicotinic acid.
Conclusion and Future Outlook
The synthesis of this compound is a tale of two distinct challenges. The precursor, 6-hydroxynicotinic acid, can be efficiently synthesized via well-established chemical routes from coumalic acid or, more sustainably, through high-yielding enzymatic processes. The enzymatic route, in particular, offers a compelling case for industrial application due to its mild conditions and high efficiency.
The subsequent selective chlorination at the 4-position, however, remains a significant hurdle. While several chlorinating agents show promise, the development of a robust and high-yielding protocol will require dedicated experimental investigation. Future research should focus on a systematic screening of chlorinating agents, solvents, and catalysts to unlock a scalable and efficient synthesis of the target molecule. Success in this endeavor will undoubtedly accelerate the development of novel pharmaceuticals and other valuable chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Chloro-6-hydroxynicotinic Acid Derivatives
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is both arduous and intricate. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, a process that begins with controlled in vitro experiments and progresses to complex in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the versatile 4-Chloro-6-hydroxynicotinic acid scaffold. By delving into the experimental methodologies and interpreting the resulting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of preclinical evaluation.
The this compound Scaffold: A Privileged Starting Point
The this compound core represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features, including a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, offer multiple points for chemical modification. This allows for the generation of diverse libraries of derivatives with the potential to interact with a wide range of biological targets. The rationale behind synthesizing derivatives of this scaffold often lies in the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic properties for therapeutic areas such as oncology and infectious diseases.
Part 1: The In Vitro Arena - Unveiling Intrinsic Potency
In vitro studies are the foundational step in assessing the biological activity of newly synthesized compounds. These experiments are conducted in a controlled, artificial environment, such as a test tube or a culture dish, and are designed to measure the direct effect of a compound on a specific biological target, be it an enzyme, a receptor, or a cell line.
Key In Vitro Assays and Their Significance
The choice of in vitro assay is dictated by the therapeutic hypothesis. For instance, if the intended target is a specific kinase involved in cancer cell proliferation, an enzyme inhibition assay would be the primary choice.
Common In Vitro Assays:
-
Enzyme Inhibition Assays: These assays quantify the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure the effect of a compound on the proliferation and survival of cancer cell lines. The half-maximal effective concentration (EC50) is determined, indicating the concentration at which the compound elicits 50% of its maximal effect, often cell death.
-
Antimicrobial Susceptibility Tests (e.g., Broth Microdilution): For compounds with potential antimicrobial activity, these tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][2][3][4][5]
Experimental Protocol: In Vitro Cell Viability Assay (MTT)
The following is a detailed protocol for a standard MTT assay to determine the cytotoxic effects of a this compound derivative on a cancer cell line.
Objective: To determine the IC50 value of a test compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-15, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the In Vitro Workflow
Caption: Workflow for a typical in vitro cell viability assay.
Part 2: The In Vivo Challenge - Assessing Efficacy in a Living System
While in vitro studies provide crucial initial data on a compound's potency, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-body system.[6]
Key In Vivo Models and Endpoints
The choice of animal model and the experimental design are critical for obtaining meaningful in vivo data.
Common In Vivo Models:
-
Xenograft Models: For anticancer drug development, human cancer cells are implanted into immunocompromised mice. The efficacy of the test compound is then evaluated by measuring its ability to inhibit tumor growth.[1]
-
Infection Models: To assess the in vivo efficacy of antimicrobial agents, animals are infected with a specific pathogen, and the ability of the compound to reduce the bacterial or fungal load is measured.[5]
Key In Vivo Endpoints:
-
Tumor Growth Inhibition (TGI): In oncology studies, this is a primary efficacy endpoint, often expressed as a percentage.
-
Pharmacokinetic (PK) Parameters: These include half-life (t1/2), maximum concentration (Cmax), and bioavailability, which describe the drug's behavior in the body over time.
-
Toxicity Assessment: This involves monitoring for signs of adverse effects, such as weight loss, changes in behavior, and analysis of organ tissues.
Experimental Protocol: In Vivo Xenograft Study
The following protocol outlines a typical xenograft study to evaluate the in vivo anticancer efficacy of a this compound derivative.
Objective: To assess the anti-tumor efficacy of a test compound in a human tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT-15)
-
Matrigel (optional, for enhancing tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Positive control drug (e.g., doxorubicin)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound, vehicle control, and positive control drug to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneally or orally).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of each mouse two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the body weight data to assess toxicity.
Visualizing the In Vivo Workflow
Caption: Workflow for a typical in vivo xenograft study.
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Divide
The ultimate goal of preclinical studies is to establish a meaningful in vitro-in vivo correlation (IVIVC). A strong IVIVC allows researchers to use in vitro data to predict the in vivo performance of a compound, thereby streamlining the drug development process.[7][8][9][10][11]
Data Comparison: A Hypothetical Case Study
Let's consider a hypothetical derivative of this compound, "Compound X," designed as a potential anticancer agent.
| Parameter | In Vitro Results | In Vivo Results |
| Target | Kinase Y | - |
| IC50 (Kinase Y) | 50 nM | - |
| EC50 (HCT-15 cells) | 200 nM | - |
| Animal Model | HCT-15 Xenograft | - |
| Dose | - | 20 mg/kg, daily |
| TGI | - | 65% |
| Toxicity | - | No significant weight loss |
In this hypothetical example, Compound X demonstrates potent inhibition of its target kinase and cytotoxic activity against a relevant cancer cell line in vitro. Encouragingly, these in vitro findings translate to significant tumor growth inhibition in a xenograft model at a well-tolerated dose.
Discrepancies and Their Interpretation
It is not uncommon to observe discrepancies between in vitro and in vivo data. A compound that is highly potent in vitro may show poor efficacy in vivo. The reasons for such disparities can be multifaceted:
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, preventing it from reaching therapeutic concentrations at the tumor site.
-
Off-Target Effects: The compound may interact with other biological molecules in vivo, leading to unforeseen toxicity or a different pharmacological profile.
-
Tumor Microenvironment: The complex microenvironment of a tumor in vivo, including factors like hypoxia and stromal cells, can influence a drug's efficacy in ways that are not captured by in vitro models.
Conclusion
The evaluation of compounds derived from the this compound scaffold, as with any novel chemical series, requires a carefully integrated approach that combines robust in vitro assays with well-designed in vivo studies. While in vitro experiments provide essential information on a compound's intrinsic potency and mechanism of action, in vivo models are indispensable for assessing its efficacy and safety in a physiologically relevant context. A thorough understanding of the methodologies and potential pitfalls of both approaches is paramount for making informed decisions in the challenging but rewarding endeavor of drug discovery.
References
- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN VITRO - IN VIVO CORRELATION | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-6-hydroxynicotinic Acid and its Synthetic Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring both a chloro and a hydroxyl group on the pyridine ring, allows for diverse downstream functionalization, making it a sought-after precursor for the development of novel therapeutics. However, the targeted synthesis of this molecule presents considerable challenges due to the directing effects of the substituents on the pyridine ring, often leading to mixtures of isomers and difficulties in achieving regioselective functionalization.
This guide provides a comprehensive head-to-head comparison of potential catalytic systems for the synthesis of this compound. We will delve into a plausible and efficient two-step synthetic pathway, beginning with the formation of the key precursor, 6-hydroxynicotinic acid, followed by a critical analysis of various catalytic chlorination methods to achieve the desired 4-chloro substitution. This guide is designed to provide researchers with the necessary insights to make informed decisions in their synthetic endeavors, supported by detailed experimental protocols and a comparative analysis of catalyst performance.
Synthetic Strategy: A Two-Step Approach to this compound
-
Synthesis of 6-Hydroxynicotinic Acid: This precursor can be efficiently synthesized through established methods, including both chemical and enzymatic routes.
-
Selective Chlorination at the C4-Position: The crucial step involves the regioselective chlorination of 6-hydroxynicotinic acid to introduce the chlorine atom at the desired 4-position.
The following sections will detail the synthesis of the 6-hydroxynicotinic acid precursor and then provide a comparative analysis of different catalytic systems for the critical chlorination step.
Part 1: Synthesis of the Precursor - 6-Hydroxynicotinic Acid
Two primary, high-yielding methods for the synthesis of 6-hydroxynicotinic acid are presented here: a classical chemical synthesis and a greener enzymatic approach.
Method A: Chemical Synthesis from DL-Malic Acid
This established chemical route involves the cyclization and subsequent ammonification of DL-malic acid.[1]
Experimental Protocol:
-
Cyclization: In a well-ventilated fume hood, dissolve DL-malic acid in concentrated sulfuric acid. Heat the mixture to 120°C for 14 hours to effect cyclization.
-
Ammonification: After cooling, carefully neutralize the reaction mixture. The resulting intermediate is then subjected to an ammonification reaction under pressure (10-15 kgf/cm²) at 40-60°C for 8-10 hours.
-
Work-up: Upon completion, cool the reaction mixture and adjust the pH to 5-6 with a saturated sodium carbonate solution to precipitate the crude 6-hydroxynicotinic acid.
-
Purification: The crude product can be further purified by recrystallization from hot water or aqueous ethanol.
Method B: Enzymatic Hydroxylation of Nicotinic Acid
A more environmentally benign approach utilizes the enzymatic hydroxylation of nicotinic acid, offering high selectivity and mild reaction conditions.[2][3]
Experimental Protocol:
-
Biocatalyst Preparation: Cultivate a suitable microorganism known for nicotinic acid hydroxylation, such as Pseudomonas, Bacillus, or Achromobacter species, to obtain a cell paste rich in the desired hydroxylase.
-
Enzymatic Reaction: In a buffered aqueous solution (pH 5.5-9.0), suspend the microbial cells or the isolated enzyme. Add nicotinic acid as the substrate. The reaction is typically carried out at 20-40°C with aeration.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC until maximum conversion is achieved.
-
Product Isolation: Once the reaction is complete, separate the biomass by centrifugation. Acidify the supernatant to precipitate the 6-hydroxynicotinic acid product.
-
Purification: The product can be collected by filtration and purified by recrystallization.
Part 2: Head-to-Head Comparison of Catalytic Chlorination Systems for this compound Synthesis
The critical step in the synthesis is the selective chlorination of 6-hydroxynicotinic acid at the 4-position. The hydroxyl group at the 6-position exists in tautomeric equilibrium with its 2-pyridone form, which directs electrophilic substitution to the 3- and 5-positions. Therefore, direct chlorination with electrophilic chlorine sources is unlikely to yield the desired 4-chloro isomer. A more effective strategy involves the conversion of the 6-hydroxyl group into a better leaving group, followed by nucleophilic substitution, or utilizing reagents that favor chlorination at the 4-position of the pyridone tautomer.
We will compare three prominent catalytic systems for this transformation:
-
Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅)
-
Thionyl Chloride (SOCl₂)
-
Vilsmeier-Haack Reagent (POCl₃/DMF)
Catalyst System 1: Phosphorus Oxychloride (POCl₃) with Phosphorus Pentachloride (PCl₅)
Mechanistic Rationale:
This combination is a powerful and widely used method for converting hydroxypyridines to their corresponding chlorides. Phosphorus pentachloride acts as the primary chlorinating agent, while phosphorus oxychloride often serves as a solvent and can also participate in the reaction. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of PCl₅ ensures a high concentration of active chlorinating species. A similar protocol has been reported for the chlorination of the analogous 6-hydroxypicolinic acid with a high yield of 94.8%.[4]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-hydroxynicotinic acid in an excess of phosphorus oxychloride.
-
Carefully add phosphorus pentachloride portion-wise to the suspension at room temperature. An exothermic reaction with the evolution of HCl gas will be observed.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 110°C) and maintain for 12 hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Catalyst System 2: Thionyl Chloride (SOCl₂)
Mechanistic Rationale:
Thionyl chloride is another common reagent for the conversion of hydroxyl groups to chlorides.[5][6][7] The reaction proceeds via the formation of a chlorosulfite intermediate, which can then undergo nucleophilic attack by a chloride ion, often with the assistance of a catalyst such as dimethylformamide (DMF). The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6-hydroxynicotinic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent.
Catalyst System 3: Vilsmeier-Haack Reagent (POCl₃/DMF)
Mechanistic Rationale:
The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and dimethylformamide, is a powerful electrophilic species.[8][9][10][11][12] While primarily known for formylation reactions, it can also effect the chlorination of activated heterocyclic systems. The reagent can convert the hydroxyl group of the pyridone tautomer into a Vilsmeier intermediate, which is then susceptible to nucleophilic attack by chloride ions.
Experimental Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, cool a solution of dimethylformamide in a suitable solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent.
-
Add 6-hydroxynicotinic acid to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Performance Analysis
| Catalyst System | Reagents | Typical Conditions | Expected Yield | Selectivity for 4-Chloro Isomer | Advantages | Disadvantages |
| System 1 | POCl₃ / PCl₅ | Reflux (110°C), 12h | High (potentially >90%) | Good to Excellent | High reactivity, proven for similar substrates. | Harsh conditions, corrosive reagents, difficult workup. |
| System 2 | SOCl₂ / cat. DMF | Reflux (76°C), 4-6h | Moderate to High | Moderate to Good | Milder conditions than POCl₃/PCl₅, gaseous byproducts. | May require careful optimization for selectivity. |
| System 3 | POCl₃ / DMF | Reflux, 6-8h | Moderate | Potentially lower | Can be effective for activated systems. | Primarily a formylating agent, chlorination is a side reaction, may lead to complex mixtures. |
Visualization of Synthetic Pathways
Overall Synthesis Workflow
Caption: Overall two-step synthetic workflow for this compound.
Mechanism of Chlorination with POCl₃/PCl₅
Caption: Proposed mechanism for chlorination using the POCl₃/PCl₅ system.
Conclusion and Recommendations
The synthesis of this compound is most effectively approached through a two-step process involving the initial preparation of 6-hydroxynicotinic acid, followed by a selective chlorination. For the synthesis of the 6-hydroxynicotinic acid precursor, the enzymatic hydroxylation of nicotinic acid offers a greener and highly efficient alternative to the classical chemical synthesis from DL-malic acid.
In the critical chlorination step, the Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) system appears to be the most promising catalytic approach. Its high reactivity and proven success with structurally similar substrates suggest a high probability of achieving good yields and selectivity for the desired 4-chloro isomer. While the reaction conditions are harsh, the potential for a high-yielding conversion makes it a strong candidate for further optimization.
The Thionyl Chloride (SOCl₂) system with a catalytic amount of DMF represents a milder alternative that may also provide good results. This method could be advantageous in terms of operational simplicity and easier work-up due to its gaseous byproducts. However, achieving high regioselectivity might require more careful control of reaction parameters.
The Vilsmeier-Haack reagent is considered the least favorable for this specific transformation. Its primary function as a formylating agent could lead to undesired side reactions and a more complex product mixture, making it a less efficient choice for selective chlorination.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. We recommend that researchers initially explore the POCl₃/PCl₅ system, drawing upon the successful precedent with similar substrates, while keeping the SOCl₂ method as a viable, milder alternative.
References
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 3. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 4. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. Vilsmeier Reagent - Enamine [enamine.net]
A Comparative Guide to Confirming the Purity of 4-Chloro-6-hydroxynicotinic Acid by Multiple Techniques
In the landscape of pharmaceutical and agrochemical development, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 4-Chloro-6-hydroxynicotinic acid, a key building block for various biologically active molecules, is no exception.[1] Establishing its purity with a high degree of confidence is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques, offering a robust, multi-faceted strategy for the comprehensive purity assessment of this compound. Our approach is grounded in the principle that no single method is sufficient; instead, a confluence of data from mechanistically distinct techniques provides an unassailable confirmation of purity.
The validation of analytical methods is a critical component of quality control in the pharmaceutical industry, ensuring that the data generated is reliable and accurate.[2] This guide adheres to the principles outlined by regulatory bodies, emphasizing specificity, accuracy, and precision in each described protocol.[3][4]
Caption: Orthogonal workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Quantitative Analysis
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its principle lies in the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP) method is ideal, where a nonpolar stationary phase separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The aromatic ring and alkyl chain character of this compound lend it sufficient hydrophobicity to be retained and separated effectively on a C18 column.
-
Acidified Mobile Phase: The carboxylic acid and hydroxyl groups on the molecule are ionizable. Adding an acid (like phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to a single, well-defined chromatographic peak and improved peak shape.[5]
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
Instrument: Agilent 1200 series or equivalent.
-
Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as needed.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject a blank (diluent), followed by the reference standard, and then the sample.
-
Run a gradient elution to separate impurities with different polarities (e.g., 5% to 95% B over 20 minutes).
-
Data Interpretation
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The method's specificity must be validated to ensure that impurity peaks are well-resolved from the main analyte peak.[3]
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative purity, detection of non-volatile organic impurities. | Robust, reproducible, highly quantitative, excellent for routine quality control. | Does not identify unknown impurities, not suitable for volatile compounds. |
| LC-MS | Impurity identification and structural confirmation. | High sensitivity and specificity, provides molecular weight information, crucial for identifying unknowns. | Can be less quantitative than HPLC-UV without specific standards, matrix effects can cause ion suppression. |
| ¹H NMR | Structural confirmation, detection of residual solvents and proton-containing impurities. | Provides detailed structural information, non-destructive, can be made quantitative (qNMR).[7] | Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals.[8] |
| Elemental Analysis | Verification of elemental composition (empirical formula). | Confirms the ratio of C, H, N, and other elements, detects inorganic impurities and non-volatile solvents. | Does not detect isomeric impurities, requires a relatively pure sample for accurate results.[9] |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV quantifies impurities, LC-MS identifies them. By coupling the separation power of LC with the detection capability of a mass spectrometer, we can determine the molecular weight of the parent compound and any co-eluting impurities. This is particularly powerful for halogenated compounds.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion for detection.
-
Isotopic Pattern Recognition: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound containing one chlorine atom will exhibit two mass peaks: the molecular ion (M) and an (M+2) peak with about one-third the intensity. This signature is a definitive confirmation of a chlorine-containing compound.[10][11]
References
- 1. This compound [myskinrecipes.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-6-hydroxynicotinic Acid
For the diligent researcher, the synthesis and application of novel compounds are endeavors of precision and innovation. Yet, the life cycle of a chemical does not conclude at the acquisition of experimental data. The responsible disposal of laboratory reagents is a critical, non-negotiable aspect of scientific integrity and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-6-hydroxynicotinic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Hazard Mitigation: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07 , indicating a warning.[1]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form, including during disposal preparation:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound . Due to their potential for environmental persistence and toxicity, halogenated organic wastes must be segregated from other waste streams.
Step 1: Waste Identification and Segregation
-
Crucial Causality: this compound contains chlorine, a halogen. Co-mingling halogenated and non-halogenated waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs and environmental impact.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated organic or inorganic waste.
Step 2: Container Selection and Labeling
-
Expert Insight: The choice of waste container is not arbitrary. It must be chemically compatible with the waste to prevent degradation and potential leaks.
-
Action:
-
Select a high-density polyethylene (HDPE) or other compatible plastic container with a secure, sealable lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: 73038-85-4 .
-
Include the appropriate hazard pictograms (GHS07).
-
Maintain a running log of the amount of waste added to the container.
-
Step 3: Waste Collection
-
Procedural Integrity: To minimize exposure and prevent contamination, waste should be transferred to the designated container within a chemical fume hood.
-
Action:
-
Carefully transfer the solid this compound waste into the labeled "Halogenated Organic Solids" container.
-
If any residual material is present on labware (e.g., spatulas, weighing boats), rinse the equipment with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container. Do not pour this rinsate down the drain.
-
Securely close the waste container lid immediately after adding the waste.
-
Step 4: Storage Pending Disposal
-
Safety Mandate: Improper storage of hazardous waste can pose a significant risk to the laboratory environment.
-
Action:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Ensure the storage area is cool, dry, and away from incompatible materials, particularly strong oxidizing agents.
-
Step 5: Final Disposal
-
Regulatory Compliance: The final disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[2]
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the EHS team with a complete and accurate description of the waste.
-
The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[3] This process is designed to break down the molecule into less harmful components.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 73038-85-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 173.55 g/mol | --INVALID-LINK-- |
| GHS Pictogram | GHS07 (Warning) | --INVALID-LINK-- |
| Hazard Statements | H302, H315, H319, H335 | --INVALID-LINK-- |
Emergency Protocols
In the event of accidental exposure or a spill, immediate and decisive action is required:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these protocols, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility.
References
A Senior Application Scientist's Guide to Safely Handling 4-Chloro-6-hydroxynicotinic Acid
The primary known hazards associated with compounds of this class are irritation to the skin, serious irritation to the eyes, and potential respiratory irritation upon inhalation of dust.[1][4][5][6] Therefore, our entire handling strategy is built around creating robust barriers to exposure and mitigating the generation of airborne particulates.
The First Line of Defense: Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a procedural step; it is a critical system designed to prevent chemical contact. Each component has a specific function tied directly to the known hazards of 4-Chloro-6-hydroxynicotinic acid.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves | Provides a chemical-resistant barrier to prevent skin contact. The compound is a known skin irritant.[1][5] Double-gloving is recommended when handling larger quantities or for prolonged tasks. |
| Eye Protection | Chemical Safety Goggles | Required to prevent contact with airborne particles or accidental splashes, which can cause serious eye irritation.[1][4][5] Standard safety glasses are insufficient. |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination with powders or solutions. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[3] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential protocol is the cornerstone of laboratory safety. The following workflow is designed to be a self-validating system, minimizing risk at each stage of handling this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a certified chemical fume hood, to control airborne dust.[3]
-
Ventilation: Ensure the fume hood or local exhaust ventilation system is functioning correctly before beginning work.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are within the fume hood to minimize movement in and out of the controlled space.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2]
Step 2: Weighing and Solution Preparation
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Careful Dispensing: When weighing the solid, use gentle motions to avoid creating airborne dust. Do not pour the powder from a height.
-
Wet Method: When preparing solutions, add the solid to the solvent slowly. This "wetting" process significantly reduces the risk of dust generation.
-
Immediate Cleaning: Clean any spills within the fume hood immediately using appropriate methods. For a solid, this may involve gently covering with a damp paper towel before wiping.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface within the fume hood.
-
Container Sealing: Securely close the primary container of this compound and store it in a cool, dry, and well-ventilated place.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][5]
Disposal and Emergency Plans: Preparing for the Unexpected
A comprehensive safety plan includes clear directives for waste disposal and emergency response.
Waste Disposal
All waste materials, including contaminated gloves, weigh boats, and excess chemical, must be disposed of as hazardous waste.
-
Action: Dispose of contents and container to an approved waste disposal plant.[1][7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1]
Visualizing the Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow of the safe handling procedure, emphasizing the critical control points from preparation to disposal.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
